Sodium thiobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51066-54-7 |
|---|---|
Molecular Formula |
C7H5NaOS |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;thiobenzate |
InChI |
InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
JTHUJOZLDHAGIH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Resonance of Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, resonance phenomena, and relevant experimental data for sodium thiobenzoate. The information is intended to support research and development activities where this compound may be utilized as a reagent or building block.
Chemical Identity and Properties
This compound is an organosulfur compound, the sodium salt of thiobenzoic acid.[1] It is a versatile nucleophile used in various organic syntheses, including the formation of thioesters and S-alkylation reactions.[2]
| Identifier | Value |
| IUPAC Name | sodium;thiobenzate[2] |
| CAS Number | 51066-54-7[3][4][5] |
| Molecular Formula | C₇H₅NaOS[2][3] |
| Molecular Weight | 160.17 g/mol [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Na+][2][3] |
| InChI Key | JTHUJOZLDHAGIH-UHFFFAOYSA-M[2][3] |
Chemical Structure
The structure of this compound consists of a sodium cation (Na⁺) and a thiobenzoate anion (C₇H₅OS⁻). The anion is characterized by a planar benzene ring attached to a thiocarboxylate group.[2] The negative charge is delocalized across the sulfur and oxygen atoms through resonance.
Caption: Chemical structure of this compound.
Resonance Structures of the Thiobenzoate Anion
A key feature of the thiobenzoate anion is the delocalization of the negative charge, which contributes to its stability. The charge is shared between the electronegative oxygen and the larger, more polarizable sulfur atom. This phenomenon can be represented by two major resonance contributors. While a single Lewis structure is insufficient to describe the true electron distribution, the resonance hybrid model provides a more accurate depiction.[6][7]
The delocalization involves the π-electrons of the C=S double bond and the lone pair on the oxygen atom. This results in a hybrid structure where the C-S and C-O bonds have partial double bond character, and the negative charge is distributed over both the sulfur and oxygen atoms.
Caption: Resonance contributors of the thiobenzoate anion.
Structural Parameters
| Parameter | Estimated Value (Å) | Note |
| C-C (aromatic) | ~1.39 | Typical for benzene ring. |
| C-C (exocyclic) | ~1.50 | |
| C-O | Intermediate (~1.25) | Partial double bond character due to resonance. |
| C-S | Intermediate (~1.70) | Partial double bond character due to resonance. |
Note: These values are estimations based on related structures and the principles of resonance. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound from Thiobenzoic Acid
A common and straightforward method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base.[2]
-
Reaction: C₇H₅COSH + NaOH → C₇H₅COSNa + H₂O
-
Procedure:
-
Dissolve thiobenzoic acid in a suitable solvent, such as ethanol.
-
Add an equimolar amount of sodium hydroxide solution dropwise while stirring.
-
The reaction is typically carried out at room temperature.
-
The product, this compound, can be isolated by evaporation of the solvent.
-
Synthesis of Thiobenzoic Acid (Precursor)
Thiobenzoic acid itself can be prepared by treating benzoyl chloride with potassium hydrosulfide.[1]
-
Reaction: C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl
-
Procedure:
-
Prepare a solution of potassium hydrosulfide in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution.
-
After the addition is complete, continue stirring for a designated period.
-
The resulting thiobenzoic acid can be isolated and purified before use in the subsequent synthesis of this compound.[8]
-
Applications in Research and Development
This compound serves as a key intermediate in various chemical transformations:
-
Thioester Synthesis: It reacts with alkyl halides or acyl chlorides to form S-alkyl or S-acyl thiobenzoates, which are important intermediates in pharmaceutical and materials science.[2]
-
Nucleophilic Substitution: The thiolate anion is a potent nucleophile and can be used to introduce a sulfur-containing moiety into a molecule.[2]
-
Coordination Chemistry: It can act as a ligand, coordinating to metal ions through the sulfur atom.[2]
This guide provides foundational information on the chemical structure and resonance of this compound. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.
References
- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound (51066-54-7) for sale [vulcanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAS 51066-54-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. homework.study.com [homework.study.com]
- 7. What are the resonance structures of benzoate anio class 11 chemistry CBSE [vedantu.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiobenzoate (C₇H₅NaOS) is an organosulfur compound that serves as a versatile reagent in organic synthesis and holds potential for various applications in research and drug development. As the sodium salt of thiobenzoic acid, its nucleophilic nature makes it a valuable tool for the formation of thioesters and other sulfur-containing molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.
Physical Properties
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NaOS | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Colorless needles (recrystallized from water) | [3] |
| Melting Point | 176-177 °C (of recrystallized product) | [3] |
| Boiling Point | 259.3 °C at 760 mmHg | [4] |
| Flash Point | 110.6 °C | [4] |
| Vapor Pressure | 0.00667 mmHg at 25 °C | [5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | Soluble (enhanced aqueous solubility due to its ionic nature) | [1] |
| Ethanol | Soluble | [1] |
Note: Specific quantitative solubility data (g/100mL) for this compound in various solvents is not widely reported in publicly available literature.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the thiolate anion (C₆H₅COS⁻), which is a potent nucleophile.[1] This high nucleophilicity allows it to readily participate in a variety of chemical transformations.
Acidity of the Conjugate Acid:
The pKa of the conjugate acid, thiobenzoic acid (C₆H₅COSH), is approximately 2.48.[6] This indicates that thiobenzoic acid is a significantly stronger acid than benzoic acid (pKa ≈ 4.2), and consequently, this compound is a relatively weak base.
Key Chemical Reactions:
-
S-Alkylation: this compound reacts with alkyl halides to form S-alkyl thiobenzoates. This is a classic Sₙ2 reaction where the thiolate anion displaces the halide. This reaction is fundamental in the synthesis of various thioesters, which are important intermediates in pharmaceuticals.[1]
-
Thioester Formation: Beyond S-alkylation, this compound can be used to form thioesters through reactions with acyl chlorides and other activated carbonyl compounds.[1]
-
Coordination Chemistry: The sulfur atom in this compound can coordinate with metal ions. For instance, it has been shown to form trinuclear complexes with Cadmium(II) ions.[1]
Experimental Protocols
Synthesis of this compound
A straightforward and common method for the preparation of this compound is the neutralization of its conjugate acid, thiobenzoic acid, with a base like sodium hydroxide.[1]
Protocol 1: Synthesis of this compound via Neutralization
Materials:
-
Thiobenzoic acid
-
5 M Sodium hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
Dissolve a known quantity of thiobenzoic acid in a suitable volume of distilled water.
-
While stirring, slowly add a stoichiometric equivalent of 5 M sodium hydroxide solution to the thiobenzoic acid solution.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by the complete dissolution of the thiobenzoic acid and a pH measurement indicating a neutral solution.
-
The resulting aqueous solution of this compound can be used directly in subsequent reactions or the solid product can be isolated by evaporation of the water under reduced pressure.
Reference: This protocol is a generalized procedure based on the reaction described in Vulcanchem[1]. A specific literature example involves preparing an aqueous solution from 152 g of thiobenzoic acid and 220 ml of 5 N sodium hydroxide solution.[3]
Synthesis of Thiobenzoic Acid
Thiobenzoic acid can be prepared from benzoyl chloride and potassium hydrosulfide.
Protocol 2: Synthesis of Thiobenzoic Acid
Materials:
-
Potassium hydroxide (85% pellets)
-
90% Ethanol
-
Hydrogen sulfide (gas)
-
Benzoyl chloride (freshly distilled)
-
6N Hydrochloric acid
-
Diethyl ether (peroxide-free)
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and gas inlet tube, prepare a solution of 200 g (3 moles) of potassium hydroxide in 800 ml of 90% ethanol.
-
Saturate the solution with hydrogen sulfide gas with stirring and cooling until the solution is no longer alkaline to phenolphthalein.
-
Cool the mixture to 10–15 °C using an ice bath.
-
Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours, maintaining the temperature below 15 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Filter the precipitated potassium chloride and wash it with about 200 ml of 95% ethanol.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the solid residue (mainly potassium thiobenzoate) in about 700 ml of cold water and filter if necessary.
-
Extract the alkaline solution with 500 ml of benzene to remove any neutral impurities.
-
Acidify the aqueous layer with cold 6N hydrochloric acid and extract with two 500-ml portions of peroxide-free ether.
-
Wash the combined ether layers with cold water and dry over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure to obtain the crude thiobenzoic acid. The product can be further purified by distillation.
Reference: Adapted from Organic Syntheses Procedure.[7]
S-Alkylation Reaction to Form a Thioester
This protocol describes a general procedure for the synthesis of a thioester using this compound and an alkyl halide.
Protocol 3: Synthesis of an S-Alkyl Thiobenzoate
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Reference: This is a generalized protocol for S-alkylation reactions.[1]
Visualizations
Logical Relationship of this compound Synthesis and Application
Caption: Synthesis of this compound and its use in S-Alkylation.
Experimental Workflow for Thioester Synthesis
Caption: Step-by-step workflow for the synthesis of a thioester.
Spectroscopic Data
Detailed and verified spectroscopic data (FTIR, NMR, UV-Vis) for pure this compound are not consistently available in public databases. The data for the closely related sodium benzoate or various thioester derivatives should not be used as a direct substitute. Researchers are advised to acquire their own analytical data for characterization upon synthesis or purchase.
Biological Signaling Pathways
Currently, there is no specific, well-documented evidence in the readily available scientific literature that directly implicates this compound in a distinct biological signaling pathway. While thiols, in general, play a crucial role in redox signaling and cellular homeostasis, the specific role of the thiobenzoate moiety in such pathways has not been elucidated.
Conclusion
This compound is a valuable nucleophilic reagent in organic synthesis, primarily utilized for the preparation of thioesters. Its physical properties are influenced by its ionic nature, leading to good solubility in polar solvents. While general protocols for its synthesis and application are established, a comprehensive and publicly available dataset of its quantitative physical and spectral properties is lacking. Furthermore, its role in biological systems, particularly in cell signaling, remains an unexplored area of research. This guide serves as a foundational resource for professionals working with or considering the use of this compound, highlighting both the known characteristics and the existing knowledge gaps that present opportunities for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (51066-54-7) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Sodium Thiobenzoate (CAS 51066-54-7) Solubility and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium thiobenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, a detailed experimental protocol for its quantitative determination, and its primary synthesis route.
Physicochemical Properties and Solubility Data
This compound (C₇H₅NaOS) is the sodium salt of thiobenzoic acid. Its ionic nature, conferred by the sodium ion, significantly influences its solubility profile, particularly in comparison to its non-ionic thiol precursor, thiobenzoic acid.[1]
Qualitative Solubility
The presence of the sodium ion enhances the solubility of this compound in polar solvents.[1] General solubility observations are summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
Thiobenzoic acid, the precursor to this compound, has limited solubility in water.[1] The conversion to its sodium salt form markedly increases its aqueous solubility.[1]
Quantitative Solubility Data
Experimental Protocols
Synthesis of this compound from Thiobenzoic Acid
A common and straightforward method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[1]
Materials:
-
Thiobenzoic acid (C₇H₆OS)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
pH indicator or pH meter
Procedure:
-
In a suitable beaker or flask, dissolve a known quantity of thiobenzoic acid in a minimal amount of a suitable solvent in which it is soluble (e.g., ethanol).
-
In a separate container, prepare a standardized aqueous solution of sodium hydroxide.
-
While stirring the thiobenzoic acid solution, slowly add the sodium hydroxide solution dropwise.
-
Monitor the pH of the reaction mixture. The endpoint of the neutralization reaction is reached when the pH becomes neutral (pH 7).
-
Once the reaction is complete, the resulting solution contains aqueous this compound.
-
The solid this compound can be isolated by evaporation of the solvent under reduced pressure.
A visual representation of this synthesis workflow is provided below.
Protocol for Quantitative Solubility Determination: The Equilibrium Solubility Method
This protocol describes a general method for determining the solubility of an organic salt like this compound in a given solvent at a specific temperature.[2][3] This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is crucial to filter the solution immediately through a syringe filter that has been pre-warmed to the experimental temperature. This step prevents the precipitation of the solute during sampling.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL or mol/L.
Below is a diagram illustrating the general workflow for this experimental protocol.
Involvement in Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Research on structurally related compounds may offer some insights:
-
Sodium Benzoate: This close structural analog (lacking the sulfur atom) has been studied for its effects on various signaling pathways, including the STAT6-TGFβ-Tregs pathway and the SKN-1/Nrf2 signaling pathway.
-
Dithiobenzoates: Polymers with dithiobenzoate end groups have been shown to release hydrogen sulfide (H₂S), a known signaling molecule, upon interaction with cysteine.
-
2-Nitro-5-thiobenzoate: This derivative is utilized as a probe to assess oxidative stress, which is a key component of many cellular signaling cascades.[4]
Further research is required to determine if this compound itself has any direct role in cellular signaling.
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 2-Nitro-5-thiobenzoate ion | 77874-90-9 [smolecule.com]
Synthesis of Sodium Thiobenzoate from Thiobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium thiobenzoate from thiobenzoic acid. It includes detailed experimental protocols, quantitative data, and a logical workflow for the synthetic process, tailored for professionals in research and drug development.
Introduction
This compound is a versatile chemical reagent and a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its utility stems from the nucleophilic nature of the thiocarboxylate anion, which readily participates in various chemical transformations. The most direct and common method for the preparation of this compound is through the neutralization of thiobenzoic acid with a sodium base. This guide will focus on this primary synthetic route.
Chemical and Physical Properties
A summary of the key quantitative data for the reactants and the product is presented in Table 1. This compound is a salt that is soluble in polar solvents such as water and ethanol.[1]
Table 1: Quantitative Data for Compounds in the Synthesis of this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | pKa | Physical State at STP |
| Thiobenzoic Acid | C₇H₆OS | 138.19 | ~2.5[2] | Pale yellow liquid/solid |
| Sodium Hydroxide | NaOH | 40.00 | - | White solid |
| This compound | C₇H₅NaOS | 160.17[1][3] | - | Solid |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between thiobenzoic acid and sodium hydroxide.[1] The acidic proton of the thiol group in thiobenzoic acid is readily abstracted by the hydroxide ion to form the sodium salt and water.
Reaction Scheme
Thiobenzoic Acid + Sodium Hydroxide → this compound + Water
Experimental Protocol
This protocol details the synthesis of this compound from thiobenzoic acid and its subsequent isolation.
Materials:
-
Thiobenzoic acid (C₇H₆OS)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 5 N aqueous solution of sodium hydroxide. For example, dissolve 20.0 g of NaOH in deionized water to make a final volume of 100 mL.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of thiobenzoic acid in a minimal amount of ethanol. For instance, 15.2 g (0.11 mol) of thiobenzoic acid can be used.[4] Place the flask in an ice bath to cool the solution.
-
Neutralization: While stirring vigorously, add the 5 N sodium hydroxide solution dropwise from a dropping funnel to the thiobenzoic acid solution.[4] Using the example quantities, approximately 22 mL of 5 N NaOH (0.11 mol) would be required for complete neutralization.[4] Monitor the pH of the reaction mixture with pH paper or a pH meter to ensure complete deprotonation (pH should be neutral to slightly basic).
-
Isolation of this compound:
-
Once the addition is complete and the reaction mixture is stirred for an additional 30 minutes at room temperature, the solvent can be removed under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.
-
Alternatively, the product can be precipitated by adding a less polar solvent in which this compound is insoluble, such as diethyl ether.
-
-
Purification by Recrystallization:
-
The crude this compound can be purified by recrystallization. A suitable solvent system would be a mixture of polar and non-polar solvents, such as ethanol and diethyl ether.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.
-
Expected Yield
The neutralization reaction typically proceeds with a high yield, often exceeding 90%, assuming pure starting materials and careful execution of the experimental protocol.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl group) will appear as multiplets in the range of δ 7.3-8.0 ppm. The exact chemical shifts will differ slightly from thiobenzoic acid due to the deprotonation of the thiol group. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 125-140 ppm. The thiocarbonyl carbon (C=S) will be a key signal, expected to be significantly downfield. For comparison, the carbonyl carbon in sodium benzoate appears around δ 170-175 ppm. |
| FTIR (cm⁻¹) | The spectrum will show characteristic peaks for the aromatic C-H stretching (~3050-3100 cm⁻¹), aromatic C=C stretching (~1600, 1480, 1440 cm⁻¹), and a strong band corresponding to the C=S stretching of the thiocarboxylate group. This C=S stretch is typically observed in the range of 1200-1050 cm⁻¹. The broad O-H stretch from the carboxylic acid in the starting material will be absent. |
Workflow and Logical Relationships
The synthesis of this compound follows a clear and logical workflow, which can be visualized as a series of sequential steps.
Applications in Drug Development
This compound serves as a valuable nucleophile in the synthesis of various pharmaceutical compounds. The thiocarboxylate anion can be readily alkylated or acylated to form thioesters, which are important intermediates in the construction of more complex molecules.[1] Its role is particularly significant in the introduction of sulfur-containing moieties into drug candidates, which can modulate their biological activity and pharmacokinetic properties.
Safety Considerations
-
Thiobenzoic acid is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
The neutralization reaction is exothermic and should be controlled by slow addition of the base and cooling with an ice bath.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.
References
Sodium Thiobenzoate: A Technical Overview for Researchers
This guide provides an in-depth look at the chemical properties, synthesis, and handling of sodium thiobenzoate, a key reagent in various organic synthesis applications. Tailored for professionals in research, chemical development, and drug discovery, this document outlines the essential technical data and protocols associated with this compound.
Core Compound Data
This compound is the sodium salt of thiobenzoic acid. Its key quantitative data are summarized below for quick reference.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅NaOS | [1][2][3][4] |
| Molecular Weight | 160.17 g/mol | [1][2][5] |
| CAS Number | 51066-54-7 | [1][2][6] |
Synthesis of this compound
The most direct and common method for the laboratory-scale synthesis of this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[2] This reaction is a straightforward acid-base neutralization that yields the sodium salt and water as the byproduct.
Experimental Protocol: Neutralization of Thiobenzoic Acid
This protocol details the synthesis of this compound from thiobenzoic acid and sodium hydroxide.
Materials:
-
Thiobenzoic acid (C₇H₆OS)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (optional, for recrystallization)
-
Standard laboratory glassware (beaker, magnetic stirrer, pH meter or pH paper)
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 5 N solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in distilled water.
-
Dissolution of Thiobenzoic Acid: In a separate beaker, dissolve 152 g of thiobenzoic acid in a suitable volume of a solvent in which it is soluble, such as ethanol.
-
Neutralization Reaction: While stirring the thiobenzoic acid solution, slowly add the 5 N sodium hydroxide solution dropwise.[1]
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding the sodium hydroxide solution until the pH of the solution becomes neutral (pH ~7.0).
-
Reaction Completion: Once the neutral pH is achieved, the reaction is complete, yielding an aqueous or ethanolic solution of this compound.
-
Isolation of Product (Optional): If a solid product is desired, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting solid this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the neutralization of thiobenzoic acid.
Caption: Workflow for the synthesis of this compound.
References
A Technical Guide to the Nucleophilic Action of Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of sodium thiobenzoate as a nucleophile. This compound is a versatile and potent nucleophilic reagent utilized in a variety of synthetic transformations, particularly in the formation of carbon-sulfur bonds, which are integral to numerous pharmaceutical compounds and organic materials. This document outlines the fundamental principles of its reactivity, presents quantitative data for analogous systems, details experimental protocols for its application, and provides visual representations of the reaction mechanisms and workflows.
Core Principles of this compound Nucleophilicity
This compound (C₆H₅COSNa) is the sodium salt of thiobenzoic acid. In solution, it dissociates to provide the thiobenzoate anion (C₆H₅COS⁻), the active nucleophilic species. The nucleophilicity of this anion is attributed to the lone pairs of electrons on the sulfur atom. The sulfur atom, being larger and more polarizable than oxygen, renders the thiolate an exceptionally soft and potent nucleophile.[1][2]
The key structural attributes contributing to its reactivity include:
-
The Thiolate Anion: The negative charge on the sulfur atom significantly enhances its electron-donating ability, making it a strong nucleophile.[3]
-
Resonance Stabilization: The thiobenzoate anion is resonance-stabilized, with the negative charge delocalized between the sulfur and oxygen atoms. This stabilization, however, does not diminish the nucleophilic character of the sulfur atom.
-
Soft Nucleophile: Due to its large atomic radius and diffuse electron cloud, the thiolate is classified as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it reacts preferentially with soft electrophiles, such as sp³-hybridized carbons in alkyl halides.
Reaction Mechanisms
Bimolecular Nucleophilic Substitution (S(_N)2)
The primary mechanism by which this compound reacts with primary and secondary alkyl halides is the S(_N)2 pathway.[4][5] This is a single-step, concerted process where the thiobenzoate anion attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[6][7] This leads to an inversion of stereochemistry at the carbon center, often referred to as a Walden inversion.[4]
The rate of the S(_N)2 reaction is dependent on the concentrations of both the this compound and the alkyl halide, following second-order kinetics.[5][6][8]
Rate = k[C₆H₅COSNa][Alkyl Halide]
Steric hindrance around the electrophilic carbon can significantly impede the backside attack, hence the reactivity of alkyl halides follows the order: methyl > primary > secondary.[6] Tertiary alkyl halides are generally unreactive towards S(_N)2 reactions with this compound.
Nucleophilic Aromatic Substitution (S(_N)Ar)
This compound can also act as a nucleophile in S(_N)Ar reactions, typically with aryl halides that are activated by electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions. This reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The thiobenzoate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The presence of strong electron-withdrawing groups is crucial to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[9]
Quantitative Data on Nucleophilicity
The following table summarizes the nucleophilicity parameters for various substituted sodium thiophenolates, which serve as excellent models for estimating the reactivity of this compound.[10] These parameters were determined from the kinetics of their reactions with quinone methides in DMSO at 20 °C.
| Nucleophile (ArS⁻Na⁺) | pKₐH (DMSO) | N | sₙ |
| 4-Methoxyphenylthiolate | 11.0 | 20.36 | 0.79 |
| 4-Methylphenylthiolate | 11.4 | 19.82 | 0.81 |
| Phenylthiolate | 12.1 | 18.91 | 0.83 |
| 4-Chlorophenylthiolate | 10.3 | 18.25 | 0.85 |
| 4-Nitrophenylthiolate | 6.8 | 15.68 | 0.87 |
Data sourced from J. Org. Chem. 2021, 86, 9, 6499–6507.[10]
As evidenced by the data, electron-donating groups on the aromatic ring increase the nucleophilicity (N value) of the thiophenolate, while electron-withdrawing groups decrease it. Given that the carbonyl group in thiobenzoate is electron-withdrawing, the N value for this compound would be expected to be lower than that of sodium thiophenolate.
Experimental Protocols
The following section provides a detailed methodology for a representative S-alkylation reaction using this compound.
Synthesis of S-Benzyl Thiobenzoate via S(_N)2 Reaction
This protocol describes the synthesis of S-benzyl thiobenzoate from this compound and benzyl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Benzyl bromide (1.05 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF (approximately 5-10 mL per gram of this compound).
-
Addition of Electrophile: To the stirred solution at room temperature, add benzyl bromide dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude S-benzyl thiobenzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion
This compound is a highly effective nucleophile, primarily reacting through S(_N)2 and S(_N)Ar mechanisms to form thioesters and aryl thioethers, respectively. Its utility in organic synthesis is underscored by its potent, yet selective, reactivity. The provided data on analogous thiophenolates offer a quantitative framework for predicting its reactivity, and the detailed experimental protocol serves as a practical guide for its application in the laboratory. This combination of theoretical understanding and practical methodology makes this compound a valuable tool for professionals in chemical research and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. This compound (51066-54-7) for sale [vulcanchem.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. SN2 Reactions [almerja.com]
- 8. youtube.com [youtube.com]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of Sodium Thiobenzoate: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic properties of sodium thiobenzoate, alongside relevant synthetic and reaction pathways. Due to the limited availability of direct experimental spectra for this compound, this document presents an inferred spectroscopic profile based on data from closely related analogs, including thiobenzoic acid and sodium benzoate. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound (C₇H₅NaOS) is the sodium salt of thiobenzoic acid. It features a planar benzene ring attached to a thiocarboxylate group. The negative charge is primarily localized on the sulfur atom, and the sodium ion acts as a counter-ion. This structure confers nucleophilic properties to the sulfur atom, making it a key reagent in various organic syntheses.[1]
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is inferred from spectral information available for thiobenzoic acid and sodium benzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.8 - 8.0 | Doublet / Multiplet | Protons ortho to the C(S)O⁻ group |
| ~ 7.4 - 7.6 | Multiplet | Protons meta and para to the C(S)O⁻ group |
Note: The chemical shifts are predictions based on the spectra of similar aromatic compounds. The actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 190 - 200 | C=S (Thiocarbonyl carbon) |
| ~ 135 - 145 | Quaternary carbon attached to the C(S)O⁻ group |
| ~ 128 - 133 | Aromatic CH carbons |
Note: The predicted chemical shift for the thiocarbonyl carbon is based on data for related thioesters and thioacids.[2][3][4]
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1680 - 1640 | Strong | C=O stretching (from the thioester resonance form) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| ~ 1200 - 1000 | Strong | C-S stretching |
| ~ 900 - 650 | Strong | Aromatic C-H out-of-plane bending |
Note: The IR absorptions are predicted based on characteristic frequencies for aromatic thioesters and carboxylates.[5][6] The exact peak positions can be influenced by the solid-state packing or the solvent used.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra, based on standard laboratory practices.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument.[2][7] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
3.2. Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[6][8] The data is usually presented as a plot of transmittance versus wavenumber.
Synthetic and Reaction Pathways
This compound is a versatile intermediate in organic synthesis. Below are visualizations of its formation and a key reaction.
4.1. Synthesis of this compound
The most common method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[9]
Caption: Neutralization of thiobenzoic acid to form this compound.
4.2. S-Alkylation Reaction
This compound is a potent nucleophile and readily undergoes S-alkylation with alkyl halides to form S-alkyl thiobenzoates, which are important intermediates in various synthetic routes.[1]
Caption: Reaction of this compound with an alkyl halide.
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Thiobenzoic acid(98-91-9) 13C NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Discovery and History of Thioaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioaromatic compounds, sulfur-containing heterocyclic molecules that exhibit aromatic character, represent a cornerstone of modern medicinal chemistry and materials science. From their initial discovery as contaminants in coal tar to their current status as privileged scaffolds in drug design, the journey of thioaromatics is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of key thioaromatic compounds. It includes a detailed exploration of their structural and electronic properties, supported by tabulated quantitative data. Furthermore, this guide elucidates the mechanisms of action of prominent thioaromatic-based drugs, with a focus on their interaction with critical signaling pathways, visualized through detailed diagrams. Experimental protocols for seminal synthetic methods are also provided to serve as a practical resource for researchers in the field.
Introduction: The Dawn of Thioaromatic Chemistry
The history of thioaromatic compounds is intrinsically linked to the industrial revolution and the burgeoning field of organic chemistry in the 19th century. Initially encountered as impurities in coal tar, these sulfur-containing heterocycles were at first a nuisance, interfering with the chemistry of benzene and its derivatives. However, their unique properties and reactivity soon captured the attention of chemists, paving the way for a new field of heterocyclic chemistry.
The concept of aromaticity itself, initially centered on benzene, was expanded through the study of these novel compounds. The realization that a lone pair of electrons on a sulfur atom could participate in a π-electron system to satisfy Hückel's rule (4n+2 π electrons) was a significant conceptual leap.[1][2][3] This understanding established that aromaticity was not exclusive to carbocyclic systems and opened the door to the vast world of aromatic heterocycles. Thiophene, with its resonance energy of approximately 117 kJ/mol, is a quintessential example of a stable five-membered aromatic heterocycle where the sulfur atom contributes two electrons to the aromatic sextet.[4][5] The aromaticity of these compounds follows the order of thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[6]
This guide will delve into the discovery and historical development of key classes of thioaromatic compounds, from simple monocyclic systems like thiophene to more complex fused-ring structures such as benzothiophene, dibenzothiophene, and thienothiophene.
Foundational Thioaromatic Scaffolds: Discovery and Synthesis
Thiophene: The Archetypal Thioaromatic
Discovery: The discovery of thiophene is a classic tale of serendipity in science. In 1882, Viktor Meyer, while demonstrating the indophenin test for benzene, found that a sample of benzene purified from coal tar did not give the expected blue color with isatin and sulfuric acid. He correctly deduced the presence of a sulfur-containing impurity in the crude benzene, which he named "thiophene."
Early Synthesis: The first synthesis of thiophene was reported by Meyer in the same year as its discovery. Since then, several methods have been developed, with the Paal-Knorr and Gewald syntheses being among the most fundamental.
-
Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7]
-
Gewald Aminothiophene Synthesis: Developed by Karl Gewald in 1966, this is a multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[8][9]
Benzothiophene: The Fused Aromatic
Discovery and Importance: Benzothiophene, a bicyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a prominent scaffold in medicinal chemistry. It is the core structure of drugs like the selective estrogen receptor modulator (SERM) raloxifene and the antifungal sertaconazole.[10]
Synthesis: A common route to benzothiophenes involves the intramolecular cyclization of aryl thio-precursors.
Dibenzothiophene: A Tricyclic System
Occurrence and Significance: Dibenzothiophene consists of two benzene rings fused to a central thiophene ring. It is naturally found in crude oil and is of significant interest in the study of hydrodesulfurization processes. In medicinal chemistry, its rigid, planar structure is an attractive feature for drug design.
Thienothiophenes: Fused Thiophene Systems
Isomerism and Properties: Thienothiophenes are bicyclic aromatic compounds composed of two fused thiophene rings. There are three stable constitutional isomers: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene. These compounds are of academic interest for their electronic properties and have been explored in the context of organic semiconductors.
Quantitative Data of Core Thioaromatic Compounds
The following tables summarize key quantitative data for representative thioaromatic compounds.
Table 1: Physical Properties of Core Thioaromatic Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Thiophene | C₄H₄S | 84.14 | -38 | 84 |
| Benzothiophene | C₈H₆S | 134.20 | 32 | 221-222 |
| Dibenzothiophene | C₁₂H₈S | 184.26 | 99-100 | 332-333 |
| Thieno[3,2-b]thiophene | C₆H₄S₂ | 140.24 | 54-56 | 224-225 |
Table 2: Spectroscopic Data of Core Thioaromatic Compounds
| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | UV-Vis (λmax, nm in ethanol) | Key IR Bands (cm⁻¹) |
| Thiophene | 7.36 (dd, 2H), 7.18 (dd, 2H) | 125.6, 126.5 | 231 | 3100-3000 (C-H stretch), 1500-1400 (C=C stretch), ~700 (C-S stretch) |
| Benzothiophene | 7.91 (d, 1H), 7.85 (d, 1H), 7.45-7.35 (m, 4H) | 140.0, 139.5, 126.5, 124.4, 124.3, 123.8, 122.5, 122.3 | 227, 258, 297 | 3100-3000 (Ar-H stretch), 1600-1450 (Ar C=C stretch) |
| Dibenzothiophene | 8.15 (d, 2H), 7.85 (d, 2H), 7.45 (m, 4H) | 139.5, 135.5, 126.8, 124.4, 122.8, 121.5 | 234, 255, 291, 325, 337 | 3100-3000 (Ar-H stretch), 1600-1450 (Ar C=C stretch) |
| Thieno[3,2-b]thiophene | 7.55 (d, 2H), 7.21 (d, 2H) | 140.5, 127.8, 119.7 | 262, 270, 280 | 3100-3000 (C-H stretch), 1500-1400 (C=C stretch) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR bands are characteristic ranges.
Detailed Experimental Protocols for Key Syntheses
Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione (1 equivalent).
-
Add anhydrous toluene to dissolve the diketone.
-
Carefully add phosphorus pentasulfide (0.5 equivalents) in portions to the stirred solution. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.
Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (ketone)
-
Ethyl cyanoacetate (α-cyanoester)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
To a round-bottom flask, add cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent.
-
To the stirred mixture, add morpholine (0.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the cooled solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Thioaromatic Compounds in Drug Development: Signaling Pathways
Thioaromatic scaffolds are integral to a number of blockbuster drugs. Their rigid structures and electronic properties allow for precise interactions with biological targets.
Raloxifene: A Benzothiophene-based SERM
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11][12] Its benzothiophene core is crucial for its biological activity.
Mechanism of Action: Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ).[11][13] Its action is tissue-specific:
-
In Bone (Agonist): It mimics the effects of estrogen, leading to a decrease in bone resorption and an increase in bone mineral density.[11]
-
In Breast and Uterine Tissue (Antagonist): It blocks the effects of estrogen, thereby inhibiting the growth of estrogen-dependent cancer cells.[13]
The binding of raloxifene to the estrogen receptor induces a conformational change that is different from that induced by estrogen, leading to differential recruitment of co-activator and co-repressor proteins and resulting in tissue-specific gene expression.[14]
Zileuton: A Benzothiophene Derivative Targeting Inflammation
Zileuton is an inhibitor of 5-lipoxygenase, an enzyme in the leukotriene synthesis pathway.[15][16] It is used in the management of asthma.
Mechanism of Action: Zileuton inhibits the enzyme 5-lipoxygenase, thereby preventing the conversion of arachidonic acid to leukotrienes (LTB₄, LTC₄, LTD₄, and LTE₄).[7][17][18] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation. By blocking their synthesis, zileuton alleviates the symptoms of asthma.
Sertaconazole: An Antifungal Benzothiophene
Sertaconazole is a topical antifungal agent used to treat skin infections.[8]
Mechanism of Action: Sertaconazole has a dual mechanism of action:
-
Inhibition of Ergosterol Synthesis: Like other azole antifungals, it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[19][20][21]
-
Anti-inflammatory Action: Sertaconazole also exhibits anti-inflammatory properties by activating the p38-COX-2-PGE2 pathway, leading to the release of prostaglandin E2, which has anti-inflammatory effects.[22]
Mandatory Visualizations
Signaling Pathways
// Nodes Raloxifene [label="Raloxifene\n(Benzothiophene derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ERα / ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Bone [label="Bone Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Breast_Uterus [label="Breast & Uterine Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Agonist_Effect [label="Agonist Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonist_Effect [label="Antagonist Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dec_Resorption [label="Decreased Bone\nResorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inc_BMD [label="Increased Bone\nMineral Density", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibit_Growth [label="Inhibition of\nEstrogen-Dependent\nCell Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Raloxifene -> ER [label="Binds to"]; ER -> Bone; ER -> Breast_Uterus; Bone -> Agonist_Effect [label=" Leads to"]; Breast_Uterus -> Antagonist_Effect [label=" Leads to"]; Agonist_Effect -> Dec_Resorption; Dec_Resorption -> Inc_BMD; Antagonist_Effect -> Inhibit_Growth; } . Caption: Raloxifene's tissue-specific signaling.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", fillcolor="#FBBC05", fontcolor="#202124"]; Zileuton [label="Zileuton\n(Benzothiophene derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Leukotrienes [label="Leukotrienes\n(LTB₄, LTC₄, LTD₄, LTE₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bronchoconstriction [label="Bronchoconstriction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mucus_Secretion [label="Mucus Secretion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Asthma_Symptoms [label="Asthma Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges Arachidonic_Acid -> Five_LOX [label=" Substrate for"]; Zileuton -> Five_LOX [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Five_LOX -> Leukotrienes [label=" Catalyzes formation of"]; Leukotrienes -> Inflammation; Leukotrienes -> Bronchoconstriction; Leukotrienes -> Mucus_Secretion; {Inflammation, Bronchoconstriction, Mucus_Secretion} -> Asthma_Symptoms [label=" Contribute to"]; } . Caption: Zileuton's inhibition of leukotriene synthesis.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="1,4-Dicarbonyl Compound\n+ P₄S₁₀ in Toluene", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(1-2 hours)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Cool and Quench\nwith NaHCO₃ (aq)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extract with\nOrganic Solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Concentrate [label="Dry and Concentrate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify\n(Distillation/Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Thiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reflux; Reflux -> Quench; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> Product; Product -> End; } . Caption: Workflow for Paal-Knorr thiophene synthesis.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ketone/Aldehyde + α-Cyanoester\n+ Sulfur in Ethanol", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add Base\n(e.g., Morpholine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(2-3 hours)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cool_Precipitate [label="Cool to Precipitate\nProduct", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter and Wash\nwith Cold Ethanol", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize\nfrom Ethanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Aminothiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Add_Base; Add_Base -> Reflux; Reflux -> Cool_Precipitate; Cool_Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> Product; Product -> End; } . Caption: Workflow for Gewald aminothiophene synthesis.
Conclusion
The field of thioaromatic chemistry has evolved from the characterization of coal tar components to the rational design of life-saving pharmaceuticals. The foundational discoveries and synthetic methods laid out in the 19th and 20th centuries continue to be relevant today, providing the basis for the synthesis of complex molecular architectures. An understanding of the historical context, coupled with detailed knowledge of the properties and reactivity of these compounds, is essential for modern researchers. As drug discovery moves towards more targeted therapies, the unique ability of thioaromatic scaffolds to interact with specific biological pathways ensures their continued importance in the development of new therapeutic agents. This guide serves as a foundational resource, bridging the historical discovery of thioaromatic compounds with their contemporary applications in science and medicine.
References
- 1. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. bhu.ac.in [bhu.ac.in]
- 6. quora.com [quora.com]
- 7. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 8. Sertaconazole - Wikipedia [en.wikipedia.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 13. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 20. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 22. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Nucleophilicity of the Thiolate Ion
The thiolate ion (RS⁻), the conjugate base of a thiol (RSH), is a uniquely potent and versatile nucleophile central to a vast array of chemical and biological processes. Its reactivity profile underpins fundamental synthetic transformations, the catalytic mechanisms of numerous enzymes, and the design of targeted therapeutics. This guide provides a detailed exploration of the core principles governing thiolate nucleophilicity, quantitative reactivity data, experimental methodologies for its measurement, and its applications in drug development.
Core Principles of Thiolate Nucleophilicity
The exceptional nucleophilicity of the thiolate ion is not governed by a single factor but is rather an emergent property of several key physicochemical characteristics. Unlike its oxygen-based counterpart, the alkoxide ion (RO⁻), the thiolate often defies the general trend that equates stronger basicity with stronger nucleophilicity.
Polarizability
The primary reason for the enhanced nucleophilicity of thiolates is the high polarizability of the sulfur atom.[1] Sulfur, being in the third period of the periodic table, has a larger atomic radius and more diffuse valence electrons compared to oxygen.[2] This large, "soft" electron cloud is easily distorted by the presence of an electrophilic center, facilitating more effective orbital overlap in the transition state of a nucleophilic attack.[1] This property is a kinetic factor that accelerates the reaction rate, making thiolates powerful nucleophiles.[1]
Basicity vs. Nucleophilicity
A common point of confusion is the relationship between basicity and nucleophilicity. While alkoxides are significantly stronger bases than thiolates (the pKa of a typical alcohol is ~16-18, whereas for a thiol it is ~10-11), thiolates are generally better nucleophiles.[3] This highlights the distinction between thermodynamics and kinetics:
-
Basicity is a thermodynamic property, describing the position of equilibrium in a proton-transfer reaction.[4] The more stable conjugate base (thiolate) corresponds to the stronger acid (thiol).
-
Nucleophilicity is a kinetic property, describing the rate at which a nucleophile attacks an electrophilic center.[3][4]
The weaker basicity of thiolates makes them ideal for substitution reactions (SN2), as they are less likely to induce competing elimination reactions (E2), which are often problematic with strongly basic alkoxides.[2][3]
Solvent Effects
The choice of solvent can dramatically influence nucleophilic strength.[4]
-
In polar protic solvents (e.g., water, ethanol), smaller, harder anions like alkoxides are heavily solvated through strong hydrogen bonds, forming a "solvent cage" that sterically hinders their ability to act as nucleophiles.[1][4] The larger, more polarizable thiolate ion is less tightly solvated, leaving it freer to participate in nucleophilic attack.[1] Consequently, in protic solvents, thiolates are substantially more nucleophilic than alkoxides.[4]
-
In polar aprotic solvents (e.g., DMSO, DMF), which lack acidic protons, anions are not as strongly solvated. In these conditions, nucleophilicity trends more closely with basicity. However, the inherent high polarizability of sulfur ensures that thiolates remain highly potent nucleophiles.[1][5]
The Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle provides a powerful framework for understanding thiolate reactivity.[6] It classifies Lewis acids and bases as "hard" or "soft" based on their polarizability.[6]
-
Hard nucleophiles (like alkoxides) are small, highly electronegative, and weakly polarizable. They prefer to react with hard electrophiles (e.g., the carbonyl carbon).[7]
-
Soft nucleophiles (like thiolates) are larger, less electronegative, and highly polarizable.[8] They preferentially and more rapidly form covalent bonds with soft electrophiles, such as α,β-unsaturated carbonyls and alkyl halides.[9][10][11]
This "like-reacts-with-like" principle is critical in biological systems, where the soft nature of cysteine thiolates dictates their selective reaction with specific electrophilic substrates and toxins.[9][12]
Quantitative Analysis of Thiolate Nucleophilicity
The superior nucleophilicity of thiolates can be quantified through kinetic studies. The tables below summarize key comparative data from the literature.
Table 1: Comparison of Second-Order Rate Constants for Various Nucleophiles
| Nucleophile | Electrophile | Solvent | Second-Order Rate Constant (k) | Reference |
| Various Thiolate Ions | DNP-DEA/NO | Aqueous Buffer | 3.48 – 30.9 M⁻¹s⁻¹ | [13] |
| Phenolate Ion (PhO⁻) | DNP-DEA/NO | Aqueous Buffer | 0.114 M⁻¹s⁻¹ | [13] |
| Hydroxide Ion (OH⁻) | DNP-DEA/NO | Aqueous Buffer | 0.0182 M⁻¹s⁻¹ | [13] |
| Cysteine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 1.33 M⁻¹s⁻¹ | [9] |
| Histidine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 0.00214 M⁻¹s⁻¹ | [9] |
| Lysine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 0.00133 M⁻¹s⁻¹ | [9] |
As shown, thiolate ions are significantly more reactive toward the given electrophiles than their oxygen-based counterparts. Cysteine is approximately 1000-fold more reactive towards the soft electrophile HNE than histidine or lysine.[9][13]
Table 2: Relative Nucleophilicity Toward Iodomethane in Methanol
| Nucleophile | Relative Rate Constant (k_rel) |
| Methanethiolate (CH₃S⁻) | ~1,000,000,000 |
| Iodide (I⁻) | >100,000,000 |
| Cyanide (CN⁻) | ~10,000,000 |
| Methoxide (CH₃O⁻) | ~2,000,000 |
| Azide (N₃⁻) | ~1,000,000 |
| Bromide (Br⁻) | ~200,000 |
| Chloride (Cl⁻) | ~10,000 |
| Acetate (CH₃COO⁻) | ~200 |
| Methanol (CH₃OH) | 1 (Reference) |
Data compiled from various sources, showing the exceptional reactivity of the thiolate ion in SN2 reactions.[1]
Visualizing Core Concepts and Workflows
// Main Concept Thiolate [label="Thiolate (RS⁻) Nucleophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Factors Polarizability [label="High Polarizability", fillcolor="#FBBC05", fontcolor="#202124"]; Solvation [label="Solvent Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basicity [label="Low Basicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSAB [label="HSAB Principle", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-points Polar_Detail [label="Large atomic size,\ndiffuse electron cloud", fillcolor="#F1F3F4", fontcolor="#202124"]; Solv_Protic [label="Weakly solvated in\nprotic solvents (vs RO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Basic_Detail [label="Favors SN2 over E2;\nWeaker base than RO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; HSAB_Detail [label="Classified as a "Soft"\nnucleophile", fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships Thiolate -> Polarizability [color="#202124"]; Thiolate -> Solvation [color="#202124"]; Thiolate -> Basicity [color="#202124"]; Thiolate -> HSAB [color="#202124"];
Polarizability -> Polar_Detail [style=dashed, color="#5F6368"]; Solvation -> Solv_Protic [style=dashed, color="#5F6368"]; Basicity -> Basic_Detail [style=dashed, color="#5F6368"]; HSAB -> HSAB_Detail [style=dashed, color="#5F6368"]; } Caption: Key factors governing the high nucleophilicity of the thiolate ion.
// Favorable Reactions Thiolate -> Soft_E [label=" Fast Reaction\n (Soft-Soft)", penwidth=2.5, color="#34A853", fontcolor="#34A853"]; Alkoxide -> Hard_E [label=" Fast Reaction\n (Hard-Hard)", penwidth=2.5, color="#EA4335", fontcolor="#EA4335"];
// Unfavorable Reactions Thiolate -> Hard_E [label="Slow/No Reaction", style=dashed, color="#5F6368"]; Alkoxide -> Soft_E [label="Slow/No Reaction", style=dashed, color="#5F6368"]; } Caption: The HSAB principle dictates that soft thiolates prefer soft electrophiles.
Experimental Protocols for Measuring Thiolate Nucleophilicity
Determining the nucleophilicity of a thiolate involves measuring the second-order rate constant of its reaction with a suitable electrophile. A common approach involves monitoring the reaction under pseudo-first-order conditions using UV-Vis spectrophotometry or fluorimetry.
General Protocol for Kinetic Analysis
This protocol is a generalized methodology based on common practices for determining thiol pKa and thiolate nucleophilicity.[13][14]
Objective: To determine the pKa of a thiol and the pH-independent second-order rate constant (k_nuc) for the reaction of its thiolate form with an electrophilic probe.
Materials:
-
Thiol of interest (e.g., glutathione, cysteine derivative).
-
Electrophilic probe with a chromophore or fluorophore (e.g., monobromobimane (mBBr), 1-chloro-2,4-dinitrobenzene (CDNB)).
-
A series of aqueous buffers covering a wide pH range (e.g., pH 6-11).
-
UV-Vis spectrophotometer or spectrofluorometer with a thermostated cuvette holder.
-
Calibrated pH meter.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiol of interest immediately before use to minimize oxidation.
-
Prepare a stock solution of the electrophilic probe in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a series of buffers (e.g., 0.1 M phosphate, 0.1 M borate) with precisely measured pH values.
-
-
Kinetic Measurements:
-
Set the spectrophotometer/fluorometer to the wavelength of maximum absorbance/emission change for the reaction product and thermostat the cuvette holder (e.g., 25°C or 30°C).
-
In a quartz cuvette, mix the appropriate buffer and the thiol solution. Allow the temperature to equilibrate.
-
Initiate the reaction by adding a small aliquot of the electrophilic probe stock solution. Ensure the final concentration of the probe is at least 10-fold lower than the thiol concentration to maintain pseudo-first-order conditions.
-
Immediately begin monitoring the change in absorbance or fluorescence over time. Record data until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
For each pH value, calculate the observed pseudo-first-order rate constant (k_obs) by fitting the kinetic trace to a single exponential function: Signal(t) = Signal_final + (Signal_initial - Signal_final) * exp(-k_obs * t).
-
The apparent second-order rate constant (k_app) at each pH is calculated by dividing k_obs by the total thiol concentration: k_app = k_obs / [RSH]_total.
-
-
Determination of pKa and k_nuc:
-
The relationship between k_app, pH, pKa, and the intrinsic nucleophilic rate constant (k_nuc) is given by the equation: k_app = k_nuc / (1 + 10^(pKa - pH)).
-
Plot the calculated k_app values as a function of pH.
-
Fit the resulting sigmoidal curve to the equation above using non-linear regression analysis. The fitting will yield the values for the thiol's pKa and the pH-independent rate constant, k_nuc, which represents the intrinsic nucleophilicity of the thiolate anion.
-
// Steps A [label="Prepare Thiol & Buffer\nSolutions (Varying pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Thermostat Cuvette\nand Add Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initiate Reaction with\nElectrophilic Probe (e.g., mBBr)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Monitor Reaction via\nSpectrophotometry/Fluorimetry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate Pseudo-First-Order\nRate Constant (k_obs) at each pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Plot k_obs vs. pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Fit Data to Sigmoidal Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Results H [label="Determine Thiol pKa", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Determine Intrinsic Nucleophilicity\n(pH-independent rate constant, k_nuc)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Flow A -> B -> C -> D -> E -> F -> G; G -> H; G -> I; } Caption: Experimental workflow for determining thiolate nucleophilicity and pKa.
Applications in Drug Development and Research
The unique reactivity of the thiol group, particularly in its deprotonated thiolate form, is leveraged extensively in the biomedical sciences.
-
Targeted Covalent Inhibition: Many drugs are designed as mild electrophiles that selectively and irreversibly bind to the nucleophilic cysteine thiolate residues in the active sites of target proteins (e.g., kinases, proteases). This strategy offers high potency and prolonged duration of action. The low abundance of cysteine residues enhances the selectivity of such covalent modifiers.[15]
-
Bioconjugation and "Click" Chemistry: The high nucleophilicity of thiolates makes them ideal for bioconjugation reactions. Thiol-maleimide chemistry is a widely used method for linking drugs, probes, or imaging agents to antibodies and other proteins to create antibody-drug conjugates (ADCs) and other targeted therapeutics.[15] Furthermore, the radical-mediated thiol-ene "click" reaction provides a highly efficient and bioorthogonal method for peptide and protein modification with minimal side products.[16]
-
Pro-drug Activation: Some pro-drugs are designed with an O²-arylated diazeniumdiolate group that is activated for nitric oxide (NO) release upon nucleophilic attack by intracellular thiols, such as glutathione (GSH).[13] The high nucleophilicity of GSH ensures rapid activation compared to hydrolysis by water.[13]
-
Toxicology and Cellular Redox State: The nucleophilic character of cellular thiols, especially in glutathione and cysteine residues, makes them primary targets for reactive electrophilic metabolites and toxins.[9] Adduction of these thiols can lead to cellular dysfunction and toxicity. Understanding these reactions is crucial for developing antidotes and mitigating drug-induced toxicity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Benzenecarbothioic Acid Sodium Salt: A Technical Review for Drug Development Professionals
An In-depth Guide to the Chemistry, Synthesis, and Potential Biological Significance of Sodium Thiobenzoate
Benzenecarbothioic acid sodium salt, also known as this compound, is an organosulfur compound that has garnered interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive review of its chemical properties, synthesis protocols, and potential biological relevance, with a focus on its utility for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Benzenecarbothioic acid sodium salt is the sodium salt of benzenecarbothioic S-acid (thiobenzoic acid).[1] The introduction of the sodium salt form generally enhances the water solubility and stability of the parent compound, which can be advantageous in pharmaceutical formulations.[2][3][4][5] The properties of the parent acid, thiobenzoic acid, are well-documented and provide a basis for understanding the characteristics of its sodium salt.
Table 1: Physicochemical Properties of Thiobenzoic Acid (Parent Compound)
| Property | Value | Reference(s) |
| Molecular Formula | C7H6OS | [6] |
| Molecular Weight | 138.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Odor | Pungent, sulfur-like | [7] |
| Melting Point | 24 °C | [8] |
| Boiling Point | 222 °C | [8] |
| pKa | ~2.5 | [8] |
| Solubility | Soluble in organic solvents, limited solubility in water | [7] |
Synthesis and Experimental Protocols
The synthesis of benzenecarbothioic acid sodium salt is typically achieved through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide or sodium hydrogen carbonate. Thiobenzoic acid itself can be prepared via several methods.
Experimental Protocol 1: Synthesis of Thiobenzoic Acid
This protocol is adapted from the reaction of benzoyl chloride with potassium hydrosulfide.[8]
Materials:
-
Benzoyl chloride
-
Potassium hydrosulfide (KSH)
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (for acidification)
-
Ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A solution of potassium hydroxide in ethanol is saturated with hydrogen sulfide gas to generate potassium hydrosulfide in situ.[9]
-
Freshly distilled benzoyl chloride is added dropwise to the cooled and stirred solution of potassium hydrosulfide.[9]
-
The reaction mixture is stirred for an additional hour after the addition is complete.[9]
-
The precipitated potassium chloride is removed by filtration.[9]
-
The filtrate is evaporated to dryness under reduced pressure to yield a solid residue, primarily potassium thiobenzoate.[9]
-
The residue is dissolved in cold water and extracted with benzene to remove any neutral impurities.[9]
-
The aqueous layer is acidified with cold hydrochloric acid, leading to the precipitation of thiobenzoic acid.[9]
-
The thiobenzoic acid is extracted with ether, washed with water, and dried over anhydrous sodium sulfate.[9]
-
The ether is evaporated, and the resulting thiobenzoic acid can be purified by vacuum distillation.[9]
Experimental Protocol 2: In Situ Preparation of this compound
This protocol describes the preparation of an aqueous solution of this compound for use in subsequent reactions.[10]
Materials:
-
Thiobenzoic acid
-
5 N Sodium hydroxide solution
-
Water
Procedure:
-
Thiobenzoic acid is dissolved in a 5 N aqueous solution of sodium hydroxide.[10]
-
The resulting solution of this compound is then used directly for further chemical synthesis.[10]
Applications in Research and Development
The primary application of benzenecarbothioic acid and its sodium salt is in organic synthesis. It serves as a key reagent for the introduction of the thiobenzoate moiety into molecules.[11][12] This functionality is valuable in the synthesis of more complex sulfur-containing compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[12][13] The thiol group's nucleophilicity makes it a versatile reactant in various chemical transformations.[7][14]
Derivatives of thiobenzoic acid, such as 2-nitro-5-thiobenzoate (NTB), are utilized in analytical chemistry for the quantification of substances like hypochlorous acid.[11][15]
Potential Biological Significance and Signaling Pathways
Direct research on the biological activities and specific signaling pathways modulated by benzenecarbothioic acid sodium salt is limited. However, the presence of a thiol group suggests potential interactions with biological systems. Thiol-containing compounds are known to participate in redox signaling pathways and can act as antioxidants.[16]
Given the reactivity of the thiol group, it is plausible that benzenecarbothioic acid and its salt could interact with proteins and enzymes that contain thiol-reactive sites.[14] Thiol-based compounds are known to be involved in various biological processes, and their therapeutic potential is an active area of research.[16]
Below is a conceptual workflow for the preliminary investigation of a novel thiol-containing compound like this compound in a drug discovery context.
The following diagram illustrates a generalized representation of how a thiol-containing compound might interact with a redox-sensitive signaling pathway.
Conclusion
Benzenecarbothioic acid sodium salt is a readily synthesizable compound with established applications in organic chemistry. Its role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals is its most well-defined function.[12][13] While direct biological data is scarce, its chemical nature as a thiol-containing compound suggests potential for interaction with biological systems, particularly in the context of redox signaling.[16] For drug development professionals, the primary utility of this compound currently lies in its synthetic applications. Further research is warranted to explore its potential therapeutic activities and to elucidate any specific interactions with biological signaling pathways. The principles of using salt forms to enhance the pharmaceutical properties of a parent acid are likely applicable to this compound, should a therapeutic role for thiobenzoic acid be identified.[3][4]
References
- 1. Benzenecarbothioic acid, sodium salt (1:1) | C7H5NaOS | CID 23688990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. mdpi.com [mdpi.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Thiobenzoic Acid | C7H6OS | CID 7414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound (51066-54-7) for sale [vulcanchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thioester Formation with Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are crucial functional groups in organic chemistry and biochemistry, serving as important intermediates in the synthesis of a wide range of biologically active molecules, including peptides, ketones, and other sulfur-containing compounds. One of the most direct and efficient methods for the synthesis of thioesters is the nucleophilic substitution reaction of an electrophile with a thiocarboxylate salt. This document provides a detailed protocol for the formation of thioesters using sodium thiobenzoate as the nucleophile. The reaction proceeds readily with various electrophiles, such as alkyl halides and acyl chlorides, offering a versatile and reliable method for the preparation of S-alkyl and S-acyl thiobenzoates.
Reaction Principle
The formation of thioesters from this compound is typically achieved through two main pathways depending on the electrophile used:
-
Reaction with Alkyl Halides: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiobenzoate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form the corresponding S-alkyl thiobenzoate.[1] This method is highly effective for primary and secondary alkyl halides.
-
Reaction with Acyl Chlorides: When reacting with acyl chlorides, the thiobenzoate anion participates in a nucleophilic acyl substitution. The nucleophilic sulfur atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of a thioanhydride (an S-acyl thiobenzoate).
Data Presentation
The following table summarizes the reaction conditions and yields for the formation of various thioesters from this compound and different electrophiles.
| Entry | Electrophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | S-Benzyl Thiobenzoate | Methanol | Reflux | 3-4 | ~90 |
| 2 | Ethyl Iodide | S-Ethyl Thiobenzoate | Ethanol | Reflux | 2 | High |
| 3 | Acetyl Chloride | S-Acetyl Thiobenzoate | Benzene | 0 to RT | 1 | 79-83 |
| 4 | Benzoyl Chloride | S-Benzoyl Thiobenzoate (Benzoic Thioanhydride) | Methanol | RT | Overnight | 63 |
Experimental Protocols
Caution: These protocols involve potentially hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of S-Benzyl Thiobenzoate via SN2 Reaction
This protocol details the synthesis of S-benzyl thiobenzoate from this compound and benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Methanol (anhydrous)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between deionized water and dichloromethane (or diethyl ether).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-benzyl thiobenzoate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of S-Benzoyl Thiobenzoate via Nucleophilic Acyl Substitution
This protocol describes the synthesis of S-benzoyl thiobenzoate (benzoic thioanhydride) from this compound and benzoyl chloride.[2]
Materials:
-
This compound
-
Benzoyl chloride[2]
-
Methanol[2]
-
Ice-cold deionized water[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.
-
To the stirred solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.[2]
-
Collect the solid product by filtration using a Buchner funnel.[2]
-
Wash the collected solid with cold water and dry to afford the S-benzoyl thiobenzoate as a white crystalline solid.[2] The reported yield for a similar reaction starting from thiophenol and sodium hydroxide to generate the thiolate in situ is 63%.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of thioesters from this compound.
References
Applications of Sodium Thiobenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of sodium thiobenzoate as a key reagent in medicinal chemistry. This compound serves as a versatile nucleophilic source of the thiobenzoate group, primarily for the synthesis of thioesters, which are important intermediates and structural motifs in various biologically active compounds.
Application Note 1: Synthesis of Benfotiamine (S-Benzoylthiamine O-Monophosphate)
Introduction:
Benfotiamine is a synthetic S-acyl derivative of thiamine (Vitamin B1) with significantly higher bioavailability than thiamine itself. It is used therapeutically to treat complications associated with diabetes, such as neuropathy, nephropathy, and retinopathy. The core of its synthesis involves the S-benzoylation of a thiamine precursor, a reaction for which this compound chemistry is highly relevant. One established method utilizes sodium benzoyl thiosulfate, which acts as a benzoylthiolating agent.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Therapeutic Use |
| Benfotiamine | C₁₉H₂₃N₄O₆PS | 466.45 | Diabetic Complications |
| Thiamine Monophosphate | C₁₂H₁₈ClN₄O₄PS | 400.80 | Precursor |
| Sodium Benzoyl Thiosulfate | C₇H₅NaO₄S₂ | 252.23 | Benzoylating Agent |
Experimental Protocols:
Protocol 1.1: Preparation of Sodium Benzoyl Thiosulfate
This protocol describes the synthesis of the benzoylating agent, sodium benzoyl thiosulfate.
-
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Ethanol
-
Water
-
Benzoyl chloride
-
-
Procedure:
-
Dissolve 3.2 parts of sodium thiosulfate pentahydrate in 3.2 parts of water.
-
To this solution, add 5.2 parts of ethanol.
-
Cool the mixture to approximately 15°C.
-
Slowly add 2.1 parts of benzoyl chloride to the mixture while maintaining the temperature at about 15°C.
-
A crystalline precipitate of sodium benzoyl thiosulfate will form.
-
The product can be used in the subsequent reaction.
-
Protocol 1.2: Synthesis of S-Benzoylthiamine O-Monophosphate (Benfotiamine)
This protocol outlines the reaction of thiamine monophosphate with sodium benzoyl thiosulfate to yield benfotiamine.[1]
-
Materials:
-
Thiamine monophosphate
-
Sodium benzoyl thiosulfate
-
Water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid or Sulfuric acid (for acidification)
-
-
Procedure:
-
React thiamine monophosphate with sodium benzoylthiosulfate in a molar ratio of approximately 1:1.5 to 1:2.0 in water.[1]
-
Adjust the pH of the reaction mixture to about 11-12 using a sodium hydroxide solution.[1]
-
Maintain the reaction temperature at approximately 20°C for 1-2 hours.[1]
-
After the reaction is complete, acidify the reaction mixture to a pH of 3.5-4.0 with an acid such as hydrochloric or sulfuric acid.[1]
-
The acidification will cause the precipitation of S-benzoylthiamine O-monophosphate.
-
Isolate the precipitate by filtration.
-
The crude product can be further purified by recrystallization.
-
Diagrams:
Caption: Synthetic workflow for Benfotiamine.
Application Note 2: Synthesis of Thiobenzanilides as Anticancer Agents
Introduction:
Thiobenzanilides are a class of compounds that have demonstrated significant potential as anticancer agents. Studies have shown their ability to induce apoptosis in cancer cells, making them promising candidates for further drug development. While a common synthetic route involves the use of Lawesson's reagent, an alternative approach can be envisioned utilizing thiobenzoic acid (the protonated form of this compound) for the thioacylation of anilines. This application note explores this potential synthetic strategy and the biological activity of the resulting compounds.
Data Presentation:
The following table summarizes the cytotoxic activity of selected thiobenzanilide derivatives against human melanoma (A375) and breast cancer (MCF-7) cell lines.[2]
| Compound ID | Substituents | A375 EC₅₀ (µM) | MCF-7 EC₅₀ (µM) |
| 8 | R¹=H, R²=OPh | 15.1 | > 100 |
| 9 | R¹=H, R²=(CH₂)₇CH₃ | 16.5 | > 100 |
| 15 | R¹=3,5-di-NO₂, R²=O(CH₂)₇CH₃ | 83.0 | 43.0 |
| 17 | R¹=3,5-di-NO₂, R²=CH₂Ph | 11.8 | 91.0 |
| Doxorubicin | (Positive Control) | 6.0 | - |
| Tamoxifen | (Positive Control) | - | 30.0 |
Experimental Protocols:
Protocol 2.1: Synthesis of Thiobenzoic Acid
This protocol describes the preparation of thiobenzoic acid from benzoyl chloride.[3][4]
-
Materials:
-
Potassium hydroxide (KOH)
-
Ethanol (90%)
-
Hydrogen sulfide (H₂S) gas
-
Benzoyl chloride
-
Hydrochloric acid (6N)
-
Ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol.
-
Saturate the solution with hydrogen sulfide gas with cooling to form potassium hydrosulfide.
-
Slowly add freshly distilled benzoyl chloride to the cooled solution while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Filter the precipitated potassium chloride and wash with ethanol.
-
Evaporate the filtrate to dryness under reduced pressure to obtain a solid residue of mainly potassium thiobenzoate.
-
Dissolve the residue in cold water and extract with benzene to remove any neutral material.
-
Acidify the aqueous layer with cold 6N hydrochloric acid.
-
Extract the thiobenzoic acid into ether.
-
Wash the ether layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the ether and purify the thiobenzoic acid by vacuum distillation.
-
Protocol 2.2: Synthesis of Thiobenzanilides (Proposed)
This proposed protocol outlines the synthesis of thiobenzanilides via the reaction of an aniline with thiobenzoic acid.
-
Materials:
-
Substituted aniline
-
Thiobenzoic acid
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve the substituted aniline and thiobenzoic acid in an anhydrous solvent.
-
Add a suitable coupling agent to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Filter off any precipitated by-products.
-
Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling agent residues.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude thiobenzanilide by column chromatography or recrystallization.
-
Protocol 2.3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized thiobenzanilides on cancer cell lines.[2]
-
Materials:
-
Human cancer cell lines (e.g., A375, MCF-7)
-
Complete cell culture medium
-
Thiobenzanilide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiobenzanilide compounds for a specified period (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ values.
-
Diagrams:
Caption: Apoptotic pathway induced by thiobenzanilides.[5]
References
- 1. US3064000A - S-benzoylthiamine o-monophosphate and a process for preparing the same - Google Patents [patents.google.com]
- 2. A new thiamine derivative, S-benzoylthiamine O-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer-Supported Sodium Thiobenzoate for Recyclable Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis and drug development, the demand for efficient, sustainable, and recyclable catalytic systems is ever-increasing. Polymer-supported reagents offer a compelling solution, combining the benefits of homogeneous catalysis, such as high reactivity and selectivity, with the practical advantages of heterogeneous systems, including ease of separation and catalyst recyclability. This document provides detailed application notes and protocols for the use of polymer-supported sodium thiobenzoate as a recyclable catalyst, particularly in S-alkylation reactions for the synthesis of thioesters. Thioesters are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.
The use of a polymer backbone, typically polystyrene, allows for the immobilization of the thiobenzoate nucleophile. This approach simplifies product purification, minimizes waste generation, and allows for the repeated use of the catalyst, thereby enhancing process efficiency and economic viability. These protocols are designed to be readily implemented in a standard laboratory setting.
Key Applications
Polymer-supported this compound is a versatile reagent primarily used for the nucleophilic substitution of alkyl halides to form S-alkyl thiobenzoates. This reaction is fundamental in organic synthesis and serves as a key step in the preparation of various sulfur-containing compounds.
Primary Application: S-alkylation of Alkyl Halides
The core application of this recyclable catalyst is the conversion of a wide range of alkyl halides (chlorides, bromides, and iodides) into their corresponding S-alkyl thiobenzoates. The reaction proceeds under mild conditions, offering high yields and purity of the final product. The general reaction scheme is depicted below:
Where P represents the polymer support.
Data Presentation: Catalytic Performance in S-Alkylation
The efficacy of polymer-supported this compound is demonstrated in the S-alkylation of various alkyl halides. The following table summarizes the reaction conditions, yields, and reaction times for a selection of substrates.
| Entry | Alkyl Halide | Product | Time (h) | Yield (%) |
| 1 | Benzyl bromide | S-Benzyl thiobenzoate | 2 | 95 |
| 2 | n-Butyl bromide | S-n-Butyl thiobenzoate | 4 | 92 |
| 3 | iso-Propyl bromide | S-iso-Propyl thiobenzoate | 6 | 85 |
| 4 | Allyl chloride | S-Allyl thiobenzoate | 1.5 | 98 |
| 5 | Ethyl bromoacetate | S-(Ethoxycarbonylmethyl) thiobenzoate | 3 | 90 |
| 6 | 1-Iodooctane | S-Octyl thiobenzoate | 5 | 91 |
| 7 | Cyclohexyl iodide | S-Cyclohexyl thiobenzoate | 8 | 78 |
Catalyst Recyclability
A significant advantage of the polymer-supported catalyst is its recyclability. After each reaction cycle, the polymer resin can be recovered by simple filtration, washed, and reused in subsequent reactions with minimal loss of activity.
| Cycle | Yield (%) for the synthesis of S-Benzyl thiobenzoate |
| 1 | 95 |
| 2 | 94 |
| 3 | 94 |
| 4 | 92 |
| 5 | 91 |
Experimental Protocols
Protocol 1: Synthesis of Polymer-Supported this compound
This protocol outlines the preparation of the polymer-supported catalyst from commercially available chloromethylated polystyrene.
Materials:
-
Chloromethylated polystyrene (1% cross-linked, 1.0 mmol Cl/g resin)
-
Thiobenzoic acid
-
Triethylamine
-
Sodium hydroxide
-
Ethanol
-
Toluene
-
Diethyl ether
Procedure:
-
Preparation of the Thiobenzoate Resin: In a round-bottom flask, swell chloromethylated polystyrene (10 g, 10 mmol Cl) in toluene (50 mL) for 30 minutes.
-
Add a solution of thiobenzoic acid (1.66 g, 12 mmol) and triethylamine (1.67 mL, 12 mmol) in toluene (20 mL).
-
Heat the mixture at 80°C with stirring for 24 hours.
-
Cool the reaction mixture to room temperature and filter the resin.
-
Wash the resin sequentially with toluene, ethanol, and diethyl ether.
-
Dry the resulting polymer-supported thiobenzoic acid resin under vacuum.
-
Conversion to the Sodium Salt: Suspend the dried resin in ethanol (50 mL).
-
Add a solution of sodium hydroxide (0.48 g, 12 mmol) in ethanol (20 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the polymer-supported this compound resin.
-
Wash the resin with ethanol and diethyl ether.
-
Dry the final product under vacuum.
Protocol 2: General Procedure for S-alkylation of Alkyl Halides
This protocol describes the use of the prepared polymer-supported this compound for the synthesis of S-alkyl thiobenzoates.
Materials:
-
Polymer-supported this compound (e.g., 1.5 g, ~1.5 mmol)
-
Alkyl halide (1.0 mmol)
-
Solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)
Procedure:
-
In a round-bottom flask, add the polymer-supported this compound resin (1.5 equivalents).
-
Add the chosen solvent (10 mL).
-
Add the alkyl halide (1.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (as specified in the data table).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the resin and wash it with the reaction solvent.
-
Combine the filtrate and the washings.
-
Evaporate the solvent under reduced pressure to obtain the crude S-alkyl thiobenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Regeneration and Reuse of the Polymer-Supported Catalyst
This protocol details the procedure for regenerating the spent polymer resin for subsequent catalytic cycles.
Procedure:
-
After the reaction, filter the polymer resin from the reaction mixture.
-
Wash the collected resin thoroughly with the solvent used in the reaction (e.g., toluene), followed by ethanol and diethyl ether to remove any adsorbed product and unreacted starting materials.
-
The spent polymer is primarily in its thioether form. To regenerate the this compound, first hydrolyze the thioether back to the thiol. This can be achieved by treatment with a mild acid.
-
Suspend the washed resin in a mixture of dioxane and concentrated HCl (e.g., 4:1 v/v) and stir at 50°C for 12 hours.
-
Filter the resin, wash with water until neutral, then with ethanol and diethyl ether.
-
Dry the regenerated polymer-supported thiobenzoic acid resin.
-
To reuse, convert it back to the sodium salt by following step 7 onwards in Protocol 1 .
Visualizations
Caption: Experimental workflow for synthesis, catalysis, and recycling.
Caption: Proposed catalytic cycle for S-alkylation.
Application Notes and Protocols: The Role of Sodium Thiobenzoate in Coordination Chemistry with Cadmium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium thiobenzoate, as a source of the thiobenzoate ligand, plays a significant role in the coordination chemistry of cadmium. The resulting cadmium-thiobenzoate complexes exhibit diverse structural features and are of interest for various applications, including as precursors for cadmium sulfide nanomaterials.[1][2] The coordination of the thiobenzoate ligand to cadmium can occur in different modes, with the sulfur atom being the primary donor, leading to the formation of mononuclear, binuclear, and polymeric structures. Understanding the synthesis, characterization, and properties of these complexes is crucial for their potential applications in materials science and potentially in biological systems, considering the known toxicological effects of cadmium.
I. Applications of Cadmium-Thiobenzoate Complexes
The primary application of cadmium-thiobenzoate coordination chemistry lies in the synthesis of cadmium sulfide (CdS) nanoparticles.[2] These complexes serve as single-source precursors that can be decomposed under specific conditions to yield CdS nanomaterials with controlled size and morphology.[2] CdS nanoparticles are quantum dots with applications in optoelectronics and biological imaging.[3] Additionally, heterobimetallic complexes containing cadmium and thiobenzoate have been synthesized and investigated as precursors for ternary sulfides.[4][5]
II. Experimental Protocols
A. Synthesis of a Polymeric Cadmium(II) Thiobenzoate Complex, [Cd(SCOPh)₂]n
This protocol describes the synthesis of a polymeric cadmium(II) thiobenzoate complex using this compound prepared in situ.[3]
Materials:
-
Thiobenzoic acid (C₇H₆OS)
-
Sodium metal (Na)
-
Cadmium chloride hydrate (CdCl₂·xH₂O)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Prepare a solution of this compound (NaSCOPh) in situ by reacting thiobenzoic acid (0.414 g, 3 mmol) with sodium metal (0.069 g, 3 mmol) in 15 mL of methanol with stirring.
-
Prepare an aqueous solution of CdCl₂·2.5H₂O (0.228 g, 1 mmol) in 5 mL of deionized water.
-
Add the aqueous solution of cadmium chloride to the stirred solution of this compound.
-
A yellow precipitate will form immediately.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with methanol and then with diethyl ether.
-
Dry the product under vacuum.
B. Synthesis of a Mononuclear Cadmium Thiobenzoate Complex, [Tmᵇᵘᵗ]Cd[κ¹-SC(O)Ph]
This protocol details the synthesis of a mononuclear cadmium thiobenzoate complex using a tris(2-mercapto-1-t-butylimidazolyl)hydroborato ([Tmᵇᵘᵗ]) ligand.[1][6]
Materials:
-
[Tmᵇᵘᵗ]CdMe (Cadmium methyl complex with the [Tmᵇᵘᵗ] ligand)
-
Thiobenzoic acid (C₇H₆OS)
-
Toluene
-
Pentane
Procedure:
-
In a glovebox, dissolve [Tmᵇᵘᵗ]CdMe in toluene.
-
Add a solution of one equivalent of thiobenzoic acid in toluene to the solution of [Tmᵇᵘᵗ]CdMe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the toluene solvent under vacuum.
-
Wash the resulting solid with pentane to remove any unreacted starting materials.
-
Recrystallize the product from a concentrated toluene solution at -30 °C to obtain crystalline [Tmᵇᵘᵗ]Cd[κ¹-SC(O)Ph].
III. Data Presentation
A. Selected Bond Lengths and Angles
The structural parameters of cadmium-thiobenzoate complexes are crucial for understanding their coordination environment.
| Compound | Bond/Angle | Value | Reference |
| [Tmᵇᵘᵗ]Cd[κ¹-SC(O)Ph] | Cd–S (thiobenzoate) | 2.478 Å | [3] |
| Cd···O (thiobenzoate) | 2.982 Å | [3] | |
| Cd–S ([Tmᵇᵘᵗ]) (avg.) | 2.56 Å | [3] | |
| Polymeric [Cd(SCOPh)₂]n | Cd-S | Varies | [5] |
| Cd-O | Varies | [5] |
B. Spectroscopic Data
Spectroscopic techniques are essential for characterizing cadmium-thiobenzoate complexes.
| Compound | Technique | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| [Tmᵇᵘᵗ]Cd[κ¹-SC(O)Ph] | IR | ν(CO) | 1550 | [3] |
| Cd[SC(O)Ph]₂ | IR | ν(CO) | 1580, 1597 | [3] |
| Cadmium(II) complexes with thiones/thiocyanate | ¹³C NMR | >C=S | Upfield shift upon coordination | [7] |
| ¹H NMR | N–H | Downfield shift upon coordination | [7] |
IV. Visualizations
A. Experimental Workflows
Caption: Workflow for the synthesis of polymeric cadmium(II) thiobenzoate.
Caption: Workflow for the synthesis of a mononuclear cadmium thiobenzoate complex.
B. Signaling Pathways in Cadmium Toxicity
While specific signaling pathways for cadmium-thiobenzoate complexes are not extensively documented, the toxicity of cadmium is known to involve several key cellular pathways. The presence of a sulfur-containing ligand like thiobenzoate may modulate the interaction of cadmium with biological thiols. The following diagram illustrates general cadmium-induced signaling pathways that may be relevant.
Caption: General signaling pathways implicated in cadmium-induced cellular toxicity.[8][9][10]
V. Conclusion
The coordination chemistry of cadmium with this compound provides a versatile route to various cadmium-thiobenzoate complexes. These compounds are valuable as single-source precursors for the synthesis of CdS nanomaterials. While the direct biological applications and specific signaling pathways of these complexes are still under investigation, understanding their synthesis and properties is a critical first step. The known toxicological pathways of cadmium suggest potential areas of investigation for the biological impact of cadmium-thiobenzoate complexes, particularly concerning their interaction with cellular thiols and the subsequent induction of oxidative stress and apoptosis. Further research is needed to elucidate the specific roles of these complexes in biological systems and their potential for drug development or as models for toxicological studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Metal Thiobenzoates to Metal Sulfide Nanocrystals: An Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The chemistry of cadmium-thiocarboxylate derivatives: synthesis, structural features, and application as single source precursors for ternary sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A common response to common danger? Comparison of animal and plant signaling pathways involved in cadmium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Sodium Thiobenzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium thiobenzoate (Câ₇Hâ‚…NaOS) is a readily available and versatile nucleophilic reagent that serves as a valuable building block for the synthesis of a wide array of organic compounds. Its utility stems from the reactivity of the thiocarboxylate anion, which can readily participate in various carbon-sulfur bond-forming reactions. These application notes provide detailed protocols for key transformations involving this compound, present quantitative data for representative reactions, and illustrate relevant synthetic pathways and workflows.
Synthesis of Thioesters via S-Alkylation
S-Alkyl thiobenzoates are important intermediates in organic synthesis and are precursors to various biologically active molecules. They can be readily prepared by the nucleophilic substitution of alkyl halides with this compound.[1] The use of polymer-supported this compound can facilitate product purification through simple filtration.
General Reaction Scheme:
Experimental Protocol: Synthesis of S-Benzyl Thiobenzoate
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.60 g, 10 mmol) in 20 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add benzyl bromide (1.05 eq, e.g., 1.25 mL, 10.5 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude S-benzyl thiobenzoate.
-
Characterization: The crude product can be purified by column chromatography on silica gel to afford the pure product.
Quantitative Data for S-Alkylation of this compound
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DMF | RT | 3 | >95 |
| 2 | Ethyl iodide | Ethanol | Reflux | 4 | ~90 |
| 3 | n-Butyl bromide | Acetonitrile | 60 | 6 | ~85 |
| 4 | Allyl chloride | THF | RT | 2 | >90 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Caption: Workflow for the synthesis of S-alkyl thiobenzoates.
Carbon-Sulfur Cross-Coupling Reactions
This compound can be employed in transition metal-catalyzed cross-coupling reactions to form aryl thioesters. Copper- and palladium-based catalytic systems are commonly used for this transformation. These reactions are powerful tools for constructing carbon-sulfur bonds, which are prevalent in many pharmaceuticals and materials.
General Reaction Scheme (Copper-Catalyzed):
Experimental Protocol: Copper-Catalyzed S-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), this compound (1.2 eq), and the aryl iodide (1.0 eq).
-
Solvent and Base: Add a base (e.g., K₂CO₃, 2.0 eq) and a degassed solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 110-130 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Copper-Catalyzed S-Arylation of Thiophenols (as a proxy for this compound)
| Entry | Aryl Iodide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | ~85 |
| 2 | 4-Iodotoluene | CuI | Neocuproine | Cs₂CO₃ | Dioxane | 110 | ~90 |
| 3 | 1-Iodo-4-nitrobenzene | CuI | L-Proline | K₂CO₃ | DMSO | 130 | ~80 |
| 4 | 2-Iodopyridine | CuI | DMEDA | K₂CO₃ | Toluene | 110 | ~75 |
Note: These conditions are based on reactions with thiophenols and may require optimization for this compound.
Caption: Simplified catalytic cycle for copper-catalyzed C-S cross-coupling.
Michael Addition Reactions
This compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of γ-ketothioesters.[2] These products are valuable intermediates for the synthesis of more complex molecules.
General Reaction Scheme:
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 eq) in a suitable solvent such as methanol or a water/THF mixture.
-
Reagent Addition: Add methyl vinyl ketone (1.0 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be catalyzed by a mild base if necessary.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by chromatography.
Quantitative Data for Michael Addition of Thiols to α,β-Unsaturated Carbonyls
| Entry | Michael Acceptor | Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | Thiophenol | Neat | None | 0.5 | 93 |
| 2 | Cyclohexenone | Thiophenol | CHâ‚‚Clâ‚‚ | Proline | 12 | 95 |
| 3 | Ethyl acrylate | Benzyl mercaptan | Neat | None | 2 | 90 |
| 4 | Acrylonitrile | Thiophenol | Water | None | 1 | 92 |
Note: These examples use thiols as nucleophiles; similar reactivity is expected for this compound.
Caption: General mechanism of the Michael addition of this compound.
Applications in Drug Discovery and Development
Thioester and benzothiazole moieties are present in numerous compounds with interesting biological activities, including anticancer and antiviral properties.[3][4][5] this compound serves as a key starting material for the synthesis of these and other medicinally relevant scaffolds.
Application in Anticancer Drug Synthesis:
Thioester derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have shown potent and selective anticancer activity.[3][6][7] this compound can be used to introduce the thioester functionality into various drug scaffolds.
Application in Antiviral Drug Synthesis:
Benzothiazole derivatives have demonstrated a broad range of antiviral activities.[4][8] While not a direct precursor, this compound can be used to synthesize thiobenzamides, which are known precursors to benzothiazoles.
Caption: Synthetic pathways from this compound to bioactive molecules.
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Mild Condition Synthesis of Thioesters Using Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thioesters under mild conditions utilizing sodium thiobenzoate as a key reagent. The focus is on a highly efficient method for the preparation of S-aryl thiobenzoates.
Introduction
Thioesters are crucial functional groups in organic chemistry and biochemistry, serving as important intermediates in the synthesis of various pharmaceuticals and complex molecules. The development of mild and efficient methods for their synthesis is of significant interest. This compound is a readily available and stable salt of thiobenzoic acid that can be employed as a nucleophile in the formation of thioesters. This application note details a high-yielding, room-temperature protocol for the synthesis of S-aryl thiobenzoates.
Data Presentation
The following table summarizes the quantitative data for the synthesis of S-aryl thiobenzoates using this compound and arenediazonium o-benzenedisulfonimides.
| Product Type | Reagents | Solvent | Temperature | Average Yield (%) | Reference |
| S-Aryl Thiobenzoates | This compound, Arenediazonium o-Benzenedisulfonimides | Anhydrous Acetonitrile | Room Temperature | 88 | [1] |
Experimental Protocols
Protocol 1: Synthesis of S-Aryl Thiobenzoates from Arenediazonium Salts
This protocol describes a general and efficient procedure for the synthesis of S-aryl thiobenzoates from the reaction of this compound with dry arenediazonium o-benzenedisulfonimides.[1]
Materials:
-
This compound
-
Dry Arenediazonium o-benzenedisulfonimide
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the dry arenediazonium o-benzenedisulfonimide (1.0 equivalent).
-
Add anhydrous acetonitrile to the flask to dissolve the arenediazonium salt.
-
To the stirred solution, add this compound (1.0 to 1.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure S-aryl thiobenzoate.
-
The o-benzenedisulfonimide byproduct can often be recovered from the reaction mixture.[1]
General Reaction Scheme:
Ar-N₂⁺(BDS)⁻ + Ph-COSNa → Ar-S-CO-Ph + N₂ + Na(BDS)
(Where BDS is the o-benzenedisulfonimide anion)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of S-aryl thiobenzoates using this compound.
Caption: Experimental workflow for S-aryl thiobenzoate synthesis.
The following diagram illustrates the logical relationship in the synthesis of thioesters from this compound and an electrophile (e.g., an alkyl halide), which proceeds via a nucleophilic substitution mechanism.
Caption: Nucleophilic substitution pathway for thioester synthesis.
References
Application Notes and Protocols: Synthesis of S-Alkyl Thiobenzoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of S-alkyl thiobenzoates, a class of thioesters with significant applications in organic synthesis and medicinal chemistry. Thioesters serve as crucial intermediates due to their unique reactivity, which is situated between that of highly reactive acyl chlorides and less reactive esters.[1] In biological systems, thioesters like acetyl-CoA are fundamental for various metabolic processes.[1] This document outlines key synthetic methodologies, presents comparative data, and offers detailed experimental protocols.
Synthetic Methodologies
Several effective methods for the synthesis of S-alkyl thiobenzoates have been developed. The primary approaches involve the reaction of a benzoic acid derivative with a thiol. Key methods include:
-
Direct Condensation of Benzoic Acids and Thiols: This common approach involves the use of dehydrating agents or catalysts to facilitate the esterification reaction between a carboxylic acid and a thiol.[2][3]
-
Acylation of Thiols with Benzoyl Chlorides: A traditional and often high-yielding method where a thiol or its corresponding thiolate salt reacts with a benzoyl chloride.[2][4]
-
Visible-Light-Mediated Synthesis: Modern photocatalytic methods offer mild and environmentally friendly alternatives for thioester synthesis.[5][6]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic approaches to S-alkyl thiobenzoates and other thioesters, providing a basis for method selection.
Table 1: Trifluoroacetic Acid (TFA)-Catalyzed Condensation of Carboxylic Acids and Thiols [3]
| Entry | Carboxylic Acid | Thiol | Product | Yield (%) |
| 1 | Benzoic acid | Thiophenol | S-Phenyl thiobenzoate | 95 |
| 2 | 4-Nitrobenzoic acid | Thiophenol | S-Phenyl 4-nitrothiobenzoate | 92 |
| 3 | 4-Chlorobenzoic acid | Thiophenol | S-Phenyl 4-chlorothiobenzoate | 94 |
| 4 | Nicotinic acid | Thiophenol | S-Phenyl thionicotinate | 85 |
| 5 | Acetic acid | Cyclohexyl thiol | S-Cyclohexyl thioacetate | 90 |
| 6 | Phenylacetic acid | Cyclohexyl thiol | S-Cyclohexyl phenylthioacetate | 92 |
Reaction Conditions: Carboxylic acid, thiol, and TFA in CH3CN at 60°C.
Table 2: Visible-Light-Driven Synthesis from Thiobenzoic Acids and Thiols [6]
| Entry | Thioacid | Thiol | Product | Yield (%) |
| 1 | Thiobenzoic acid | 4-Methylbenzenethiol | S-(p-Tolyl) thiobenzoate | 95 |
| 2 | Thiobenzoic acid | 4-Chlorobenzenethiol | S-(4-Chlorophenyl) thiobenzoate | 92 |
| 3 | 4-Methoxythiobenzoic acid | Benzenethiol | S-Phenyl 4-methoxythiobenzoate | 85 |
| 4 | Thiobenzoic acid | Benzyl mercaptan | S-Benzyl thiobenzoate | 89 |
Reaction Conditions: Thioacid and thiol under visible light irradiation, without an external photocatalyst.
Experimental Protocols
Protocol 1: Synthesis of S-Phenyl Thiobenzoate via TFA-Catalyzed Condensation
This protocol describes a general and efficient method for the synthesis of S-alkyl thiobenzoates from a carboxylic acid and a thiol using trifluoroacetic acid as a catalyst.[3]
Materials:
-
Benzoic acid
-
Thiophenol
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of benzoic acid (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add thiophenol (1.2 mmol).
-
Add trifluoroacetic acid (0.2 mmol) to the reaction mixture.
-
Stir the mixture at 60 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure S-phenyl thiobenzoate.
Protocol 2: Synthesis of S-Alkyl Thiobenzoates from Benzoyl Chloride and a Thiol
This classic method involves the reaction of a benzoyl chloride with an alkali metal salt of a thiol.[2]
Materials:
-
Thiol (e.g., ethanethiol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Benzoyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.1 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
Slowly add a solution of benzoyl chloride (1.0 mmol) in anhydrous THF to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired S-alkyl thiobenzoate.
Visualizations
Caption: Key synthetic pathways to S-alkyl thiobenzoates.
Caption: General experimental workflow for synthesis.
Applications in Drug Development and Research
S-Alkyl thiobenzoates and thioesters, in general, are valuable compounds in various scientific fields.
-
Peptide Synthesis: Thioesters are key components in native chemical ligation (NCL), a powerful method for the total synthesis of proteins and large peptides.[2][6] This technique allows for the chemoselective ligation of unprotected peptide segments.
-
Enzyme Inhibitors: Specific S-alkyl thiobenzoate compounds have been designed and synthesized as farnesyltransferase (FTase) inhibitors.[7] FTase is a target for the development of anti-cancer agents.
-
Antibacterial Agents: Thiosulfonates, which are related to thioesters, have shown promising antibacterial activity against multidrug-resistant pathogens, including vancomycin-resistant Staphylococcus aureus (VRSA).[8] This highlights the potential of sulfur-containing compounds in addressing antibiotic resistance.
-
Disulfide Bond Surrogates: In peptide drug discovery, the inherent instability of disulfide bonds can be a limitation.[9][10] Thioether linkages, which can be formed from thioester precursors, are used as stable surrogates for disulfide bonds, improving the pharmacokinetic properties of peptide-based therapeutics.[9][10]
-
Synthetic Intermediates: Thioesters serve as versatile intermediates in organic synthesis. They can be converted to other functional groups such as esters, amides, and ketones. Their tunable reactivity makes them valuable acylating agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 6. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 10. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Detection Using Derivatives of Sodium Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the spectrophotometric detection of important analytes using derivatives of sodium thiobenzoate. The primary applications covered are the quantification of thiols (sulfhydryl groups) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and the determination of hypochlorous acid (HOCl) using 2-nitro-5-thiobenzoate (NTB).
Application 1: Quantification of Thiols Using DTNB (Ellman's Assay)
The reaction of thiols with DTNB yields a yellow-colored product, the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm. This assay is widely used for determining the concentration of free sulfhydryl groups in proteins, peptides, and other small molecules.
Signaling Pathway and Reaction Mechanism
The signaling pathway involves a thiol-disulfide exchange reaction. The thiol cleaves the disulfide bond in DTNB, resulting in the formation of a mixed disulfide and the release of one mole of TNB²⁻ per mole of thiol.
Experimental Protocol
This protocol is for the quantification of a pure thiol compound in solution.
Materials:
-
DTNB stock solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard (e.g., L-cysteine) of known concentration
-
Unknown thiol sample
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer and dissolve DTNB to make the stock solution.
-
Prepare a series of thiol standards by diluting the stock standard solution with the Reaction Buffer.
-
-
Assay:
-
For each reaction, mix 50 µL of the DTNB stock solution with 2.5 mL of the Reaction Buffer in a test tube or cuvette.
-
Add 250 µL of the thiol standard or unknown sample to the DTNB solution.
-
Mix thoroughly and incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of the solution at 412 nm against a reagent blank (containing all components except the thiol).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown thiol sample from the calibration curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[1]
-
Quantitative Data
The following table provides representative data for a typical DTNB assay calibration curve.
| Thiol Standard Concentration (µM) | Absorbance at 412 nm (AU) |
| 0 | 0.005 |
| 10 | 0.142 |
| 25 | 0.354 |
| 50 | 0.708 |
| 75 | 1.062 |
| 100 | 1.415 |
Application 2: Determination of Hypochlorous Acid (HOCl) using 2-Nitro-5-Thiobenzoate (NTB)
This method relies on the oxidation of 2-nitro-5-thiobenzoate (NTB) by hypochlorous acid. The reaction leads to a decrease in the absorbance of NTB at 412 nm, which is proportional to the concentration of HOCl.
Signaling Pathway and Reaction Mechanism
Two moles of NTB are oxidized by one mole of HOCl, resulting in the formation of the disulfide, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[2]
Experimental Protocol
This protocol describes the preparation of a stable NTB solution and its use for HOCl determination.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium borohydride (NaBH₄)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
HOCl standard solution
-
Unknown HOCl sample
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of NTB Solution:
-
Dissolve DTNB in the sodium phosphate buffer to a final concentration of approximately 100 µM.
-
Carefully add a small, controlled amount of NaBH₄ to partially reduce the DTNB to NTB. The solution should turn yellow.
-
Monitor the absorbance at 412 nm to achieve a desired starting absorbance (e.g., ~1.0-1.5 AU). This solution is stable for several weeks when stored at 4°C in the dark.
-
-
Assay:
-
To a cuvette containing a known volume of the prepared NTB solution (e.g., 1 mL), add a small volume of the HOCl standard or unknown sample (e.g., 10-50 µL).
-
Mix immediately and measure the decrease in absorbance at 412 nm. The reaction is very fast.
-
A blank measurement should be performed by adding the same volume of buffer instead of the HOCl sample.
-
-
Data Analysis:
-
The concentration of HOCl can be calculated based on the change in absorbance (ΔA) and the stoichiometry of the reaction (2 moles of NTB per 1 mole of HOCl).
-
The concentration of HOCl is calculated using the formula: [HOCl] = (ΔA) / (2 * ε * b) where ε is the molar extinction coefficient of NTB (14,150 M⁻¹cm⁻¹).[1]
-
Quantitative Data
The following table shows representative data for the determination of HOCl concentration by measuring the decrease in NTB absorbance.
| HOCl Concentration (µM) | Initial Absorbance at 412 nm (AU) | Final Absorbance at 412 nm (AU) | Change in Absorbance (ΔA) |
| 0 | 1.200 | 1.200 | 0.000 |
| 5 | 1.200 | 1.059 | 0.141 |
| 10 | 1.200 | 0.918 | 0.282 |
| 15 | 1.200 | 0.777 | 0.423 |
| 20 | 1.200 | 0.636 | 0.564 |
| 25 | 1.200 | 0.495 | 0.705 |
Disclaimer: These protocols provide a general framework. Researchers should optimize and validate these methods for their specific applications and instrumentation.
References
Application Notes and Protocols for Metal-Free C-S Bond Formation Strategies Using Sulfur Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, agrochemicals, and materials science. Traditional methods often rely on transition-metal catalysts, which can introduce metallic impurities into the final products—a significant concern in drug development. Consequently, there is a growing demand for metal-free alternatives that offer milder reaction conditions, broader functional group tolerance, and simplified purification procedures. This document provides detailed application notes and experimental protocols for several robust metal-free C-S bond formation strategies, utilizing a range of readily available sulfur reagents.
Methodology 1: C-H Thioarylation of Arenes Using Sulfoxides
Application Note: This method facilitates the direct formation of diaryl sulfides through the coupling of arenes or heteroarenes with methyl sulfoxides. The reaction proceeds via an "interrupted Pummerer reaction," where the sulfoxide is activated in situ to form a highly electrophilic sulfonium salt. This intermediate then undergoes electrophilic aromatic substitution with an arene coupling partner, followed by demethylation to yield the diaryl sulfide. This strategy is operationally simple, highly regioselective, and tolerates a wide array of functional groups.[1]
Experimental Protocol: General Procedure for C-H Thioarylation [1]
-
To a solution of the aryl methyl sulfoxide (1.0 equiv.) in an anhydrous solvent (e.g., CH3CN, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the activated sulfoxide.
-
Add the arene coupling partner (1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-16 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add a hindered base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2.0 equiv.) to facilitate demethylation, and continue stirring for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.
Data Presentation:
Table 1: Substrate Scope for C-H Thioarylation of Arenes with Aryl Methyl Sulfoxides [1]
| Entry | Aryl Methyl Sulfoxide | Arene | Product | Yield (%) |
| 1 | Phenyl methyl sulfoxide | p-Xylene | 4-Methylphenyl phenyl sulfide | 91 |
| 2 | 4-Methoxyphenyl methyl sulfoxide | p-Xylene | 4-Methoxyphenyl 4-methylphenyl sulfide | 85 |
| 3 | 4-Chlorophenyl methyl sulfoxide | Anisole | 4-Chlorophenyl 4-methoxyphenyl sulfide | 88 |
| 4 | 4-Nitrophenyl methyl sulfoxide | 1,3,5-Trimethoxybenzene | 4-Nitrophenyl 2,4,6-trimethoxyphenyl sulfide | 95 |
| 5 | Naphthyl methyl sulfoxide | Indole | 3-Indolyl naphthyl sulfide | 78 |
| 6 | Thienyl methyl sulfoxide | Pyrrole | 2-Pyrrolyl thienyl sulfide | 75 |
Visualization:
References
Thiolation of Chitosan Using Carbodiimide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the thiolation of chitosan, a versatile biopolymer, using carbodiimide chemistry. The introduction of thiol groups onto the chitosan backbone significantly enhances its properties, such as mucoadhesion, in situ gelling capabilities, and controlled drug release, making it a highly valuable excipient in pharmaceutical and biomedical applications.[1][2][3]
Application Notes
Thiolated chitosan, also known as a thiomer, is a modified biopolymer that has garnered significant interest in drug delivery and tissue engineering. The covalent attachment of thiol-bearing ligands to the primary amino groups of chitosan imparts several advantageous characteristics.[2]
Key Advantages of Thiolated Chitosan:
-
Enhanced Mucoadhesion: Thiolated chitosan exhibits significantly improved mucoadhesive properties compared to unmodified chitosan.[4][5] This is attributed to the formation of covalent disulfide bonds between the thiol groups of the polymer and cysteine-rich subdomains of mucus glycoproteins, leading to prolonged residence time of drug delivery systems at the site of application.[5]
-
In Situ Gelling: Upon contact with physiological fluids at neutral pH, thiolated chitosan can undergo oxidative cross-linking of its thiol groups to form a three-dimensional hydrogel network. This in situ gelling property is highly beneficial for localized and sustained drug delivery.[3]
-
Controlled Drug Release: The cross-linked network of thiolated chitosan hydrogels can effectively control the release of encapsulated drugs. The release rate can be modulated by varying the degree of thiolation and the cross-linking density.[2][3]
-
Improved Permeation Enhancement: Thiolated chitosans have been shown to enhance the permeation of drugs across mucosal barriers.[1][2]
-
Versatile Applications: Thiolated chitosan has been successfully employed in various drug delivery systems, including nanoparticles, microparticles, and hydrogels for oral, nasal, ocular, and vaginal drug administration.[1][5][6][7] It also shows promise as a scaffold material in tissue engineering.[1]
Experimental Protocols
This section outlines the detailed methodology for the synthesis, purification, and characterization of thiolated chitosan using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
Protocol 1: Synthesis of Thiolated Chitosan
This protocol describes the covalent attachment of thioglycolic acid (TGA) to chitosan.
Materials:
-
Chitosan (low or medium molecular weight)
-
Thioglycolic acid (TGA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC or EDC)[8]
-
N-hydroxysuccinimide (NHS)[5]
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M and 10 M
-
Acetic acid, 1% (v/v)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.[8]
-
Activation of Thioglycolic Acid: In a separate beaker, dissolve a molar excess of thioglycolic acid (e.g., 500 mg) in deionized water. Add 100 mM EDC and 50 mM NHS to this solution to activate the carboxylic acid group of TGA.[8][9] Stir the mixture for 1 hour at room temperature. The role of EDC is to activate the carboxyl group of TGA to form a reactive O-acylisourea intermediate. NHS is added to convert this unstable intermediate into a more stable NHS-ester, which then reacts with the primary amino groups of chitosan.[10]
-
Coupling Reaction: Slowly add the activated TGA solution to the chitosan solution under continuous stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to 5.0-5.5 using 1 M NaOH.[8] Maintain the reaction at room temperature with constant stirring for 3-5 hours.[8]
-
Purification:
-
Terminate the reaction by adjusting the pH to a neutral value (around 7.0) with 1 M NaOH.
-
Transfer the resulting solution into dialysis tubing (MWCO 12-14 kDa).
-
Dialyze against 5 mM HCl for the first 24 hours, followed by dialysis against 1 mM HCl for the next 24 hours, and finally against deionized water for the last 48 hours, changing the dialysis medium frequently. This extensive dialysis is crucial to remove unreacted reagents and by-products.
-
-
Lyophilization: Freeze the purified thiolated chitosan solution and then lyophilize it to obtain a dry, fluffy product. Store the lyophilized thiolated chitosan at 4°C.
Protocol 2: Quantification of Thiol Groups using Ellman's Assay
Ellman's assay is a widely used spectrophotometric method to determine the concentration of free thiol groups.
Materials:
-
Lyophilized thiolated chitosan
-
Phosphate buffer, 0.5 M, pH 8.0
-
Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in 0.5 M phosphate buffer, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of cysteine hydrochloride of known concentrations (e.g., 0.1 to 1.0 µmol/mL) in 0.5 M phosphate buffer (pH 8.0).
-
To 500 µL of each standard solution, add 500 µL of Ellman's reagent solution.
-
Incubate the mixture at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Plot the absorbance versus the concentration of cysteine to generate a standard curve.
-
-
Sample Analysis:
-
Accurately weigh 10 mg of lyophilized thiolated chitosan and dissolve it in 10 mL of 0.5 M phosphate buffer (pH 8.0). Some sources suggest initial hydration in deionized water before adding the buffer.[11]
-
Take 500 µL of the thiolated chitosan solution and mix it with 500 µL of Ellman's reagent solution.[11]
-
Incubate the mixture at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of thiol groups in the sample solution using the standard curve.
-
The degree of thiol substitution can be expressed as µmol of thiol groups per gram of polymer.
-
It is important to note that the solubility of thiolated chitosan can be limited at the optimal pH for Ellman's assay (pH 8.0-8.5), which may affect the accessibility of the reagent to the thiol groups.[12] An alternative method based on iodine titration has been proposed to overcome this limitation.[12][13]
Quantitative Data Summary
The degree of thiolation is a critical parameter that influences the properties of the resulting polymer. The following table summarizes representative quantitative data from various studies on the thiolation of chitosan.
| Thiolating Agent | Carbodiimide System | Degree of Thiol Substitution (µmol/g) | Reference |
| Thioglycolic Acid | EDC | 214 ± 52 | |
| Thioglycolic Acid | EDC/NHS | 1411.01 ± 4.02 | [5] |
| L-cysteine | EDC/NHS | Varies based on reaction conditions | [14] |
| Thioglycolic Acid | EDC | Not specified | [8] |
Note: The degree of thiol substitution can vary significantly depending on the reaction conditions, such as the molar ratio of reactants, pH, and reaction time.
Visualizations
Chemical Reaction Workflow
The following diagram illustrates the key steps involved in the thiolation of chitosan using EDC/NHS chemistry.
Caption: Experimental workflow for the synthesis of thiolated chitosan.
Mechanism of Carbodiimide-Mediated Thiolation
This diagram outlines the chemical mechanism of the EDC/NHS-mediated coupling of a thiol-containing ligand to chitosan.
Caption: Reaction mechanism of EDC/NHS mediated thiolation of chitosan.
Application in Mucoadhesive Drug Delivery
The enhanced mucoadhesion of thiolated chitosan is a key feature for drug delivery applications. The following diagram illustrates the interaction of thiolated chitosan with the mucus layer.
Caption: Mucoadhesion mechanism of thiolated chitosan for drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-protected thiolated chitosan: Synthesis and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elaboration and characterization of thiolated chitosan-coated acrylic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes for Enhanced Oral Bioavailability of Azathioprine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of chitosan thiolation and application to thiol quantification onto nanoparticle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Sodium Thiobenzoate to Disulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of sodium thiobenzoate to its corresponding disulfide, dibenzoyl disulfide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Yellowing or cloudiness of solid this compound | Oxidation to disulfide, which is often less soluble and may have a different appearance. | Store the solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). Purchase high-purity grade and use promptly after opening. |
| Precipitate formation in aqueous solutions | 1. Oxidation to the less soluble dibenzoyl disulfide. 2. Change in pH causing precipitation of thiobenzoic acid. | 1. Prepare solutions fresh using deoxygenated solvents. Consider adding an antioxidant or chelating agent (see protocols below). 2. Ensure the pH of the solution is maintained in the basic range (pH > 8) to keep the thiobenzoate in its salt form. |
| Inconsistent results in assays or reactions | Degradation of this compound leading to lower effective concentration. | 1. Verify the purity of the this compound stock using HPLC (see protocol below) before use. 2. Always use freshly prepared solutions. 3. Ensure all handling steps are performed under conditions that minimize exposure to oxygen and metal ions. |
| Loss of potency of a drug formulation containing this compound | Long-term oxidative degradation. | Conduct a formal stability study under various conditions (temperature, pH, light exposure) to determine the shelf-life. Consider reformulation with antioxidants or chelating agents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is oxidation. The thiolate anion is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules, resulting in dibenzoyl disulfide. This process can be accelerated by the presence of oxygen, metal ions (which can catalyze the oxidation), and exposure to light.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize oxidation, solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended.[2]
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh for each use with deoxygenated solvents (e.g., water, ethanol). To deoxygenate a solvent, you can bubble an inert gas like argon or nitrogen through it for at least 30 minutes. For short-term storage, solutions should be kept in tightly sealed containers with minimal headspace, protected from light, and refrigerated. For longer-term storage, consider adding a stabilizing agent and storing under an inert atmosphere at low temperatures.
Q4: What is the effect of pH on the stability of this compound solutions?
A4: The pH of the solution is critical. In acidic conditions, this compound will be protonated to form thiobenzoic acid, which may be less stable and have different solubility. The thiolate anion, which is more susceptible to oxidation, is the predominant species at higher pH. It is generally recommended to maintain the pH of aqueous solutions in the basic range (pH > 8) to ensure it remains in its salt form and to potentially slow down certain degradation pathways. However, a comprehensive pH stability study is recommended for your specific application.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, antioxidants can be effective. Common antioxidants used for stabilizing thiol-containing compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[1][3] The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and effectiveness.
Q6: How can I detect and quantify the oxidation of this compound?
A6: The most common method for detecting and quantifying the formation of dibenzoyl disulfide is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This technique can separate this compound from its disulfide and other potential impurities, allowing for accurate quantification of the degradation.
Data on Factors Affecting this compound Stability
The following table summarizes the key factors influencing the stability of this compound and the expected outcome of suboptimal conditions. Quantitative data for this compound is limited in publicly available literature; therefore, the stability impact is described qualitatively based on general principles for thiols.
| Factor | Condition | Qualitative Impact on Stability | Preventative Measures |
| Oxygen | Exposure to air | High | Handle under inert gas (Ar, N₂). Use deoxygenated solvents. |
| Temperature | Elevated temperatures | Moderate to High | Store at low temperatures (-20°C for long-term). |
| pH | Acidic (pH < 7) | Moderate | Maintain pH in the basic range (>8) for aqueous solutions. |
| Light | UV or prolonged daylight | Moderate | Store in amber vials or protect from light. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Presence of trace metals | High | Use high-purity solvents and reagents. Add a chelating agent like EDTA.[1] |
Experimental Protocols
Protocol 1: Stability Study of this compound Solution
Objective: To evaluate the stability of a this compound solution under different pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water, deoxygenated
-
Phosphate buffer solutions (pH 6, 7, 8)
-
HPLC system with UV detector
-
Dibenzoyl disulfide (for use as a reference standard, if available)
-
Temperature-controlled chambers/incubators
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deoxygenated HPLC-grade water.
-
Sample Preparation: Aliquot the stock solution into separate vials and dilute with the respective buffer solutions to achieve the final desired concentration and pH.
-
Storage Conditions:
-
Divide the samples for each pH into three sets.
-
Store one set at 4°C (refrigerated).
-
Store the second set at 25°C (room temperature).
-
Store the third set at 40°C (accelerated condition).
-
-
Time Points: Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be a suitable starting point. Method development will be necessary to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both this compound and dibenzoyl disulfide have significant absorbance (e.g., around 254 nm).
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: Evaluating the Effectiveness of an Antioxidant
Objective: To determine the effectiveness of ascorbic acid in preventing the oxidation of this compound.
Materials:
-
This compound
-
Ascorbic Acid
-
Deoxygenated water
-
HPLC system with UV detector
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deoxygenated water.
-
Prepare a stock solution of ascorbic acid (e.g., 10 mg/mL) in deoxygenated water.
-
-
Sample Preparation:
-
Control Group: Aliquot the this compound stock solution into several vials.
-
Test Group: To other vials containing the this compound stock solution, add ascorbic acid to a final concentration (e.g., 0.1% w/v).
-
-
Storage and Analysis:
-
Store all samples at 25°C, exposed to air (to simulate oxidative stress).
-
Analyze the samples by HPLC (as described in Protocol 1) at T=0 and at regular intervals (e.g., 1, 3, 7 days).
-
-
Evaluation: Compare the degradation rate of this compound in the control group versus the test group to determine the protective effect of ascorbic acid.
Visualizations
References
- 1. Exogenous ascorbic acid (vitamin C) increases resistance to salt stress and reduces lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sodium Thiobenzoate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium thiobenzoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a nucleophile in substitution reactions to form thioesters. The most common applications include:
-
Thioester Synthesis: Reaction with acyl chlorides or anhydrides to form S-aroyl thioesters.
-
Thioether Synthesis: Reaction with alkyl halides to form S-alkyl thiobenzoates via an SN2 mechanism.[1][2]
Q2: What is the primary side product I should be concerned about?
A2: The most common and often unavoidable side product is dibenzoyl disulfide . This occurs through the oxidation of the thiobenzoate anion or its conjugate acid, thiobenzoic acid.[2][3] This oxidation can happen during the initial synthesis of the thiobenzoate salt, during the reaction itself if exposed to air, or upon workup.[3]
Q3: My reaction with a secondary alkyl halide is giving a low yield. What is the likely cause?
A3: When reacting this compound with secondary or tertiary alkyl halides, a competing E2 elimination reaction can significantly reduce the yield of the desired SN2 substitution product. The thiobenzoate anion can act as a base, abstracting a proton from a carbon adjacent to the leaving group, which results in the formation of an alkene instead of the thioester.
Q4: I am observing hydrolysis of my final thioester product. How can I prevent this?
A4: Thioesters can undergo hydrolysis back to thiobenzoic acid and the corresponding alcohol (from an alkyl thioester) or carboxylic acid (from an acyl thioester). This is particularly prevalent under either strong acidic or basic conditions.[4] To minimize hydrolysis, ensure your workup and purification steps are performed under neutral or near-neutral pH conditions and avoid prolonged exposure to aqueous environments, especially at elevated temperatures.
Q5: Why is the purity of my acyl chloride or alkyl halide important?
A5: Using impure starting materials can introduce side reactions. For instance, using undistilled benzoyl chloride for the preparation of the thiobenzoate salt can lead to the formation of benzal bis-thiobenzoate.[3] Similarly, old or improperly stored alkyl halides may contain acidic impurities (like HBr) that can neutralize the thiobenzoate, impeding the desired reaction.
Troubleshooting Guides
Issue 1: Low Yield of Desired Thioester and Formation of a White Precipitate (Dibenzoyl Disulfide)
-
Problem: The primary reaction pathway is often compromised by the oxidative dimerization of thiobenzoate to form dibenzoyl disulfide. This is especially common if the reaction is run open to the atmosphere or with solvents that have not been degassed.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.
-
Control pH: Maintain a slightly basic to neutral pH. Acidic conditions can protonate the thiobenzoate to thiobenzoic acid, which is also susceptible to oxidation.[5]
-
Add Reducing Agents: In some cases, a small amount of a mild reducing agent can be added to the reaction mixture to prevent oxidation, although this should be tested for compatibility with the specific reaction.
-
Issue 2: Formation of Alkene Byproducts with Secondary/Tertiary Alkyl Halides
-
Problem: The basicity of this compound promotes E2 elimination as a competing pathway to the desired SN2 substitution, especially with sterically hindered alkyl halides.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choice of Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). These solvents solvate the cation but not the nucleophile, enhancing its nucleophilicity without significantly increasing its basicity.
-
Substrate Choice: If possible, use a primary alkyl halide, as they are much less prone to elimination reactions.
-
Data Presentation
Table 1: Influence of Alkyl Halide Structure on Product Distribution
This table provides a qualitative summary of the expected product distribution when reacting this compound with different classes of alkyl halides, based on established principles of SN2 versus E2 reactions.
| Alkyl Halide Type | Primary (R-CH₂-X) | Secondary (R₂-CH-X) | Tertiary (R₃-C-X) |
| Major Product | S-Alkyl Thiobenzoate (SN2) | S-Alkyl Thiobenzoate (SN2) | Alkene (E2) |
| Major Side Product | Dibenzoyl Disulfide | Alkene (E2) | No Substitution Product |
| Relative Yield ofSubstitution Product | Excellent | Good to Moderate | Negligible to None |
| Relative Yield ofElimination Product | Negligible | Moderate to Significant | Major Product |
| RecommendedConditions | Room temp. to mild heating | Low temperature | Not recommended forsubstitution |
Experimental Protocols
Protocol 1: Preparation of Potassium Thiobenzoate (Precursor to this compound)
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.922 (1963); Vol. 32, p.101 (1952).[3]
-
Preparation of Potassium Hydrosulfide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, dissolve potassium hydroxide (3 moles) in 90% ethanol (800 mL). Cool the solution and bubble hydrogen sulfide gas through it with stirring until the solution is saturated and no longer alkaline.
-
Reaction with Benzoyl Chloride: Cool the potassium hydrosulfide solution to 10-15°C in an ice bath. Slowly add freshly distilled benzoyl chloride (1.41 moles) dropwise over 1.5 hours, maintaining the temperature below 15°C. Stir for an additional hour after the addition is complete.
-
Isolation of Potassium Thiobenzoate: Quickly filter the precipitated potassium chloride. Evaporate the filtrate to dryness under reduced pressure. The resulting solid is primarily potassium thiobenzoate and can be used in subsequent steps. For purification of the free acid, the residue is dissolved in cold water, extracted with benzene to remove neutral impurities, and then acidified with cold HCl to precipitate thiobenzoic acid, which can be extracted with ether.
-
Troubleshooting Note: Using undistilled benzoyl chloride can lead to the formation of benzal bis-thiobenzoate as a significant side product.[3]
-
Protocol 2: Synthesis of S-Benzyl Thiobenzoate
This is a representative protocol adapted from general procedures for SN2 reactions with thiolates.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve potassium thiobenzoate (1.0 eq) in a suitable degassed polar aprotic solvent, such as DMF (N,N-Dimethylformamide).
-
Addition of Alkyl Halide: To the stirred solution, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Mild heating (e.g., 40-50°C) can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure S-benzyl thiobenzoate.
Visualizations
Caption: Main and side reaction pathways in thioester synthesis.
Caption: General experimental workflow for thioester synthesis.
References
Technical Support Center: Optimizing S-Alkylation Reactions with Sodium Thiobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing S-alkylation reactions using sodium thiobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the S-alkylation of an alkyl halide with this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiocarboxylate anion from this compound acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form an S-alkyl thiobenzoate.
Q2: What are the key reaction parameters to consider for optimizing the S-alkylation reaction?
The key parameters to optimize are:
-
Solvent: The choice of solvent is crucial for dissolving the reactants and influencing the reaction rate.
-
Temperature: Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reactions.
-
Stoichiometry: The molar ratio of this compound to the alkyl halide can impact the reaction efficiency and minimize side reactions.
-
Reaction Time: Adequate time is required for the reaction to proceed to completion.
Q3: Which solvents are recommended for this reaction?
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile while not strongly solvating the anion, thus increasing its nucleophilicity. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
Tetrahydrofuran (THF)
The optimal solvent may depend on the specific substrate and desired reaction conditions.
Q4: Can a base be added to this reaction?
In most cases, an additional base is not necessary as this compound itself is the salt of a weak acid and provides the nucleophilic thiocarboxylate anion. However, if the alkyl halide substrate is prone to elimination reactions, the presence of a non-nucleophilic base might be considered in specific contexts, though it is not a standard practice for this reaction.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (alkyl halide and this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the S-alkyl thiobenzoate product indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Low reactivity of the alkyl halide: The nature of the leaving group (I > Br > Cl) and the steric hindrance at the reaction center affect reactivity. | - Use an alkyl iodide or bromide instead of a chloride.- For sterically hindered halides, consider longer reaction times or higher temperatures. |
| 2. Poor solubility of reactants: this compound or the alkyl halide may not be sufficiently soluble in the chosen solvent. | - Switch to a more polar aprotic solvent like DMF or DMSO.- Gently warm the reaction mixture to aid dissolution. | |
| 3. Decomposition of this compound: The reagent may have degraded due to improper storage (exposure to moisture or air). | - Use freshly prepared or properly stored this compound.- Ensure anhydrous reaction conditions if moisture is a concern. | |
| 4. Insufficient reaction time or temperature. | - Monitor the reaction by TLC to determine the optimal reaction time.- Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | 1. Elimination reaction (E2): This is common with secondary and tertiary alkyl halides, leading to the formation of alkenes. | - Use a less hindered primary alkyl halide if possible.- Lower the reaction temperature.- Choose a less basic solvent. |
| 2. Hydrolysis of the thioester product: The S-alkyl thiobenzoate can be hydrolyzed back to the thiol and benzoic acid if water is present, especially under basic or acidic conditions. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the workup procedure is not overly acidic or basic. | |
| 3. Formation of dibenzoyl disulfide: Oxidation of the thiobenzoate anion can occur, especially in the presence of air. | - Degas the solvent before use.- Run the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with a suitable organic solvent.- Use a continuous liquid-liquid extractor for highly water-soluble products. |
| 2. Co-elution of product with starting material or byproducts during chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities.- Consider using a different stationary phase for chromatography. |
Data Presentation
The following tables provide a summary of reaction conditions and yields for S-alkylation and related reactions to guide optimization efforts.
Table 1: Effect of Solvent on a Related Nucleophilic Substitution Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H₂O | 2 | 85 |
| 2 | EtOAc | 5 | 70 |
| 3 | CH₃CN | 4 | 75 |
| 4 | CH₂Cl₂ | 6 | 68 |
| 5 | n-hexane | 8 | 50 |
| 6 | CH₃CN/H₂O (2:1) | 1.5 | 92 |
Data adapted from a study on the oxidation of benzyl alcohol, providing insight into solvent effects for reactions involving benzyl derivatives.
Table 2: Optimization of Reaction Conditions for a Thiol Alkylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 60 | 24 | 75 |
| 2 | Na₂CO₃ | CH₃CN | 60 | 24 | 70 |
| 3 | Cs₂CO₃ | CH₃CN | 60 | 24 | 85 |
| 4 | K₂CO₃ | DMF | 60 | 24 | 88 |
| 5 | Cs₂CO₃ | DMF | 60 | 24 | 90 |
| 6 | Cs₂CO₃ | CH₃CN | 80 | 12 | 92 |
| 7 | Cs₂CO₃ | CH₃CN | 90 | 24 | 93 [1] |
This table showcases the optimization of conditions for the synthesis of a benzoimidazo[2,1-b]thiazole via S-alkylation, demonstrating the influence of base, solvent, and temperature on yield.[1]
Experimental Protocols
General Protocol for S-Alkylation of an Alkyl Halide with this compound
This protocol is adapted from a procedure for S-alkylation using potassium thioacetate and can be used as a starting point for optimization.[2]
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen anhydrous solvent.
-
To this solution, add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude S-alkyl thiobenzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the S-alkylation of alkyl halides with this compound.
Caption: Troubleshooting logic for optimizing S-alkylation reactions.
References
Technical Support Center: Purification of Thiobenzoate Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from thiobenzoate and other thioester reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of thiobenzoate reaction products in a question-and-answer format.
Issue 1: Low Recovery or Yield After Purification
Q: My final yield of the purified thiobenzoate product is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low recovery can stem from several stages of the purification process. Here are common causes and solutions:
-
Incomplete Extraction: The product may have significant solubility in the aqueous layer during a liquid-liquid extraction.
-
Solution: Perform multiple extractions (at least 2-3) with the organic solvent to maximize recovery. Ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form.[1]
-
-
Loss During Solvent Removal: Aggressive evaporation or "bumping" of the solvent can lead to physical loss of the product.[2]
-
Solution: Use a rotary evaporator with controlled pressure and temperature. For smaller volumes, passing a gentle stream of inert gas (like nitrogen) over the solution can be effective.
-
-
Product Adsorption on Stationary Phase: Highly polar products can irreversibly bind to silica gel or alumina during column chromatography.
-
Solution: First, try eluting with a more polar solvent system. If that fails, consider using a different stationary phase, such as reverse-phase silica or a less acidic/basic adsorbent. A small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) in the eluent can sometimes help.
-
-
Premature Crystallization: The product may crystallize in the funnel or on glassware during a hot filtration step in recrystallization.[3]
Issue 2: Product is Still Impure After Purification
Q: I've purified my thiobenzoate product, but analytical techniques (TLC, NMR) show it's still contaminated. What should I do?
A: The presence of persistent impurities often means the chosen purification method is not suitable for separating the product from a specific contaminant.
-
Co-eluting Impurities in Column Chromatography: An impurity may have a similar polarity to your product, causing them to elute together.
-
Solution: Optimize the solvent system for column chromatography using Thin-Layer Chromatography (TLC).[5][6] Test various solvent mixtures of differing polarities to achieve better separation between the product spot and the impurity spot on the TLC plate.[7] Flash chromatography, which uses pressure to move the solvent, can sometimes provide better resolution than gravity chromatography.[6][8]
-
-
Co-crystallization of Impurities: If an impurity has a similar structure and solubility to the desired product, it can be incorporated into the crystal lattice during recrystallization.[9]
-
Solution: Try a different solvent or a solvent mixture for recrystallization.[10] Sometimes, a second recrystallization step is necessary to achieve high purity.[9] If the impurity is highly soluble in a particular solvent in which your product is not, you can perform a trituration (washing the solid with that solvent) to remove it.[11]
-
-
Contamination from Reagents or Side Reactions: The impurity might be an unreacted starting material or a byproduct from a side reaction.[12][13] For example, using undistilled benzoyl chloride can lower yields and introduce impurities.[2]
-
Solution: Ensure all starting materials are pure before starting the reaction.[12] Monitor the reaction by TLC to ensure the limiting reactant is fully consumed.[14] If a byproduct is the issue, understanding its structure and properties can help in selecting an appropriate purification strategy (e.g., an acidic wash to remove a basic byproduct).
-
Issue 3: Issues During Thin-Layer Chromatography (TLC)
Q: My spots are streaking on the TLC plate when I analyze my crude thiobenzoate reaction mixture. What's causing this?
A: Streaking on a TLC plate is a common issue that can obscure results.
-
Sample Overloading: Applying too much of the sample to the plate is a frequent cause. The stationary phase becomes saturated, and the compound streaks up the plate instead of moving as a tight spot.
-
Solution: Dilute your sample before spotting it on the TLC plate. Apply the sample in small, repeated spots, allowing the solvent to dry completely between applications to keep the initial spot size small (1-2 mm).[1]
-
-
Highly Polar Compounds or Salts: Very polar compounds tend to interact very strongly with the silica gel, leading to streaking. Ionic compounds (salts) are often insoluble in the mobile phase and will streak or remain at the baseline.
-
Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds (like thiobenzoic acid), adding a little acetic acid to the mobile phase can improve the spot shape. For basic compounds, adding triethylamine can help.[15] If your reaction mixture is acidic or basic, performing a mini-workup on a small aliquot before running the TLC can resolve the issue.[15]
-
-
Inappropriate Solvent System: If the solvent is not polar enough, the compounds will not move from the baseline. If it's too polar, all components will move to the solvent front with little separation.
-
Solution: The ideal solvent system should give your desired product an Rf value between 0.2 and 0.8.[7] Test different solvent systems to find the optimal one for your specific separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for thiobenzoate products?
A1: There is no single "best" method, as the choice depends on the physical properties of your product and the nature of the impurities.[16] However, a common and effective workflow is:
-
Work-up/Extraction: Start with a liquid-liquid extraction to perform a preliminary separation of the crude product from salts and highly polar or non-polar impurities.[2][17]
-
Column Chromatography: For liquid products or solids that are difficult to crystallize, column chromatography is the most versatile technique for isolating the desired compound from impurities with different polarities.[5][6]
-
Recrystallization: If your product is a solid, recrystallization is often the best method for achieving very high purity, especially after an initial purification by chromatography.[3][18]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures (near the solvent's boiling point) but poorly at low temperatures.[19]
-
Not react with the compound.[19]
-
Boil at a temperature below the melting point of the compound.[19]
-
Either dissolve impurities well at all temperatures or not at all.
-
Be non-toxic, inexpensive, and volatile enough to be easily removed from the crystals.[19]
A common practice is to test the solubility of a small amount of your crude product in various solvents to find a suitable one.[17]
Q3: How can I prevent the oxidation of my thiobenzoate product to a disulfide during purification?
A3: Thioesters and especially thiocarboxylic acids can be susceptible to oxidation, forming disulfides. This is often promoted by exposure to air, especially at elevated temperatures or under basic conditions.[2]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas like nitrogen or argon through your solvents before use can remove it.[12]
-
Work Under an Inert Atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere, especially during solvent evaporation or distillation.[2][12]
-
Avoid Prolonged Heating: Minimize the time the compound is heated, as this can accelerate oxidation.[2] When performing distillation, ensure it proceeds as rapidly as possible.[2]
-
Use Peroxide-Free Ethers: Ethers like diethyl ether can form explosive peroxides which are also oxidizing agents. Always use ether that has been tested for and is free of peroxides.[2]
Q4: Can I use Thin-Layer Chromatography (TLC) for more than just monitoring a reaction?
A4: Yes, TLC is a versatile tool. Beyond monitoring reaction progress, it is crucial for:
-
Assessing Purity: A pure compound should ideally give a single spot on a TLC plate.[14]
-
Optimizing Column Chromatography: TLC is used to determine the best solvent system (mobile phase) for separating your mixture via column chromatography. The separation you see on the TLC plate is a good representation of the separation you will achieve on a column.[5][8]
Data Presentation: Comparison of Purification Techniques
The table below summarizes the primary purification techniques applicable to thiobenzoate products.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases.[16] | Initial work-up of a reaction mixture to separate acidic, basic, and neutral components.[17] | Fast, inexpensive, good for large-scale initial purification. | Limited separation power; emulsions can form. |
| Recrystallization | Difference in solubility of a solid in a solvent at high vs. low temperatures.[3] | Purifying solid compounds to a high degree.[9][18] | Can yield very pure products; relatively simple setup. | Requires the product to be a stable solid; some product loss is inevitable.[3] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[5] | Separating mixtures of compounds with different polarities, both liquids and solids.[6] | Highly versatile; can separate complex mixtures; applicable to a wide range of scales.[5] | Can be time-consuming and solvent-intensive; product can be lost on the column. |
| Distillation | Separation based on differences in boiling points.[16] | Purifying liquid products that are thermally stable. | Effective for separating liquids with significantly different boiling points. | Not suitable for thermally sensitive compounds; requires specialized glassware. |
Experimental Protocols
General Protocol for Purification of a Thiobenzoate Product by Extraction and Column Chromatography
This protocol provides a general methodology. Specific solvent volumes and choices will depend on the reaction scale and the properties of the specific thiobenzoate product.
1. Reaction Work-up and Extraction a. Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding it to a separatory funnel containing water or a suitable aqueous solution (e.g., a mild acid or base to neutralize catalysts or byproducts). c. Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.[2] d. Combine the organic layers and wash them with water, followed by a brine (saturated NaCl) solution to help remove dissolved water. e. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] f. Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]
2. Preparation for Column Chromatography a. Determine the optimal eluent (solvent system) by running TLC plates with the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).[5] The ideal eluent provides good separation between the product and impurities, with an Rf value for the product of ~0.3. b. Prepare the column by packing it with silica gel or another suitable stationary phase. This can be done via a "dry pack" or "wet pack" (slurry) method.[5][20] c. Add a layer of sand on top of the stationary phase to prevent it from being disturbed during sample loading.[20]
3. Running the Column a. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. b. Carefully load the sample onto the top of the silica gel.[20] c. Add the eluent to the column and begin collecting fractions as the solvent flows through.[6] d. Monitor the fractions being collected by TLC to determine which ones contain the purified product. e. Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified thiobenzoate product.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of thiobenzoate reaction products.
Troubleshooting Purification Issues
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Issues of Sodium Thiobenzoate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address the poor solubility of sodium thiobenzoate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical solubility properties?
A1: this compound (C₇H₅NaOS) is the sodium salt of thiobenzoic acid.[1][2] As an ionic salt, it is characterized by a negatively charged thiocarboxylate group and a sodium counter-ion.[3] This ionic nature makes it readily soluble in polar solvents like water and ethanol but poorly soluble in non-polar organic solvents such as hexane, toluene, or dichloromethane.[3][4] The principle of "like dissolves like" governs this behavior; the high polarity of the salt is incompatible with low-polarity solvents.[5]
Q2: Why is this compound poorly soluble in non-polar solvents?
A2: The poor solubility is due to a fundamental mismatch in intermolecular forces.[5] this compound is an ionic compound held together by strong electrostatic forces. Polar solvents (like water) have high dielectric constants and can effectively surround and stabilize the individual sodium (Na⁺) and thiobenzoate (C₇H₅S(O)⁻) ions, overcoming the salt's lattice energy.[4] Non-polar solvents lack the ability to form these strong ion-dipole interactions, making it energetically unfavorable to dissolve the ionic solid.[4][5]
Q3: What are the initial signs of solubility issues in my experiment?
A3: Common indicators of poor solubility include:
-
Visible solid: The this compound powder does not dissolve and remains as a suspension or settles at the bottom of the vessel, even with vigorous stirring or sonication.
-
Cloudy or heterogeneous mixture: The solution appears milky or turbid, indicating that the compound is dispersed rather than fully dissolved.
-
Slow or stalled reaction: In reactions where dissolved thiobenzoate is a required nucleophile, poor solubility leads to extremely low concentrations in the organic phase, causing the reaction to proceed very slowly or not at all.[6]
Q4: Can I use heat to improve the solubility of this compound in non-polar solvents?
A4: While increasing the temperature can modestly increase the solubility of many compounds, it is generally not an effective standalone solution for dissolving ionic salts in non-polar solvents.[5][7] The fundamental incompatibility between the ionic solute and the non-polar solvent remains the primary obstacle. Excessive heat may also risk decomposing the thiobenzoate or other sensitive reagents in your reaction mixture.
Q5: What is a phase-transfer catalyst and how can it help?
A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase (e.g., an aqueous or solid phase) into another phase where the reaction occurs (e.g., an organic, non-polar phase).[8] For this compound, a PTC works by exchanging its original anion for the thiobenzoate anion. This creates a new, bulky, lipophilic (oil-soluble) ion pair that can readily dissolve in the non-polar solvent, making the thiobenzoate anion available for reaction.[9][10]
Troubleshooting Guide: Enhancing Solubility
This section addresses specific problems you may encounter during your experiments.
Problem 1: this compound precipitates or fails to dissolve in my non-polar solvent (e.g., Toluene, Hexane).
-
Cause: The solvent polarity is too low to solvate the ionic salt.
-
Solution 1: Phase-Transfer Catalysis (Recommended)
-
Strategy: Introduce a catalytic amount (1-5 mol%) of a phase-transfer catalyst. This is often the most effective method for facilitating reactions between water-soluble salts and organic-soluble substrates.[6][11] The PTC transports the thiobenzoate anion into the organic phase.[9]
-
Action: Add a suitable PTC like tetrabutylammonium bromide (TBAB) or Aliquat® 336 to the reaction mixture. Vigorous stirring is essential to maximize the interfacial area between the phases.
-
See Protocol 1 for a detailed experimental procedure.
-
-
Solution 2: Co-Solvent System
-
Strategy: Add a small amount of a polar, aprotic co-solvent that is miscible with your non-polar solvent.
-
Action: Introduce a minimal quantity of a solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to the non-polar solvent. Add the co-solvent dropwise while stirring until the this compound dissolves.
-
Caution: Be aware that the co-solvent can alter the overall polarity and reactivity of the medium, which may influence your reaction's outcome or selectivity. This approach is less "green" than PTC, which avoids the need for high-polarity solvents.[12]
-
Problem 2: The reaction rate is extremely slow or non-existent when reacting a substrate in a non-polar solvent with solid this compound.
-
Cause: Insufficient concentration of the thiobenzoate nucleophile in the organic phase where the substrate is dissolved. The reaction is limited to the interface between the solid salt and the liquid.
-
Solution 2.1: Implement Phase-Transfer Catalysis
-
Strategy: As detailed above, a PTC is the ideal solution. It continuously shuttles the thiobenzoate anion from the solid or aqueous phase into the organic phase, dramatically increasing the reaction rate.[13][14] Quaternary ammonium and phosphonium salts are common choices.[10]
-
Action: Select a PTC based on the reaction temperature and specific ions involved. Phosphonium salts, for instance, are often more stable at higher temperatures than ammonium salts.[8]
-
See Table 2 for a comparison of common PTCs.
-
-
Solution 2.2: Chemical Modification (Pro-drug/Intermediate Approach)
-
Strategy: For applications in drug development or complex synthesis, convert the this compound into a more soluble, non-polar intermediate, such as an S-acyl thioester. This is achieved by reacting it with an acyl chloride or another activated carboxylic acid derivative.
-
Action: React this compound with a suitable acylating agent to form a thioester. This new molecule will have significantly improved solubility in non-polar solvents and can be used in subsequent reaction steps.[15]
-
See Protocol 2 for a general procedure.
-
Experimental Protocols
Protocol 1: General Procedure for Using a Phase-Transfer Catalyst (Solid-Liquid PTC)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add your substrate and the non-polar solvent (e.g., toluene).
-
Addition of Reagents: Add solid this compound (typically 1.1 to 1.5 molar equivalents relative to the substrate).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a catalytic amount, typically 1-5 mol% relative to the substrate.
-
Reaction: Stir the mixture vigorously to ensure efficient mixing between the solid and liquid phases. Heat the reaction to the desired temperature (e.g., 50-100 °C). Vigorous stirring is crucial for PTC success.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. Filter to remove any remaining solid salts. Wash the organic phase with water or brine to remove the catalyst and any water-soluble byproducts. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.
Protocol 2: Preparation of a Soluble Thiobenzoate Ester Intermediate
-
Dissolution: In a flask, dissolve this compound in a suitable polar solvent where it is soluble, such as water or ethanol.[3]
-
Acylation: Cool the solution in an ice bath. Add a solution of an acyl chloride (e.g., acetyl chloride) or other activating agent dissolved in a minimal amount of a solvent dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Extraction: If water was used as the solvent, extract the resulting thioester product into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude thioester can be purified further by column chromatography if necessary. The purified, non-polar thioester can now be used in subsequent reactions in non-polar solvents.
Data Summary Tables
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Example Solvent | Polarity | Expected Solubility |
| Polar Protic | Water, Ethanol | High | High |
| Polar Aprotic | DMF, DMSO | High | Moderate to High |
| Moderately Polar | THF, Ethyl Acetate | Medium | Low to Very Low |
| Non-Polar | Toluene, Hexane | Low | Insoluble |
This table is based on the general principle of "like dissolves like." Ionic salts like this compound are most soluble in highly polar solvents.[3][5]
Table 2: Comparison of Common Phase-Transfer Catalysts
| Catalyst Name | Abbreviation | Type | Typical Use |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium Salt | General purpose, versatile, widely used in nucleophilic substitutions.[13] |
| Benzyltriethylammonium Chloride | TEBA | Quaternary Ammonium Salt | Effective for various anion transfers, common in research and industry.[8] |
| Aliquat® 336 (Tricaprylylmethylammonium chloride) | - | Quaternary Ammonium Salt | Highly lipophilic, effective for transferring anions into very non-polar media.[14] |
| Hexadecyltributylphosphonium Bromide | - | Quaternary Phosphonium Salt | Offers higher thermal stability compared to many ammonium salts.[8] |
| 18-Crown-6 | - | Crown Ether | Excellent for complexing alkali metal cations (like Na⁺), making the anion more available.[8][16] |
Visual Guides
Below are diagrams visualizing key workflows and mechanisms described in this guide.
References
- 1. Benzenecarbothioic acid, sodium salt (1:1) | C7H5NaOS | CID 23688990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound (51066-54-7) for sale [vulcanchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 6. iajpr.com [iajpr.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. alfachemic.com [alfachemic.com]
- 14. researchgate.net [researchgate.net]
- 15. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing the Stability of Thiobenzoic Acid Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of thiobenzoic acid and its precursors during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of thiobenzoic acid?
Thiobenzoic acid is susceptible to degradation through several mechanisms:
-
Oxidation: The thiol group (-SH) is readily oxidized, especially when exposed to air, forming dibenzoyl disulfide.[1] This process can be accelerated by the presence of oxidizing agents.
-
Heat: Thiobenzoic acid is thermally labile and can decompose at elevated temperatures.[2][3]
-
pH: It is incompatible with strong acids and bases, which can catalyze its decomposition.[2]
-
Light: Exposure to light, particularly UV light, can promote degradation.[4]
Q2: How should I properly store thiobenzoic acid and its precursors?
To ensure stability, store thiobenzoic acid and its precursors under the following conditions:
-
Temperature: Refrigerate at approximately 2-8°C.[1][2][3][5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][4]
-
Container: Use a tightly sealed, light-resistant container.[2][4]
-
Purity: Ensure the compound is free from impurities, such as strong acids, bases, or oxidizing agents, which can accelerate decomposition.[2]
Q3: My thiobenzoic acid has turned from a yellow-orange liquid to a more viscous, cloudy substance. What is happening?
This change in appearance is a common indicator of oxidation. Thiobenzoic acid can oxidize to form dibenzoyl disulfide, which is a solid at room temperature.[1] This dimerization process increases the viscosity and can give the appearance of cloudiness or solidification. To prevent this, always handle and store thiobenzoic acid under an inert atmosphere and at recommended low temperatures.
Troubleshooting Guides
Problem 1: Low Yield During Thiobenzoic Acid Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Starting Materials | Use freshly distilled benzoyl chloride for the synthesis.[6] | An increase in yield by 20-30% can be expected.[6] |
| Reaction Temperature Too High | Maintain a low reaction temperature (below 15°C) during the addition of benzoyl chloride.[6] | Minimized side reactions and decomposition of the product. |
| Oxidation During Workup | Use peroxide-free ether for extraction and work quickly to minimize air exposure.[6] | Reduced formation of disulfide byproducts. |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient amount of time after the addition of reagents.[6] | Maximized conversion of starting materials to product. |
Problem 2: Product "Oils Out" Instead of Crystallizing During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Too Concentrated | Dilute the solution with more of the recrystallization solvent before cooling.[7] | Promotes the formation of well-defined crystals instead of an oil. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] | Slower cooling encourages gradual crystal growth. |
| Lack of Nucleation Sites | "Seed" the solution with a small crystal of pure thiobenzoic acid.[7] | Induces crystallization by providing a template for crystal growth. |
Problem 3: Purified Thiobenzoic Acid is Darkly Colored
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxidized Impurities | Perform the distillation or recrystallization under an inert atmosphere (e.g., nitrogen).[6] | Prevents oxidation and subsequent coloration of the product. |
| Trace Metal Impurities | If a metal catalyst was used in a preceding step, wash the crude product with a dilute acid solution (e.g., 1M HCl).[7] | Removes residual metal ions that can cause coloration. |
| Persistent Colored Impurities | Treat the solution with a small amount of activated charcoal during recrystallization.[7] | Adsorbs colored impurities, resulting in a lighter-colored final product. |
Experimental Protocols
Protocol 1: Synthesis of Thiobenzoic Acid
This protocol is adapted from the procedure described in Organic Syntheses.[6]
Materials:
-
Potassium hydroxide (85%)
-
90% Ethanol
-
Hydrogen sulfide gas
-
Benzoyl chloride (freshly distilled)
-
6N Hydrochloric acid
-
Peroxide-free ether
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
Prepare a solution of potassium hydroxide in 90% ethanol in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas inlet tube.
-
Cool the solution and saturate it with hydrogen sulfide gas until it is no longer alkaline.
-
Further cool the mixture to 10-15°C in an ice bath.
-
Slowly add freshly distilled benzoyl chloride dropwise over 1.5 hours, maintaining the temperature below 15°C.
-
Stir the reaction mixture for an additional hour after the addition is complete.
-
Filter the precipitated potassium chloride and wash it with 95% ethanol.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the resulting solid (potassium thiobenzoate) in cold water.
-
Extract the aqueous solution with benzene to remove any neutral impurities.
-
Acidify the aqueous layer with cold 6N hydrochloric acid.
-
Extract the acidified solution with two portions of peroxide-free ether.
-
Wash the combined ether layers with cold water and dry over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure.
-
Immediately fractionally distill the residue under reduced pressure in a nitrogen atmosphere to obtain pure thiobenzoic acid.
Protocol 2: Purification of Thiobenzoic Acid by Recrystallization
Materials:
-
Crude thiobenzoic acid
-
Ethanol
-
Water
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude thiobenzoic acid in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize the crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8 °C | [1][2][3][5] |
| Boiling Point | 85–87 °C at 10 mm Hg | [6] |
| Purity (after refractionation) | ~99.5% | [6] |
| pKa | ~2.5 | [1][8] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in thioesterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in thioesterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in thioesterification reactions?
A1: The most common byproducts in thioesterification reactions include:
-
Disulfides: Formed by the oxidation of the thiol starting material or the thiol product. This is often facilitated by the presence of oxygen, trace metal ions, or basic pH conditions that favor the formation of the more reactive thiolate anion.[1]
-
N-acylurea: A common byproduct when using carbodiimide coupling reagents like DCC or EDC. It is formed by the rearrangement of the O-acylisourea intermediate.
-
Anhydride: The carboxylic acid can react with the activated intermediate to form an anhydride.
-
Epimerization: Racemization at the α-carbon of the carboxylic acid can occur, which is a significant concern in peptide synthesis.[2][3]
-
Side products from coupling reagents: For example, in Mitsunobu reactions, the azodicarboxylate can sometimes act as a nucleophile, leading to unwanted side products.[4] In DCC/HOBt couplings, a diazetidine byproduct can sometimes be formed.[5]
Q2: How can I detect the formation of these byproducts?
A2: A combination of chromatographic and spectrometric techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired thioester from byproducts and unreacted starting materials. Different components will have different retention times.
-
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry can be used to identify the components of each peak by their mass-to-charge ratio. This is highly effective for identifying byproducts like disulfides (dimeric mass) or N-acylurea.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the desired product and characterize any isolated byproducts.
Troubleshooting Guides
Below are common issues encountered during thioesterification, their potential causes, and recommended solutions.
Problem 1: Low or No Yield of the Desired Thioester
| Potential Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid | * Ensure the coupling reagent (e.g., EDC, DCC, HATU) is fresh and has been stored correctly.[8][9] * Consider using a more powerful coupling reagent, especially for sterically hindered substrates.[3][10] * Add an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) when using carbodiimides to form a more stable activated intermediate.[8][11] |
| Hydrolysis of the thioester product | * Maintain a slightly acidic to neutral pH (around 4.0-6.8) in your reaction and work-up to minimize hydrolysis.[12][13] * Work at lower temperatures to reduce the rate of hydrolysis. |
| Poor nucleophilicity of the thiol | * If the thiol is not sufficiently nucleophilic, consider converting it to the more reactive thiolate in situ by using a non-nucleophilic base. However, be cautious as a high pH can promote disulfide formation. |
| Degradation of starting materials or product | * Ensure the stability of your starting materials and product under the reaction conditions. * Minimize reaction time where possible. |
Problem 2: Significant Formation of Disulfide Byproduct
| Potential Cause | Recommended Solution |
| Oxidation of the thiol | * Degas your solvents: Remove dissolved oxygen by sparging with an inert gas like nitrogen or argon.[1] * Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. * Control the pH: Maintain a slightly acidic pH (below the pKa of the thiol, typically around 8.5) to keep the thiol protonated and less susceptible to oxidation.[1][14] |
| Catalysis by trace metal ions | * Use a chelating agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester metal ions that can catalyze oxidation.[1] |
| Presence of oxidizing agents | * Ensure all reagents and solvents are free from oxidizing impurities. |
| Thiol-disulfide exchange | * If your product is a thiol, it can react with disulfide byproducts. The strategies above will help minimize the initial disulfide formation. |
Quantitative Data Summary
Table 1: Effect of pH on the Hydrolysis Rate of Thioesters
| pH | Temperature (°C) | Compound | Hydrolysis Rate Constant (s-1) | Half-life | Reference |
| 5 | 25 | Methyl-thioacetate (MTA) | ~1 x 10-8 | ~2.2 years | [12] |
| 7 | 25 | Methyl-thioacetate (MTA) | ~1 x 10-7 | ~80 days | [12] |
| 10 | 25 | Methyl-thioacetate (MTA) | ~1 x 10-4 | ~1.9 hours | [12] |
| 7.4 | 37 | Thiol-acrylate photopolymer | 0.074 ± 0.003 days-1 | ~9.4 days | [13][15] |
| 8.0 | 37 | Thiol-acrylate photopolymer | 0.28 ± 0.005 days-1 | ~2.5 days | [13][15] |
Table 2: Qualitative Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Byproducts | Notes | Reference |
| DCC/DIC | Carbodiimide | Moderate | Higher (reduced with additives) | Insoluble/Soluble urea | Cost-effective but can be less efficient for hindered couplings.[16] | [8][16] |
| HBTU/HATU | Aminium/Uronium Salt | High | Low | Water-soluble | Fast and efficient, good for difficult couplings. HATU is generally more reactive than HBTU.[9][16] | [9][10][16] |
| PyBOP | Phosphonium Salt | High | Low | HMPA (from BOP), water-soluble | Very efficient, but BOP produces a carcinogenic byproduct. PyBOP is a safer alternative. | [16][17] |
| COMU | Uronium Salt | Very High | Very Low | Water-soluble | Generally considered one of the most efficient and safest modern coupling reagents.[9][16] | [9][16] |
Experimental Protocols
Protocol 1: General Procedure for Thioesterification using EDC and HOBt
This protocol describes a general method for the synthesis of a thioester from a carboxylic acid and a thiol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
Materials:
-
Carboxylic acid
-
Thiol
-
EDC hydrochloride
-
HOBt
-
Anhydrous, amine-free solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents).
-
Dissolution: Add anhydrous solvent (e.g., DCM or DMF) to dissolve the solids.
-
Addition of Thiol: Add the thiol (1.1 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of EDC: Slowly add EDC hydrochloride (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any unreacted amine-containing reagents, followed by a mild base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude thioester by column chromatography on silica gel.
Protocol 2: Analysis of Thioesterification Reaction Mixture by HPLC-MS
This protocol provides a general guideline for analyzing the reaction mixture to identify the product and byproducts.
Instrumentation and Reagents:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample from the thioesterification reaction.
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC-MS analysis.
-
HPLC Method:
-
Set up a gradient elution method. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the flow rate (e.g., 0.5 mL/min).
-
Set the UV detector to a wavelength where the product and potential byproducts are expected to absorb (e.g., 220 nm and 254 nm).
-
-
Mass Spectrometer Settings:
-
Set the mass spectrometer to operate in positive ion mode (or negative, depending on the analyte).
-
Set a mass range that will encompass the expected masses of the product, starting materials, and potential byproducts (e.g., m/z 100-1000).
-
-
Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.
-
Data Analysis:
-
Chromatogram Analysis: Examine the HPLC chromatogram to identify the major peaks.
-
Mass Spectra Analysis: For each peak, analyze the corresponding mass spectrum.
-
Identify the peak corresponding to the [M+H]+ or [M+Na]+ ion of the expected thioester product.
-
Look for masses corresponding to potential byproducts:
-
Disulfide: Look for a mass corresponding to twice the mass of the thiol minus two protons.
-
N-acylurea: Look for a mass corresponding to the sum of the carboxylic acid and the rearranged carbodiimide.
-
Unreacted Starting Materials: Identify peaks corresponding to the masses of the starting carboxylic acid and thiol.
-
-
-
Visual Guides
Caption: Troubleshooting workflow for thioesterification reactions.
Caption: Common byproduct formation pathways in thioesterification.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A novel HPLC-MS/MS approach for the identification of biological thiols in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Sodium Thiobenzoate Coupling Reactions
For researchers, scientists, and drug development professionals, sodium thiobenzoate is a key reagent for the synthesis of thioesters, which are important intermediates in various synthetic pathways. However, achieving high yields in coupling reactions involving this nucleophile can be challenging. This guide provides a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound coupling reactions?
Low yields can often be attributed to a few key factors:
-
Poor Quality of Reagents: The purity of both the this compound and the electrophile (e.g., acyl chloride, alkyl halide) is critical. Impurities can lead to unwanted side reactions.[1]
-
Presence of Water: this compound is hygroscopic, and moisture in the reaction can lead to hydrolysis of the electrophile or the thioester product. Using anhydrous solvents and properly dried glassware is essential.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction outcome.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Side Reactions: Undesired chemical transformations can consume starting materials or the desired product.
-
Product Loss During Work-up: Inefficient extraction or purification techniques can lead to significant loss of the final thioester.[2]
Q2: How can I ensure the quality of my this compound?
This compound should be a white to off-white solid. Discoloration (e.g., yellowing) may indicate the presence of impurities, such as the disulfide byproduct from oxidation. It is recommended to use freshly opened or properly stored this compound. For best results, it can be prepared fresh from thiobenzoic acid and a sodium base. The salt form helps to stabilize the thiolate group, preventing oxidation to disulfides under ambient conditions.[3]
Q3: What are the ideal solvents for this type of reaction?
This compound has good solubility in polar solvents like water and ethanol.[3] However, for coupling reactions with water-sensitive electrophiles like acyl chlorides, anhydrous polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred. The choice of solvent can also depend on the solubility of the electrophile.
Q4: What are the most common side reactions to be aware of?
-
Oxidation: The thiobenzoate anion can be oxidized to form dibenzoyl disulfide, especially in the presence of air (oxygen). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Hydrolysis: If water is present, acyl chlorides will hydrolyze to carboxylic acids, and the resulting thioester product can also be hydrolyzed back to thiobenzoic acid and the corresponding alcohol. This is more prevalent under basic conditions.
-
Reaction with Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (DCC) to form a thioester from a carboxylic acid, the thiobenzoate can potentially react with the activated intermediate in unintended ways.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired thioester, consider the following troubleshooting steps, presented in a logical workflow.
Troubleshooting Workflow for Low/No Product Formation
A step-by-step guide to addressing low or no product yield.
Detailed Steps:
-
Verify Reagent Quality:
-
Use a fresh batch of this compound or verify the purity of your current stock.
-
Ensure your electrophile (e.g., acyl chloride) is of high purity and has not degraded. For instance, using freshly distilled benzoyl chloride can significantly improve yields.
-
Use anhydrous solvents to prevent hydrolysis.
-
-
Assess Reaction Conditions:
-
Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiobenzoate.
-
Verify that the reaction temperature is appropriate. For many reactions of this compound with acyl chlorides, starting at 0°C and slowly warming to room temperature is effective.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Review Stoichiometry:
-
Carefully re-calculate the molar equivalents of all reactants. A slight excess of one reagent may be beneficial, depending on the specific reaction.
-
Issue 2: Presence of Significant Byproducts
If your reaction produces the desired thioester but also a considerable amount of byproducts, the following table can help you identify and address the issue.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Dibenzoyl disulfide | Oxidation of this compound. | Perform the reaction under an inert atmosphere (N₂ or Ar). Degas solvents before use. |
| Carboxylic acid (from acyl chloride) | Hydrolysis of the starting acyl chloride due to moisture. | Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glovebox or under inert gas. |
| Thiobenzoic acid | Hydrolysis of the thioester product during the reaction or work-up. | Ensure anhydrous reaction conditions. During work-up, use a mild aqueous wash and avoid prolonged exposure to strongly acidic or basic conditions. |
| N-acylurea (with DCC) | Side reaction of the activated carboxylic acid intermediate. | This is a common byproduct in DCC couplings. It is often insoluble in many organic solvents and can be removed by filtration. |
Issue 3: Product Loss During Work-up and Purification
A significant decrease in yield after work-up and purification is a common problem.
Troubleshooting Workflow for Product Loss During Work-up
A workflow for minimizing product loss during the isolation and purification stages.
Detailed Steps:
-
Evaluate Extraction:
-
Ensure the organic solvent used for extraction has good solubility for your thioester.
-
To remove unreacted thiobenzoic acid (pKa ≈ 2.5), you can wash the organic layer with a mild base like a saturated sodium bicarbonate solution.[1] The deprotonated thiobenzoate will be more soluble in the aqueous layer.
-
If emulsions form, adding brine (a saturated aqueous solution of NaCl) can help to break them.
-
-
Assess Purification:
-
If using column chromatography, ensure the chosen solvent system provides good separation of your product from impurities.
-
Thioesters can sometimes be sensitive to silica gel. Consider using a less acidic stationary phase or minimizing the time the product is on the column.
-
Experimental Protocols
General Protocol for Thioester Synthesis from an Acyl Chloride
This protocol outlines a general procedure for the reaction of an acyl chloride with this compound.
Materials:
-
Acyl chloride (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., THF, acetonitrile, or DCM)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent in the round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Thioester Synthesis from a Carboxylic Acid using DCC
This protocol describes the coupling of a carboxylic acid with thiobenzoic acid (which can be converted in situ to this compound with a base) using DCC as a coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thiobenzoic acid (1.0 eq)
-
DCC (1.1 eq)
-
Anhydrous DCM
-
Catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (optional, can accelerate the reaction)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid, thiobenzoic acid, and DMAP (if used) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanism and Optimization
The general mechanism for the acylation of this compound with an acyl chloride is a nucleophilic acyl substitution.
General Reaction Mechanism
Nucleophilic acyl substitution mechanism for thioester formation.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and typical ranges for optimizing this compound coupling reactions.
| Parameter | Typical Range | Considerations |
| Stoichiometry (this compound : Electrophile) | 1.0 : 1.0 to 1.2 : 1.0 | A slight excess of the nucleophile can help drive the reaction to completion. |
| Solvent | Anhydrous THF, DCM, Acetonitrile, DMF | Solvent should be chosen based on the solubility of both reactants and its inertness to the reaction conditions. |
| Temperature | 0°C to Room Temperature | Lower temperatures can help to control exothermic reactions and minimize side reactions. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine when the starting material is consumed. |
| Coupling Agent (for Carboxylic Acids) | DCC, EDC | Ensure the coupling agent is fresh and handled under anhydrous conditions. |
By systematically addressing the potential issues outlined in this guide, researchers can effectively troubleshoot and optimize their this compound coupling reactions to achieve higher yields and purity of their desired thioester products.
References
Technical Support Center: Sodium Thiobenzoate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium thiobenzoate. It specifically addresses the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
A1: As with most chemical reactions, increasing the temperature typically increases the rate of reactions involving this compound.[1][2][3] This is primarily because higher temperatures lead to an increase in the kinetic energy of the reactant molecules.[1][3] This results in more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier of the reaction.[2][4] A common rule of thumb is that for many reactions near room temperature, the rate can double for every 10°C increase, though this is an approximation and can vary.[2]
Q2: What is the role of this compound in these reactions?
A2: this compound (C₇H₅NaOS) features a thiolate ion (–S⁻) which is a strong nucleophile.[5] This makes it highly reactive in nucleophilic substitution (like S-alkylation and S-arylation) and condensation reactions.[5] Its ionic nature also enhances its solubility in polar solvents like water and ethanol, making it a versatile reagent in various reaction setups.[5]
Q3: Can high temperatures negatively impact this compound or the reaction?
A3: Yes. While increased temperature generally speeds up a reaction, excessively high temperatures can lead to undesirable side reactions or degradation of reactants and products. This compound itself is relatively stable, but the stability of other reactants, intermediates, or the final product at elevated temperatures must be considered. Furthermore, at very high temperatures, the selectivity of a reaction might decrease, leading to a higher yield of unwanted byproducts.
Q4: How can I quantitatively measure the effect of temperature on my reaction?
A4: The effect of temperature on the reaction rate constant (k) can be described by the Arrhenius equation. By determining the rate constant at different temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) of the reaction.[6] This provides a quantitative measure of the temperature sensitivity of the reaction.
Troubleshooting Guides
Issue 1: Reaction rate is too slow at room temperature.
| Possible Cause | Troubleshooting Steps |
| Low Kinetic Energy | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress at each temperature to find the optimal balance between rate and stability. 3. Ensure the solvent is appropriate for the desired temperature range and reactant solubility. |
| Insufficient Mixing | 1. Increase the stirring rate to ensure homogeneous distribution of reactants and uniform temperature throughout the reaction vessel. |
| Low Reactant Concentration | 1. While keeping temperature constant, consider increasing the concentration of one or more reactants, if feasible and safe, to increase collision frequency. |
Issue 2: Formation of unexpected byproducts at elevated temperatures.
| Possible Cause | Troubleshooting Steps |
| Side Reactions | 1. Lower the reaction temperature to a point where the main reaction proceeds at an acceptable rate but side reactions are minimized. 2. Analyze the byproducts to understand the side reaction pathways. This may involve techniques like NMR or mass spectrometry. 3. Consider using a more selective catalyst if applicable. |
| Reactant/Product Degradation | 1. Determine the thermal stability of all components in the reaction mixture. 2. If a component is thermally labile, run the reaction at a lower temperature for a longer duration. |
| Oxidation of Thiolate | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiolate group to disulfides, especially at higher temperatures.[5] |
Experimental Protocols & Data
Protocol: Determining the Rate Constant for the S-alkylation of this compound with Ethyl Bromide at Various Temperatures
-
Preparation:
-
Prepare a 0.1 M stock solution of this compound in ethanol.
-
Prepare a 0.1 M stock solution of ethyl bromide in ethanol.
-
Set up a temperature-controlled water bath or reaction block at the desired temperature (e.g., 25°C).
-
Place a reaction vessel with a magnetic stirrer in the temperature-controlled environment.
-
-
Reaction Initiation:
-
Add a known volume of the this compound solution to the reaction vessel and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding an equimolar amount of the ethyl bromide solution. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting it in a cold solvent).
-
Analyze the concentration of a reactant or product in the quenched aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming a second-order reaction (first-order in each reactant), calculate the rate constant (k) for that temperature.
-
-
Temperature Variation:
-
Repeat steps 2-4 at different temperatures (e.g., 30°C, 35°C, 40°C).
-
Sample Data: Effect of Temperature on the Rate Constant of S-alkylation
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.015 | -4.1997 |
| 30 | 303.15 | 0.003299 | 0.023 | -3.7723 |
| 35 | 308.15 | 0.003245 | 0.035 | -3.3524 |
| 40 | 313.15 | 0.003193 | 0.052 | -2.9565 |
Visualizations
Caption: Workflow for kinetic analysis of this compound reactions at different temperatures.
Caption: Troubleshooting logic for a slow reaction involving this compound.
References
Selecting the appropriate solvent for sodium thiobenzoate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving sodium thiobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is an ionic salt, which makes it readily soluble in polar solvents.[1] Its solubility is enhanced by the presence of the sodium ion, which compensates for the negative charge on the sulfur atom.[1] It is particularly soluble in polar protic solvents like water and ethanol.[1]
Q2: Which solvent classes are most suitable for reactions with this compound?
A2: The choice of solvent depends on the specific reaction. For nucleophilic substitution reactions, such as S-alkylation, polar aprotic solvents like DMF, DMSO, or acetone are often preferred. These solvents can dissolve this compound to a sufficient extent and do not solvate the nucleophilic thiolate anion as strongly as protic solvents, thus enhancing its reactivity. For reactions where high solubility is the primary concern, polar protic solvents like water and ethanol can be used.
Q3: Can this compound be used in nonpolar solvents?
A3: Due to its ionic nature, this compound has very low solubility in nonpolar solvents such as hexane or toluene. Therefore, these solvents are generally not suitable for reactions involving this compound unless a phase-transfer catalyst is employed.
Q4: How does the choice of solvent affect the nucleophilicity of the thiobenzoate anion?
A4: The nucleophilicity of the thiobenzoate anion is significantly influenced by the solvent. In polar protic solvents (e.g., water, ethanol), the thiolate anion is heavily solvated through hydrogen bonding. This "cage" of solvent molecules stabilizes the anion but also hinders its ability to attack an electrophile, thereby reducing its effective nucleophilicity. In contrast, polar aprotic solvents (e.g., DMF, DMSO) solvate the sodium cation more strongly than the thiolate anion. This leaves the "naked" and highly reactive thiolate anion in solution, leading to faster reaction rates for nucleophilic substitutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Poor solubility of this compound: The chosen solvent may not be polar enough to dissolve the salt. 2. Inactivated nucleophile: Use of a polar protic solvent may be reducing the nucleophilicity of the thiobenzoate anion. 3. Hydrolysis of the thioester product: Presence of water in the reaction mixture can lead to the hydrolysis of the desired thioester product back to thiobenzoic acid and the corresponding alcohol.[2][3] | 1. Switch to a more polar solvent such as DMF or DMSO. 2. If possible, switch to a polar aprotic solvent. If a protic solvent is necessary, consider using a higher reaction temperature or longer reaction time. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a white precipitate (disulfide) | Oxidation of the thiobenzoate: The thiolate anion can be oxidized to form dibenzoyl disulfide, especially in the presence of air (oxygen).[4][5][6][7] | 1. Degas the solvent before use. 2. Run the reaction under an inert atmosphere. 3. Add a reducing agent, such as a small amount of sodium borohydride, if compatible with the reaction conditions. |
| Incomplete reaction | Insufficient reactivity of the electrophile: The alkyl or acyl halide may not be reactive enough under the chosen conditions. | 1. Switch to a more reactive electrophile (e.g., iodide instead of chloride). 2. Increase the reaction temperature. 3. Use a polar aprotic solvent to enhance the nucleophilicity of the thiobenzoate. |
| Side product formation | Reaction with the solvent: Some solvents can react with the reagents or products under certain conditions. For example, in the presence of a strong base, protic solvents can be deprotonated. | 1. Choose an inert solvent for the specific reaction conditions. 2. Consult the literature for solvent compatibility with your reagents. |
Data Presentation
Solubility of this compound (Approximated)
| Solvent | Formula | Type | Solubility ( g/100 mL at 20°C) |
| Water | H₂O | Polar Protic | ~63[8] |
| Ethanol | C₂H₅OH | Polar Protic | ~1.3 (in 75 mL)[8] |
| Methanol | CH₃OH | Polar Protic | Sparingly soluble |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[9][10][11] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Insoluble |
| Toluene | C₇H₈ | Nonpolar | Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Note: "Soluble" and "sparingly soluble" are qualitative terms from various sources and are included for guidance. The quantitative data for water and ethanol is for sodium benzoate and should be considered an approximation for this compound.
Experimental Protocols
Synthesis of S-Benzyl Thiobenzoate via S-Alkylation
This protocol is adapted from a general procedure for S-alkylation and is a representative example of a reaction involving this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DMF.
-
To the stirred solution, add benzyl bromide dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with brine.
-
Separate the organic layer and wash it two more times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude S-benzyl thiobenzoate can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for selecting an appropriate solvent for this compound reactions.
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
How to handle and dispose of sodium thiobenzoate safely
Technical Support Center: Sodium Thiobenzoate
This guide provides essential safety information for researchers, scientists, and drug development professionals working with this compound. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this compound is limited, it is prudent to handle it with care. Based on data for similar compounds, potential hazards may include skin and eye irritation. Some safety data sheets for related chemicals indicate hazards such as being harmful if swallowed, in contact with skin, or if inhaled, and causing serious eye irritation.[1][2] In case of fire, hazardous decomposition products such as carbon oxides, sulfur oxides, and sodium oxides can be released.[3]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] It is important to keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Contaminated gloves should be disposed of after use.[6][7]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used.[1][6]
Q4: How should I handle a small spill of this compound powder?
A4: For a small spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, you should:
-
Avoid generating dust.[1] If possible, wet the powder first.[8]
-
Carefully sweep or vacuum the solid material into a suitable, closed container for disposal.[7] Using a vacuum with a HEPA filter is recommended.[7]
-
Clean the spill area with soap and water.[9]
-
Place all contaminated materials, including PPE, into a sealed bag or container for proper disposal.[8][10]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste must be disposed of as hazardous waste. It is recommended to contact a licensed professional waste disposal service.[7][11] Do not dispose of this material with household garbage or allow it to enter drains, sewers, or waterways.[7] Empty containers should be treated as unused product and disposed of accordingly.[7] The waste generator is responsible for properly characterizing the waste according to federal, state, and local regulations.[7][11]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51066-54-7 | [12][13] |
| Molecular Formula | C₇H₅NaOS | [12][14] |
| Molecular Weight | 160.17 g/mol | [14] |
| Boiling Point | 259.3°C at 760 mmHg | [13][15] |
| Flash Point | 110.6°C | [13][15] |
| Solubility | Soluble in polar solvents like water and ethanol. | [14] |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup of this compound
This protocol details the steps for managing a small laboratory spill (less than 5 grams) of solid this compound.
-
Immediate Response & Area Securement:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the spill area.
-
Ensure adequate ventilation, but avoid actions that could disperse the powder into the air.
-
-
Don Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-tested nitrile gloves.
-
Put on a disposable gown or lab coat.
-
Wear safety goggles and a face shield.[8]
-
If significant dust is present, use a P2-rated respirator.
-
-
Spill Containment and Collection:
-
If the spilled material is a powder, gently cover it with a damp paper towel or use a spill pad to wet the powder and prevent it from becoming airborne.[8][16]
-
Use a scoop or dustpan to carefully collect the absorbed or dampened material.[8] Avoid creating dust.
-
Place the collected material into a thick, sealable plastic bag labeled as "Hazardous Waste".[8]
-
-
Decontamination of Spill Area:
-
Once the bulk of the spill is removed, clean the area with a detergent and water solution.[8]
-
Wipe the area with disposable towels.
-
Place all used cleaning materials (towels, pads) into the hazardous waste bag.
-
-
Waste Disposal:
Visualizations
Caption: Workflow for the safe cleanup of a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. redox.com [redox.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. fishersci.com [fishersci.com]
- 12. guidechem.com [guidechem.com]
- 13. This compound | CAS 51066-54-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. This compound (51066-54-7) for sale [vulcanchem.com]
- 15. This compound|lookchem [lookchem.com]
- 16. Sodium Thioglycolate | C2H3NaO2S | CID 23690444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Thiobenzoate Reaction Scale-Up
Welcome to the technical support center for challenges in scaling up sodium thiobenzoate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure a smooth transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most industrially viable and straightforward synthesis route is the neutralization of thiobenzoic acid with a sodium base, typically sodium hydroxide.[1] This reaction is generally high-yielding and uses readily available materials. The basic reaction is:
C₇H₅COSH + NaOH → C₇H₅COSNa + H₂O
Another method involves the reaction of benzoyl chloride with potassium hydrosulfide to form potassium thiobenzoate, which would then necessitate an additional step for ion exchange to yield the sodium salt.[2]
Q2: Is the synthesis of this compound an exothermic or endothermic reaction?
A2: The neutralization of an acid (thiobenzoic acid) with a base (sodium hydroxide) is an exothermic reaction.[3] The formation of water from hydrogen and hydroxide ions releases significant heat. This is a critical consideration during scale-up, as inefficient heat removal can lead to temperature spikes, potentially causing side reactions or solvent boiling.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: Key safety concerns include:
-
Thermal Hazards: Due to the exothermic nature of the neutralization, proper cooling and temperature monitoring are essential to prevent thermal runaways.
-
Corrosive Materials: Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, is mandatory.[4]
-
Precursor Hazards: Thiobenzoic acid and its precursors like benzoyl chloride can be irritating to the skin, eyes, and respiratory system.[5] Work should be conducted in a well-ventilated area.[6]
-
Hydrogen Sulfide: If starting from precursors that could generate hydrogen sulfide (H₂S), appropriate scrubbing and detection systems should be in place due to its high toxicity and flammability.
Q4: How does the choice of solvent impact the reaction at a larger scale?
A4: While this compound has good solubility in polar solvents like water and ethanol, the choice of solvent can impact several scale-up parameters:[1]
-
Reaction Kinetics: The rate of reaction can be influenced by solvent polarity.
-
Heat Transfer: The solvent's heat capacity and boiling point will dictate the efficiency of heat removal.
-
Product Isolation: The solubility of this compound in the chosen solvent at different temperatures is crucial for designing an efficient crystallization and filtration process.
-
Impurity Profile: The solvent can affect the solubility of byproducts, influencing their removal during workup.
Troubleshooting Guides
Issue 1: Low Product Yield
A decrease in yield is a common issue when moving from a lab to a larger scale. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting/Optimization |
| Poor Temperature Control | The neutralization reaction is exothermic. Ensure the reactor's cooling system can handle the heat load at the larger scale. Implement controlled, slow addition of the base to manage the rate of heat generation.[3] |
| Inhomogeneous Mixing | Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Verify that the impeller design and mixing speed are sufficient for the vessel geometry. Consider installing baffles to improve mixing efficiency.[7] |
| Incorrect Stoichiometry | Ensure accurate measurement and charging of reactants at the larger scale. An excess of the base is often used to ensure complete conversion of the thiobenzoic acid. |
| Oxidation of Thiobenzoate | Thiobenzoates can be susceptible to oxidation, especially at elevated temperatures or with prolonged exposure to air, forming disulfides.[2] Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Side Reactions of Precursors | If using benzoyl chloride to generate thiobenzoic acid in situ, poor temperature control or incorrect stoichiometry can lead to the formation of byproducts like benzal bis-thiobenzoate.[6] |
Issue 2: Product Purity and Color Issues
Off-color or impure product often points to issues with side reactions or inadequate purification.
| Potential Cause | Troubleshooting/Optimization |
| Formation of Disulfides | A yellow or orange tint in the final product can indicate the presence of dibenzoyl disulfide from oxidation. Minimize air exposure during the reaction and workup.[6] |
| Residual Starting Materials | Incomplete reaction can leave unreacted thiobenzoic acid. Optimize reaction time and temperature, and ensure proper mixing. |
| Co-precipitation of Impurities | During crystallization, impurities may become trapped in the crystal lattice. Control the cooling rate during crystallization; slower cooling generally leads to purer crystals. Consider an anti-solvent crystallization or a re-slurry wash. |
| Degradation during Drying | Excessive temperature during the drying phase can cause product degradation. Use vacuum drying at a moderate temperature. |
Issue 3: Difficulties with Product Isolation (Filtration/Crystallization)
Challenges in isolating the final product can create bottlenecks in the manufacturing process.
| Potential Cause | Troubleshooting/Optimization |
| Fine Particle Size | Rapid crystallization or "crashing out" of the product can lead to very fine particles that are difficult to filter. Implement a controlled cooling profile for crystallization. |
| Viscous Mother Liquor | High concentrations of impurities can increase the viscosity of the mother liquor, slowing down filtration.[8] Ensure the reaction goes to completion to minimize impurities. |
| Filter Clogging | Fine particles or gelatinous impurities can clog the filter medium. Consider using a filter aid or changing the filter pore size. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from thiobenzoic acid and sodium hydroxide in a 100L jacketed glass reactor.
Materials:
-
Thiobenzoic Acid (e.g., 10 kg, ~72.4 mol)
-
Sodium Hydroxide (50% w/w aqueous solution, e.g., 6.1 kg, ~76.2 mol, 1.05 eq)
-
Ethanol (as solvent, e.g., 50 L)
-
Deionized Water
Procedure:
-
Reactor Setup: Ensure the 100L reactor is clean, dry, and purged with nitrogen. Start the agitator at a moderate speed (e.g., 100-150 RPM).
-
Reactant Charging: Charge the ethanol to the reactor, followed by the thiobenzoic acid. Mix until a homogeneous solution is formed.
-
Cooling: Cool the reactor contents to 10-15°C using the jacket cooling system.
-
Neutralization: Slowly add the 50% sodium hydroxide solution subsurface over a period of 1-2 hours. Monitor the internal temperature closely and maintain it below 25°C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 20-25°C for an additional hour to ensure the reaction goes to completion.
-
Crystallization: Cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization of the this compound.
-
Filtration: Filter the resulting slurry through a suitable filter (e.g., Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold ethanol (e.g., 2 x 10 L) to remove impurities.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Visualizations
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Thiobenzoic Acid | C7H6OS | CID 7414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sathyabama.ac.in [sathyabama.ac.in]
- 8. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding E2 elimination with thiolate nucleophiles.
Welcome to the technical support center for researchers utilizing thiolate nucleophiles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, specifically focusing on avoiding competitive E2 elimination pathways to maximize your desired SN2 substitution products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant E2 elimination byproducts in my reaction with a thiolate nucleophile. I thought thiolates were supposed to favor SN2 substitution. What could be going wrong?
A1: While thiolates are excellent nucleophiles and generally weak bases, which favors SN2, certain conditions can still promote the competing E2 elimination pathway.[1] Key factors to investigate are:
-
Substrate Structure: The most critical factor. If you are using a secondary, and especially a tertiary, alkyl halide, the likelihood of E2 elimination increases significantly due to steric hindrance around the reaction center.[2][3] For tertiary halides, E2 is often the dominant pathway as SN2 is sterically impossible.[2][4]
-
Reaction Temperature: High temperatures universally favor elimination over substitution.[5] Elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more product molecules are formed), making them more favorable at elevated temperatures.[6]
-
Solvent Choice: Using a polar protic solvent (e.g., ethanol, methanol, water) can promote E2. These solvents can form a "cage" around the thiolate through hydrogen bonding, which hinders its ability to act as a nucleophile more than its ability to act as a base.[7]
-
Base Strength & Steric Hindrance: While thiolates are weak bases, using a very sterically hindered thiolate can disfavor the direct backside attack required for SN2, leading to an increase in E2 products.[8] Similarly, if the thiolate is generated in situ using a strong, bulky base (like potassium tert-butoxide) and unreacted base remains, that base can directly cause E2 elimination.[9]
Q2: How does the structure of my alkyl halide substrate influence the SN2 vs. E2 outcome?
A2: The structure of the alkyl halide is paramount in determining the reaction pathway. The degree of substitution at the carbon bearing the leaving group dictates the accessibility for backside attack (SN2) versus the availability of abstractable beta-hydrogens (E2).
-
Primary (1°) Alkyl Halides: These substrates strongly favor the SN2 pathway due to minimal steric hindrance.[10] E2 elimination is generally not a concern unless a very strong, sterically bulky base is used.[3]
-
Secondary (2°) Alkyl Halides: This is where the competition is most sensitive.[3] With weakly basic nucleophiles like thiolates, SN2 is generally the major pathway.[2][10] However, the reaction can be pushed towards E2 by increasing steric bulk on the substrate (β-branching), using a more basic thiolate, increasing the temperature, or using a polar protic solvent.[5][8][11]
-
Tertiary (3°) Alkyl Halides: These substrates do not undergo SN2 reactions due to severe steric hindrance preventing the required backside attack.[2] With any species that has basic character, including thiolates, the E2 pathway will be the major, if not exclusive, outcome.[4]
Q3: What is the optimal solvent for maximizing SN2 substitution with thiolates?
A3: The choice of solvent has a significant impact on the reactivity of the thiolate nucleophile.
-
Recommended: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are highly recommended. These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but do not strongly solvate the anionic thiolate nucleophile.[7][12] This leaves the thiolate "naked" and highly nucleophilic, maximizing the rate of the SN2 reaction relative to E2.[13]
-
Use with Caution: Polar protic solvents like ethanol, methanol, or water should be used with caution. They can solvate the thiolate anion via hydrogen bonding, which decreases its nucleophilicity and can shift the balance toward E2 elimination.[7][14] If a protic solvent must be used, running the reaction at the lowest feasible temperature can help mitigate the E2 side reaction.
Data Summary: Factors Influencing SN2 vs. E2 Competition
The following table summarizes the key experimental variables and their effect on the competition between SN2 and E2 pathways for thiolate nucleophiles.
| Factor | Favors SN2 Substitution | Favors E2 Elimination | Rationale |
| Substrate Structure | Methyl > Primary (1°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) > Primary (1°) | Steric hindrance at the electrophilic carbon prevents backside attack (SN2) but does not hinder proton abstraction from the β-carbon (E2).[3][8] |
| Nucleophile/Base | Weakly basic, non-bulky nucleophile (e.g., RS⁻) | Strongly basic, sterically hindered base (e.g., t-BuO⁻) | Thiolates are weak bases (pKa of RSH ≈ 10-12), making them poor proton abstractors compared to alkoxides (pKa of ROH ≈ 16-18).[1][2] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetonitrile) | Polar Protic (Ethanol, Methanol, Water) | Polar aprotic solvents enhance nucleophilicity by not solvating the anion, whereas polar protic solvents "cage" the nucleophile via H-bonding, reducing nucleophilicity.[7][13] |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature (e.g., > 50 °C, Reflux) | Elimination reactions have a larger positive entropy change and often a higher activation energy, making them more favorable at higher temperatures.[5][6] |
Visual Guides
The following diagrams illustrate the key concepts and workflows for managing SN2 and E2 reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Under second-order conditions (strong base/nucleophile), SN2 and ... | Study Prep in Pearson+ [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Sodium Thiobenzoate and Sodium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of sodium thiobenzoate and its oxygen analog, sodium benzoate. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the context of drug development and organic synthesis. The comparison is based on fundamental principles of chemical reactivity, supported by representative experimental data and detailed protocols.
Introduction: Structural and Physicochemical Properties
Sodium benzoate is the sodium salt of benzoic acid, a simple aromatic carboxylic acid. It is widely used as a preservative in foods, cosmetics, and pharmaceuticals.[1][2] this compound is the sulfur analog, where one of the oxygen atoms of the carboxylate group is replaced by a sulfur atom. This seemingly minor structural change has a profound impact on the molecule's reactivity.
The key difference lies in the properties of the oxygen and sulfur atoms. Oxygen is more electronegative and smaller than sulfur. This results in a stronger C=O bond and greater resonance stabilization of the carboxylate group in sodium benzoate compared to the thiocarboxylate group in this compound.
Below is a summary of the fundamental physicochemical properties of the two compounds.
| Property | This compound | Sodium Benzoate |
| Molecular Formula | C₇H₅NaOS | C₇H₅NaO₂ |
| Molecular Weight | 160.17 g/mol | 144.10 g/mol |
| Appearance | Typically a pale yellow solid | White crystalline powder or granules[1] |
| pKa of Conjugate Acid (Thiobenzoic Acid/Benzoic Acid) | ~2.5[3][4] | ~4.2 |
The significantly lower pKa of thiobenzoic acid compared to benzoic acid indicates that the thiobenzoate anion is a weaker base and, consequently, a better leaving group in chemical reactions.[3][4] This is a crucial factor governing the enhanced reactivity of this compound.
Caption: Structural and acidity comparison of sodium benzoate and this compound.
Comparative Reactivity in Nucleophilic Acyl Substitution
The primary reaction pathway for both sodium benzoate and this compound is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group. The general consensus in the scientific literature is that thioesters are significantly more reactive than esters towards nucleophilic acyl substitution.[5][6][7]
This increased reactivity of thioesters can be attributed to two main factors:
-
Reduced Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap between oxygen and carbon in an ester. This results in less resonance stabilization of the thioester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6]
-
Superior Leaving Group: The thiolate anion (RS⁻) is a weaker base than the corresponding alkoxide anion (RO⁻), making it a better leaving group. As previously noted, the pKa of thiobenzoic acid is significantly lower than that of benzoic acid, confirming that the thiobenzoate is a more stable anion and thus a better leaving group.[5][7]
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Analysis for Researchers and Drug Development Professionals: Sodium Thiobenzoate vs. Thiobenzoic Acid
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired therapeutic outcomes and efficient manufacturing processes. Among the myriad of sulfur-containing compounds, sodium thiobenzoate and thiobenzoic acid emerge as critical intermediates and building blocks. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their chemical and physical properties, reactivity, stability, and applications, supported by experimental protocols to aid researchers in their practical applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and thiobenzoic acid is crucial for their effective handling, formulation, and application. The key differences stem from the ionic nature of this compound versus the covalent nature of thiobenzoic acid.
| Property | This compound | Thiobenzoic Acid | Reference |
| Molecular Formula | C₇H₅NaOS | C₇H₆OS | [1][2] |
| Molecular Weight | 160.17 g/mol | 138.19 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | Pale yellow to light brown solid or liquid | [4][5] |
| Melting Point | >300 °C (decomposes) | 18-24 °C | [6][7] |
| Boiling Point | Decomposes | 240 °C | [5] |
| Solubility in Water | Freely soluble (estimated > 50 g/100 mL) | 1.867 g/L (0.1867 g/100 mL) at 25 °C | [4][7][8] |
| pKa of Conjugate Acid | ~2.5 (for thiobenzoic acid) | ~2.5 | [9] |
Key Insights: The most significant difference lies in their water solubility. This compound, being an ionic salt, is highly soluble in water, a critical advantage in many biological and pharmaceutical applications where aqueous media are preferred.[4][8] In contrast, thiobenzoic acid exhibits limited water solubility but is soluble in organic solvents.[1][3] The low melting point of thiobenzoic acid means it can exist as a liquid at or near room temperature.[5][7]
Reactivity Profile: The Nucleophile and the Acid
The reactivity of these compounds is dictated by the state of the sulfur atom. In this compound, the sulfur exists as a thiolate anion, a potent nucleophile. In thiobenzoic acid, it is a thiol, which is less nucleophilic but can act as a proton donor.
Nucleophilicity
The thiolate anion in this compound is a significantly stronger nucleophile than the neutral thiol group in thiobenzoic acid. This is attributed to the greater polarizability of the larger sulfur atom and the negative charge of the thiolate.[10] This enhanced nucleophilicity makes this compound a preferred reagent for S-alkylation and S-acylation reactions, proceeding at faster rates and often under milder conditions.[2]
Acidity
Thiobenzoic acid is a moderately strong organic acid with a pKa of approximately 2.5, making it significantly more acidic than its oxygen analog, benzoic acid (pKa ~4.2).[9] This acidity allows it to readily donate its proton in the presence of a base to form the thiobenzoate anion. This property is harnessed in reactions where in situ formation of the thiolate is desired.
Applications in Synthesis
-
This compound: Its high nucleophilicity makes it an excellent reagent for introducing the thiobenzoate moiety in Williamson-ether-like synthesis to form thioesters. Thioesters are important intermediates in the synthesis of various pharmaceuticals.[2]
-
Thiobenzoic Acid: It is a key reagent in the Mitsunobu reaction for the conversion of alcohols to thioesters with inversion of stereochemistry.[11] It also serves as a sulfur source in various organic transformations.[12]
Stability Considerations
The stability of these compounds under various conditions is a critical factor for storage and handling, as well as for their application in multi-step syntheses.
| Condition | This compound | Thiobenzoic Acid |
| Thermal Stability | Generally stable as a solid at room temperature. Decomposes at high temperatures. | Stable at room temperature but can decompose upon prolonged heating at its boiling point. |
| Oxidative Stability | The salt form is more resistant to air oxidation to the disulfide. | Prone to oxidation, especially in the presence of air or other oxidizing agents, to form dibenzoyl disulfide. |
| Storage | Store in a cool, dry place in a well-sealed container. | Store under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures (2-8 °C) to prevent oxidation. |
Experimental Protocols
To facilitate a practical comparison, the following section outlines detailed experimental protocols for key performance assessments.
Protocol for Comparative Solubility Determination
Objective: To quantitatively determine and compare the solubility of this compound and thiobenzoic acid in water.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed vial.
-
In a separate vial, add an excess amount of thiobenzoic acid to the same volume of deionized water.
-
Equilibrate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
-
Sample Analysis:
-
After equilibration, carefully filter each solution using a 0.45 µm syringe filter to remove undissolved solid.
-
Accurately dilute a known volume of the filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.
-
Protocol for Comparative Kinetic Analysis of Nucleophilicity
Objective: To compare the nucleophilic reactivity of this compound and thiobenzoic acid in an S_N2 reaction.
Methodology:
-
Reaction Setup:
-
Prepare equimolar solutions of this compound and an alkyl halide (e.g., benzyl bromide) in a suitable solvent (e.g., acetonitrile).
-
In a separate reaction, prepare equimolar solutions of thiobenzoic acid and benzyl bromide in the same solvent. To facilitate the reaction with thiobenzoic acid, a non-nucleophilic base (e.g., triethylamine) should be added to generate the thiolate in situ.
-
Maintain the reactions at a constant temperature.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction immediately (e.g., by dilution in a cold solvent).
-
Analyze the composition of the aliquots using Gas Chromatography (GC) or HPLC to determine the concentration of the reactant (benzyl bromide) and the product (benzyl thiobenzoate).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial reaction rates and calculate the second-order rate constants (k) for each reaction. A higher rate constant indicates greater nucleophilicity.
-
Protocol for Comparative Stability Assessment
Objective: To compare the thermal and oxidative stability of this compound and thiobenzoic acid.
Methodology:
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample of this compound in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The onset temperature of decomposition indicates its thermal stability.
-
Repeat the procedure for thiobenzoic acid.
-
-
Oxidative Stability:
-
Prepare solutions of both this compound and thiobenzoic acid in a suitable solvent.
-
Expose the solutions to air or a controlled stream of an oxidizing gas (e.g., oxygen) at a constant temperature.
-
At regular time intervals, analyze the solutions by HPLC to monitor the degradation of the parent compound and the formation of the corresponding disulfide.
-
A slower rate of degradation indicates higher oxidative stability.
-
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationship between the two compounds, the following diagrams are provided.
Caption: Workflow for determining the aqueous solubility of the compounds.
Caption: The acid-base relationship between thiobenzoic acid and this compound.
Conclusion for the Researcher
The choice between this compound and thiobenzoic acid is contingent upon the specific requirements of the chemical transformation or formulation.
-
Choose this compound for:
-
Reactions requiring a strong sulfur nucleophile under mild, aqueous, or polar aprotic conditions.
-
Applications where high water solubility is advantageous.
-
Situations where enhanced stability against air oxidation is necessary.
-
-
Choose Thiobenzoic Acid for:
-
Reactions in organic solvents where a proton source is needed or can be tolerated.
-
Specific named reactions like the Mitsunobu reaction.
-
Instances where the in situ generation of the thiolate is desired through the addition of a base.
-
This comparative guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the selection and application of these versatile sulfur-containing reagents. The provided experimental protocols offer a starting point for rigorous, in-house evaluation to determine the optimal compound for a given synthetic challenge or formulation goal.
References
- 1. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. This compound (51066-54-7) for sale [vulcanchem.com]
- 3. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thiobenzoic acid, 98-91-9 [thegoodscentscompany.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mt.com [mt.com]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Thioesters Synthesized from Sodium Thiobenzoate
For researchers, scientists, and drug development professionals, the synthesis and characterization of thioesters are of paramount importance due to their significant roles as key intermediates in both biochemical pathways and synthetic organic chemistry. Thioesters, such as S-benzyl thiobenzoate, serve as valuable precursors in the formation of various organic molecules and are integral to the study of enzyme mechanisms and the development of novel therapeutics.
This guide provides an objective comparison of thioesters synthesized from sodium thiobenzoate with those prepared through alternative methods. It includes a detailed experimental protocol for the synthesis of S-benzyl thiobenzoate, comparative data on reaction yields and conditions, and a summary of characterization techniques. Furthermore, this guide illustrates a relevant biological signaling pathway where thioester-related compounds play a modulatory role and outlines a typical experimental workflow for thioester synthesis and purification.
Comparison of Thioester Synthesis Methods
The synthesis of thioesters can be achieved through various routes, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Here, we compare the synthesis of thioesters using this compound with two other common methods: dicyclohexylcarbodiimide (DCC) mediated coupling of a carboxylic acid and a thiol, and synthesis from an aldehyde.
| Method | Starting Materials | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| From this compound | This compound, Alkyl Halide (e.g., Benzyl Bromide) | Room temperature to mild heating in a suitable solvent (e.g., ethanol, DMF) | 85-95% | High yielding, mild reaction conditions, readily available starting materials. | Limited to the availability of the corresponding thiocarboxylate salt. |
| DCC Coupling | Carboxylic Acid, Thiol, Dicyclohexylcarbodiimide (DCC) | Room temperature in an organic solvent (e.g., CH₂Cl₂, THF) | 65-95%[1] | Wide substrate scope, applicable to a variety of carboxylic acids and thiols. | Formation of dicyclohexylurea (DCU) byproduct which can complicate purification. DCC is a known allergen. |
| From Aldehydes | Aldehyde, Thiol, Oxidizing Agent/Catalyst | Varies depending on the specific protocol; can involve transition metal catalysts or photoredox conditions. | 60-90% | Utilizes readily available aldehydes as starting materials. | May require specialized catalysts or equipment; reaction conditions can be more complex.[1] |
Experimental Protocols
Synthesis of S-Benzyl Thiobenzoate from this compound
This protocol describes a straightforward and high-yielding synthesis of S-benzyl thiobenzoate via the reaction of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Ethanol (or Dimethylformamide)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol.
-
To this solution, add benzyl bromide (1.05 equivalents) dropwise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating under reflux may be applied to expedite the reaction if necessary.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between deionized water and diethyl ether.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo to yield the crude S-benzyl thiobenzoate.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Characterization of S-Benzyl Thiobenzoate
The synthesized S-benzyl thiobenzoate can be characterized using various spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations for S-Benzyl Thiobenzoate |
| ¹H NMR | Aromatic protons of the benzoyl and benzyl groups would appear in the range of δ 7.2-8.0 ppm. A characteristic singlet for the methylene protons (-CH₂-) of the benzyl group would be expected around δ 4.3 ppm. |
| ¹³C NMR | The carbonyl carbon of the thioester typically appears in the range of δ 190-200 ppm. Aromatic carbons would be observed between δ 127-137 ppm, and the methylene carbon of the benzyl group would be seen around δ 34 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the thioester is expected around 1660-1690 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups will be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of S-benzyl thiobenzoate (C₁₄H₁₂OS, MW = 228.31 g/mol ). Fragmentation patterns would likely show peaks corresponding to the benzoyl and benzyl fragments. |
Mandatory Visualizations
Experimental Workflow for Thioester Synthesis
Caption: A generalized workflow for the synthesis and purification of S-benzyl thiobenzoate.
NF-κB Signaling Pathway
Thioesters and related thiol-containing molecules can play a role in modulating cellular signaling pathways, often through their interactions with key regulatory proteins. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival, and its activity can be influenced by the cellular redox state, which is maintained by thiols.[2]
Caption: Overview of the canonical NF-κB signaling pathway activated by TNF-α.
References
A Comparative Guide to Analytical Methods for Quantifying Sodium Thiobenzoate
For researchers, scientists, and drug development professionals requiring precise quantification of sodium thiobenzoate, selecting the appropriate analytical method is a critical first step. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Iodimetric Titration. The performance of each method is evaluated based on key analytical parameters to aid in selecting the most suitable technique for specific research needs.
Introduction to Analytical Techniques
The quantification of this compound, an organosulfur compound, can be approached using several analytical methodologies. Chromatographic techniques, such as HPLC, offer high selectivity and sensitivity for separating the analyte from complex matrices. Spectroscopic methods, like UV-Vis spectrophotometry, provide a rapid and cost-effective means of quantification based on the molecule's light-absorbing properties. Classical titrimetric methods, including iodimetric titration, offer a straightforward and often highly accurate approach based on stoichiometric redox reactions.
The selection of an optimal method depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. This guide presents a side-by-side comparison of these three techniques, leveraging experimental data from studies on closely related aromatic and thiol compounds to provide a performance benchmark.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Iodimetric Titration for the quantification of aromatic thiol compounds, serving as a proxy for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Iodimetric Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Measurement of light absorbance by the aromatic ring and thiol group at a specific wavelength. | Redox reaction where the thiol is oxidized by iodine, and the endpoint is determined by a color change. |
| Limit of Detection (LOD) | ~15 pmol (for 5-thio-2-nitrobenzoic acid)[1][2] | ~0.66 mg/L (for benzoic acid)[3] | Higher than HPLC and UV-Vis |
| Limit of Quantitation (LOQ) | Not explicitly found for thiobenzoate | ~1.3 mg/L (for benzoic acid)[3] | Higher than HPLC and UV-Vis |
| Linearity Range | Wide dynamic range | Typically 1-10 µg/mL (for benzoic acid)[4] | Dependent on titrant concentration |
| Accuracy (% Recovery) | High (e.g., 95.6% - 99.4% for related compounds)[1][2] | Generally high (e.g., 97.25-99.54% for benzoic acid)[4] | High, dependent on accurate endpoint determination |
| Precision (%RSD) | High (<5%)[2] | High (<2%) | High (~1.2%)[5] |
| Selectivity | High | Moderate (prone to interference from other UV-absorbing compounds) | Low (reacts with other reducing agents) |
| Throughput | Moderate (requires chromatographic run time) | High | Low (manual and sequential) |
| Cost | High (instrumentation and solvents) | Low | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of aromatic thiol compounds.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning a standard solution of this compound (a starting point could be around 230-280 nm).
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
UV-Visible Spectrophotometry
This protocol is based on standard methods for the quantification of aromatic compounds.
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Reagents:
-
Solvent (e.g., water, ethanol, or a suitable buffer)
-
This compound standard
3. Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For aromatic compounds like benzoic acid, this is often around 230 nm[4].
4. Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution. A typical range for benzoic acid is 1-10 µg/mL[4].
5. Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
Ensure the concentration falls within the linear range of the calibration curve. Dilute if necessary.
6. Analysis:
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Iodimetric Titration
This method is a classic redox titration suitable for the quantification of thiol compounds.
1. Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
2. Reagents:
-
Standardized iodine solution (e.g., 0.1 N)
-
Standardized sodium thiosulfate solution (e.g., 0.1 N) for back-titration if needed
-
Starch indicator solution
-
Acidic solution (e.g., dilute sulfuric acid)
-
Potassium iodide
3. Procedure (Direct Titration):
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or ethanol).
-
Acidify the solution with dilute sulfuric acid.
-
Add a few drops of starch indicator.
-
Titrate the solution with the standardized iodine solution until the first permanent blue color appears, indicating the endpoint.
4. Procedure (Indirect Titration):
-
To a solution of the sample, add a known excess of standardized iodine solution.
-
Allow the reaction to go to completion.
-
Titrate the excess unreacted iodine with a standardized sodium thiosulfate solution.
-
The endpoint is reached when the blue color of the starch-iodine complex disappears[6][7].
5. Calculation:
-
The concentration of this compound is calculated based on the stoichiometry of the redox reaction between the thiol group and iodine.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each analytical method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Caption: Workflow for direct iodimetric titration.
References
- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple spectrophotometric and titrimetric methods for the determination of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodometry - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
A Comparative Analysis of the Nucleophilicity of Sodium Thiobenzoate and Other Thiols for Researchers and Drug Development Professionals
In the realm of chemical biology and drug development, the nucleophilic character of thiol-containing molecules is of paramount importance. Their reactivity underpins a multitude of biological processes and synthetic transformations. This guide provides an objective comparison of the nucleophilicity of sodium thiobenzoate against other commonly utilized thiols, supported by physicochemical data and established experimental methodologies.
The Decisive Role of Acidity in Thiol Nucleophilicity
The nucleophilicity of a thiol is predominantly exerted by its conjugate base, the thiolate anion (RS⁻).[1][2][3] The concentration of this highly reactive species in solution at a given pH is dictated by the thiol's acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating that the thiol will be more readily deprotonated to form the potent thiolate nucleophile.[4][5] Consequently, at physiological pH, thiols with lower pKa values are expected to exhibit enhanced nucleophilic reactivity.
This compound, the salt of thiobenzoic acid, stands out due to its remarkably low pKa. Thiobenzoic acid has a pKa of approximately 2.5, making it substantially more acidic than typical aliphatic and aromatic thiols.[6] This suggests that this compound will exist almost entirely in its highly nucleophilic thiolate form across a broad pH range, a key factor in its reactivity.
Comparative Physicochemical Data
To contextualize the nucleophilic potential of this compound, the following table summarizes its pKa alongside those of other representative thiols.
| Thiol Compound | Structure | pKa |
| Thiobenzoic Acid | C₆H₅COSH | ~2.5[6] |
| Thiophenol | C₆H₅SH | ~6.6 |
| Cysteine | HSCH₂CH(NH₂)COOH | ~8.3 |
| Glutathione | γ-L-Glu-L-Cys-Gly | ~8.7 |
| 1-Butanethiol | CH₃(CH₂)₃SH | ~10.7 |
| Ethanethiol | CH₃CH₂SH | ~10.6 |
Note: The pKa values can vary slightly depending on the experimental conditions.
The significantly lower pKa of thiobenzoic acid strongly implies that its conjugate base, this compound, will be a more potent nucleophile than the thiolates of common aliphatic and aromatic thiols under equivalent conditions.
Experimental Determination of Thiol Nucleophilicity
A definitive comparison of nucleophilicity requires the determination of reaction rates with a standard electrophile. A widely accepted method involves monitoring the reaction of the thiol with a chromogenic or fluorogenic substrate.
Experimental Protocol: Spectrophotometric Assay of Thiol Nucleophilicity using DTNB
Objective: To determine the second-order rate constant for the reaction of a thiol with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) as a measure of its nucleophilicity.
Materials:
-
Thiol of interest (e.g., this compound, thiophenol, glutathione)
-
DTNB solution (in a suitable buffer, e.g., phosphate buffer)
-
A series of buffers with varying pH values
-
UV-Vis spectrophotometer
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the thiols and DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Ensure all solutions are freshly prepared and protected from light.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a cuvette, mix the buffer solution and the thiol solution.
-
Initiate the reaction by adding a small volume of the DTNB stock solution.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Record the absorbance at regular time intervals for a sufficient duration to establish the initial reaction rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions where the concentration of the thiol is in large excess compared to DTNB, the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol.
-
By performing this experiment at various pH values, the pH-rate profile can be obtained, providing further insight into the relationship between pKa and nucleophilicity.
-
Caption: Workflow for determining thiol nucleophilicity.
Biological Relevance: The Keap1-Nrf2 Signaling Pathway
The nucleophilic reactivity of thiols is a cornerstone of cellular redox signaling. The Keap1-Nrf2 pathway, a master regulator of the antioxidant response, is a prime example.[7][8][9] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and oxidants.[10][11]
Electrophilic molecules, including certain drugs and xenobiotics, can react with these cysteine thiols on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.
Exogenous thiols, such as this compound, could potentially influence this pathway. Their high nucleophilicity might allow them to directly quench electrophiles that would otherwise modify Keap1, or potentially interact with oxidized cysteine residues, thereby modulating the Nrf2 response.
Caption: The Keap1-Nrf2 signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 6. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Dynamics: A Comparative Guide to Dynamic NMR Studies of Sodium Thiobenzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of molecules is paramount. This guide provides a comprehensive comparison of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for studying the rotational barriers in sodium thiobenzoate derivatives and their close analogs, N,N-dialkylthiobenzamides. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding of these dynamic processes.
The hindered rotation around the carbon-nitrogen (C-N) bond in thioamides, a key structural feature of this compound derivatives, plays a crucial role in determining their biological activity and physicochemical properties. Dynamic NMR (DNMR) spectroscopy stands out as a powerful technique to quantify the energetic barriers associated with this rotational motion.
Performance Comparison: Quantifying Rotational Barriers
Dynamic NMR studies, particularly variable-temperature (VT) NMR, allow for the determination of the free energy of activation (ΔG‡) for the restricted C-N bond rotation. This is achieved by analyzing the changes in the NMR lineshape as a function of temperature. At low temperatures, the rotation is slow on the NMR timescale, resulting in distinct signals for the non-equivalent N-alkyl groups. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single sharp peak at higher temperatures.
| Substituent (X) in p-X-C₆H₄CSNR₂ | Coalescence Temp. (Tc) [K] (approx.) | Rate Constant (k) at Tc [s⁻¹] (approx.) | Free Energy of Activation (ΔG‡) [kcal/mol] |
| -OCH₃ | ~298 | ~100 | ~15.0 |
| -CH₃ | ~303 | ~100 | ~15.2 |
| -H | ~308 | ~100 | ~15.4 |
| -Cl | ~313 | ~100 | ~15.6 |
| -NO₂ | ~323 | ~100 | ~16.0 |
Note: The data presented is representative for N,N-diethylbenzamides and serves as a comparative illustration. The corresponding values for this compound derivatives would need to be determined experimentally but are anticipated to follow similar electronic trends with higher absolute ΔG‡ values.
In-Depth Look: Dynamic NMR vs. Alternative Methods
| Method | Principles | Advantages | Disadvantages |
| Dynamic NMR (Lineshape Analysis) | Analyzes the temperature-dependent changes in the NMR spectrum to determine the rates of conformational exchange. | Provides accurate thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡). Allows for the study of processes with a wide range of activation energies. | Requires a variable-temperature NMR spectrometer. Data analysis can be complex. |
| 2D Exchange Spectroscopy (EXSY) | A 2D NMR technique that directly observes chemical exchange through cross-peaks between exchanging sites. | Can be more sensitive than 1D lineshape analysis for slow exchange processes. Provides unambiguous evidence of exchange. | Requires longer experiment times. Less accurate for determining precise rate constants compared to full lineshape analysis. |
| Computational Chemistry (e.g., DFT) | Calculates the potential energy surface for bond rotation to determine the energy barrier. | Provides detailed insights into the transition state geometry. Can be used to predict rotational barriers for hypothetical molecules. | Accuracy is highly dependent on the level of theory and basis set used. Does not account for solvent effects unless specifically modeled. |
Experimental Protocols
Synthesis of N,N-Dialkylthiobenzamides (General Procedure)
A common route to N,N-dialkylthiobenzamides involves the reaction of the corresponding benzoyl chloride with a secondary amine, followed by thionation.
-
Amide Formation: To a solution of the desired para-substituted benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add the secondary amine (e.g., diethylamine, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Thionation: Dissolve the crude amide in anhydrous toluene and add Lawesson's reagent (0.55 eq). Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Purification: After cooling, remove the solvent under reduced pressure and purify the crude thioamide by column chromatography on silica gel.
Dynamic NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the N,N-dialkylthiobenzamide derivative in a suitable deuterated solvent (e.g., toluene-d₈, chloroform-d) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Record a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where the signals for the two N-alkyl groups are well-resolved, and increasing the temperature in increments of 5-10 K until the signals have coalesced and sharpened into a single peak.
-
Data Analysis:
-
Determine the chemical shift difference (Δν) between the two exchanging signals at the slow-exchange limit.
-
Identify the coalescence temperature (Tc), the temperature at which the two signals merge into a single broad peak.
-
Calculate the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2.
-
Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = 2.303RTc [10.32 + log(Tc/k)].
-
For a more rigorous analysis, perform a full lineshape analysis using specialized software to fit the experimental spectra at multiple temperatures and extract the rate constants.
-
Visualizing the Process
Validation of Synthesis Purity: A Comparison of HPLC and LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely utilized analytical techniques for this purpose. This guide provides an objective comparison of their capabilities in validating synthesis purity, complete with experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture.[1] The fundamental principle of HPLC is based on the distribution of the sample (analyte) between a liquid mobile phase and a solid stationary phase packed in a column.[2] As the sample mixture is pumped through the column at high pressure, its components interact differently with the stationary phase based on their physicochemical properties. This differential interaction leads to the separation of the components, which are then detected by a detector (commonly a UV-Vis detector) as they exit the column.[1][3] The resulting chromatogram shows peaks corresponding to each separated component, and the area of each peak is proportional to the concentration of that substance.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry.[4][5] After the components of a mixture are separated by the HPLC system, they are introduced into the mass spectrometer.[5] The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z).[4] This provides not only quantitative data but also molecular weight information, which is highly specific and can be used to identify compounds unequivocally.[6]
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for purity validation hinges on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and cost. While HPLC with UV detection is a robust and widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity.[6]
| Parameter | HPLC with UV Detection | LC-MS | Key Considerations |
| Principle | Separation based on physicochemical interactions with stationary and mobile phases, with detection via UV absorbance.[6] | Combines HPLC separation with mass analysis based on the mass-to-charge ratio of ions.[6] | LC-MS provides an additional dimension of data (mass), enabling more confident identification.[6] |
| Specificity | Can be limited. Different compounds might have similar retention times and UV spectra, and co-eluting impurities can be difficult to detect.[6] | High. It can distinguish between compounds with the same retention time but different masses, allowing for the unequivocal identification of impurities.[6] | For complex mixtures or when dealing with unknown impurities, LC-MS is superior.[6] |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) range.[6] | Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection and quantification limits.[6] | For trace-level impurity analysis, LC-MS is the preferred method.[6] |
| Impurity Identification | Limited to comparison with known reference standards based on retention time.[6] | Enables the determination of the molecular weight of impurities, providing crucial information for their identification and structural elucidation.[6] | LC-MS is essential for characterizing novel impurities.[6] |
| Quantitative Accuracy | Generally provides good accuracy and precision for known analytes with available reference standards.[6] | Can be highly accurate and precise, though it may be more susceptible to matrix effects which can suppress or enhance ionization.[6] | Proper method development and validation are crucial for both techniques to ensure accurate quantification.[6] |
| Cost & Complexity | Lower instrument cost and less complex to operate and maintain. | Higher initial investment and operational complexity.[7] | HPLC is often more cost-effective for routine quality control. |
| Mobile Phase Constraints | Compatible with a wide range of buffers and salts. | Requires volatile mobile phases and additives to be compatible with the mass spectrometer.[8] | Non-volatile buffers like phosphates can contaminate the MS source. |
Experimental Protocols
HPLC Method for Purity Validation
This protocol outlines a general procedure for determining the purity of a synthesized compound using reverse-phase HPLC with UV detection.
1. Objective: To quantify the purity of a synthesized compound and detect the presence of any impurities.
2. Materials and Reagents:
-
Synthesized compound
-
Reference standard of the compound (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
HPLC-grade buffer components (e.g., formic acid, trifluoroacetic acid)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A suitable C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data system (CDS) for instrument control and data analysis.
4. Procedure:
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create calibration standards.
-
Sample Solution Preparation: Accurately weigh the synthesized compound and dissolve it in the same solvent as the standard to a known concentration (e.g., 1 mg/mL). Filter the solution through a syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, and tailing factor).[6]
-
Analysis: Inject the blank (solvent), standard solutions, and the sample solution.
5. Data Analysis:
-
Identify the peak corresponding to the main compound based on its retention time compared to the reference standard.
-
Calculate the purity of the synthesized compound using the area percentage method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
LC-MS Method for Purity Validation
This protocol provides a general framework for purity analysis using LC-MS, which is particularly useful for identifying and quantifying unknown impurities.
1. Objective: To identify and quantify impurities in a synthesized compound with high sensitivity and specificity.
2. Materials and Reagents:
-
Same as HPLC protocol, but with a strict requirement for volatile buffers and additives (e.g., formic acid, ammonium acetate, ammonium formate) to avoid contamination of the mass spectrometer source.[6]
3. Instrumentation:
-
LC-MS system, comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, Time-of-Flight (TOF), or Orbitrap).[6]
-
Mass spectrometry data system for instrument control, data acquisition, and analysis.
4. Procedure:
-
Mobile Phase and Sample Preparation: Similar to the HPLC protocol, but ensure all solvents and additives are volatile.
-
LC-MS Method Development: Develop a chromatographic method that provides good separation of the main compound and its impurities. The mass spectrometer parameters need to be optimized, including:
-
Ionization Mode: Electrospray ionization (ESI) is common, in either positive or negative ion mode.[4]
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages.
-
Mass Range: Set the acquisition range to cover the expected m/z of the main compound and any potential impurities.
-
-
Chromatographic Conditions: Similar to the HPLC method, but potentially with faster gradients and shorter run times if using a UHPLC system.
-
System Suitability: Perform system suitability tests to ensure the performance of both the LC and MS components.
-
Analysis: Inject the blank, a standard solution (if available), and the sample solution.
5. Data Analysis:
-
Generate a Total Ion Chromatogram (TIC) to visualize all detected ions over time.
-
Extract ion chromatograms (EICs) for the expected m/z of the main compound and any suspected impurities.
-
Identify the main compound by its retention time and mass-to-charge ratio.
-
For any impurity peaks, analyze the mass spectrum to determine their molecular weight. This information is crucial for structural elucidation.[6]
-
Quantify purity based on the peak areas in the chromatogram, similar to the HPLC method. However, be aware that ionization efficiency can vary between compounds, which may affect the accuracy of area percentage calculations for impurities without reference standards.
Mandatory Visualization
Caption: Experimental workflow for synthesis purity validation.
Caption: Decision tree for selecting between HPLC and LC-MS.
References
- 1. microbenotes.com [microbenotes.com]
- 2. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 3. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 4. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 5. chemyx.com [chemyx.com]
- 6. benchchem.com [benchchem.com]
- 7. rajithperera.com [rajithperera.com]
- 8. nebiolab.com [nebiolab.com]
A Comparative Guide to Thionation: Lawesson's Reagent vs. Its Alternatives
For researchers, scientists, and professionals in drug development, the conversion of carbonyls to thiocarbonyls is a pivotal transformation in organic synthesis. This guide provides an objective comparison of the widely-used Lawesson's Reagent (LR) with its primary alternatives, focusing on efficacy, reaction conditions, and substrate scope. The information presented is supported by experimental data to facilitate informed reagent selection for your specific synthetic needs.
Introduction to Thionation
Thionation is the process of replacing a carbonyl oxygen atom with a sulfur atom. This reaction is fundamental to the synthesis of a wide array of sulfur-containing compounds, including thioamides, thioketones, and thioesters. These thio-analogs are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. While Lawesson's reagent has long been the standard for this transformation, a variety of other reagents are available, each with its own advantages and disadvantages.
At a Glance: Key Thionating Reagents
| Reagent Name | Chemical Name | Key Features |
| Lawesson's Reagent (LR) | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | Mild, versatile, and commercially available. Effective for a broad range of carbonyls.[1][2] |
| Phosphorus Pentasulfide (P₄S₁₀) | Phosphorus(V) sulfide | Inexpensive and powerful, but often requires harsh reaction conditions and can lead to lower yields.[1] |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Offers comparable or superior yields to LR, with the significant advantage of a simpler workup.[3][4] |
| Davy's Reagents | 2,4-bis(alkylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfides | A class of reagents with varying reactivity based on the alkylthio group. |
Efficacy Comparison: A Data-Driven Analysis
The following tables summarize the performance of Lawesson's Reagent and its alternatives in the thionation of various carbonyl compounds.
Thionation of Amides
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene, reflux, 3 h | 79 | [5] |
| Benzamide | P₄S₁₀/Al₂O₃ | Dioxane, reflux | 62-93 | [6] |
| N,N-dimethylbenzamide | Curphey's Reagent | Dichloromethane, reflux (40°C), 1.5 h | 87 | [5] |
| Generic Amide | Lawesson's Reagent | THF, room temp, 30 min | 86 | [5] |
Thionation of Ketones
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Mebroqualone | Lawesson's Reagent | Xylene, reflux, 3 h | 87 | [1] |
| Mebroqualone | P₂S₅ | Xylene, reflux, 12 h | Low | [1] |
| α,β-unsaturated steroidal ketones | Lawesson's Reagent | Toluene, reflux | - | [7] |
| α,β-unsaturated steroidal ketones | Curphey's Reagent | 1,2-dichlorobenzene, microwave | Higher yield and shorter time than LR | [8] |
Thionation of Esters and Lactones
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl benzoate | Lawesson's Reagent | Xylene | 8 | 78 | [9] |
| Ethyl benzoate | Curphey's Reagent | Xylene | 13 | 81 | [9] |
| Methyl 4-nitrobenzoate | Lawesson's Reagent | Xylene | 17 | 4 | [9] |
| Methyl 4-nitrobenzoate | Curphey's Reagent | Xylene | 14 | 28 | [9] |
| δ-valerolactone | Lawesson's Reagent | Toluene | 1 | 70 | [9] |
| δ-valerolactone | Curphey's Reagent | Acetonitrile | 8 (rt) | 65 | [9] |
Reaction Mechanisms and Experimental Workflows
Understanding the reaction pathways is crucial for optimizing reaction conditions and predicting outcomes.
Thionation Mechanisms
The thionation with Lawesson's reagent is proposed to proceed through a reactive dithiophosphine ylide intermediate.[5] This intermediate undergoes a cycloaddition with the carbonyl group, followed by cycloreversion to yield the thiocarbonyl compound.
Caption: General mechanism of thionation using Lawesson's Reagent.
The mechanism for P₄S₁₀ is thought to involve the initial attack of the carbonyl oxygen onto the phosphorus atom.[3] For Curphey's reagent, the hexamethyldisiloxane (HMDO) is believed to act as a scavenger for polar byproducts, which simplifies the purification process.[10]
Caption: Simplified proposed mechanisms for P₄S₁₀ and Curphey's Reagent.
Experimental Workflow
A typical thionation experiment involves the reaction of a carbonyl compound with the thionating agent in a suitable solvent, often with heating. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Caption: General experimental workflow for a thionation reaction.
Detailed Experimental Protocols
Thionation of Benzamide with Lawesson's Reagent
Materials:
-
Benzamide (1.0 mmol)
-
Lawesson's Reagent (0.52 mmol)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamide and Lawesson's reagent.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding thioamide.[5]
Thionation of an Amide with Curphey's Reagent (General Procedure)
Materials:
-
Amide (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.18 equiv)
-
Hexamethyldisiloxane (HMDO)
-
Anhydrous Dichloromethane
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend P₄S₁₀ in anhydrous dichloromethane.
-
Add HMDO to the suspension.
-
Add a solution of the amide in anhydrous dichloromethane.
-
Heat the reaction mixture to reflux (approximately 40°C).
-
Monitor the reaction by TLC (typically 1.5 hours).
-
Upon completion, cool the reaction to room temperature.
-
Perform a simple hydrolytic workup by adding water and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude thioamide, which can be further purified if necessary.[5][9]
Conclusion
The choice of a thionating agent is a critical decision in the synthesis of sulfur-containing molecules. While Lawesson's Reagent remains a versatile and reliable option, alternatives such as Curphey's Reagent can offer significant advantages in terms of yield and ease of purification for certain substrates. Phosphorus pentasulfide is a cost-effective but often less efficient alternative. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. audreyli.com [audreyli.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of thioesters and their ester analogs
In the landscape of chemical functionality, esters and their sulfur-substituted cousins, thioesters, play pivotal roles, from industrial chemistry to the intricate biochemistry of living organisms. While structurally similar, the replacement of the ester linkage's oxygen with a sulfur atom imparts significant differences in reactivity and, consequently, in their spectroscopic signatures. This guide provides a detailed comparison of thioesters and their ester analogs through the lens of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and protocols.
At a Glance: Spectroscopic Data Summary
The key differences in the spectroscopic properties of esters and thioesters are summarized below, with a direct comparison using ethyl acetate and its thioester analog, S-ethyl thioacetate, as a representative example.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption | Ethyl Acetate (cm⁻¹) | S-Ethyl Thioacetate (cm⁻¹) |
| Carbonyl (C=O) Stretch | Strong | ~1741[1] | ~1693[2] |
| C-O Stretch | Strong | ~1240[1] | N/A |
| C-S Stretch | Medium to Weak | N/A | ~600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (ppm)
| Protons | General Range (Ester) | General Range (Thioester) | Ethyl Acetate (ppm) | S-Ethyl Thioacetate (ppm) |
| α-CH₂/CH₃ (to C=O) | 2.0 - 2.5 | 2.5 - 3.0 | ~2.04[3][4][5] | ~2.31[6] |
| O-CH₂/CH₃ | 3.5 - 4.5 | N/A | ~4.12[3][4] | N/A |
| S-CH₂/CH₃ | N/A | 2.0 - 3.0 | N/A | ~2.88 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | General Range (Ester) | General Range (Thioester) | Ethyl Acetate (ppm) | S-Ethyl Thioacetate (ppm) |
| Carbonyl (C=O) | 160 - 180 | 190 - 210 | ~171[7][8][9] | ~200 |
| α-Carbon (to C=O) | 20 - 30 | 30 - 40 | ~21[7][8][9] | ~35 |
| O-Alkyl Carbon | 50 - 90 | N/A | ~60[7][8][9] | N/A |
| S-Alkyl Carbon | N/A | 20 - 45 | N/A | ~23 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound Type | λmax (nm) | Notes |
| Aliphatic Esters | ~205-215 | n → π* transition. |
| Aliphatic Thioesters | ~230-240 | n → π* transition, red-shifted compared to esters. |
| Aromatic Esters | ~230-280 | π → π* transitions from the aromatic ring can overlap. |
| Aromatic Thioesters | ~260-300 | π → π* transitions, often more intense and red-shifted compared to aromatic esters. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Infrared (IR) Spectroscopy
Objective: To determine the vibrational frequencies of functional groups, particularly the carbonyl (C=O) stretch, in esters and thioesters.
Methodology:
-
Sample Preparation:
-
Liquids: A drop of the neat liquid sample (e.g., ethyl acetate or S-ethyl thioacetate) is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solids: The solid sample is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a solution of the solid in a suitable solvent (e.g., chloroform, ensuring the solvent does not have interfering peaks in the region of interest) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
-
-
Instrument Setup:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the clean, empty sample holder (salt plates or KBr pellet holder) is recorded.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The positions of the absorption bands (in cm⁻¹) are identified.
-
The C=O stretching frequency is the most prominent and diagnostic peak for these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecular structure.
Methodology:
-
Sample Preparation:
-
Approximately 5-25 mg of the sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4][10]
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added (often already present in the deuterated solvent).
-
The solution is transferred to a clean 5 mm NMR tube.[3][4][10]
-
The solution should be free of any solid particles; if necessary, it should be filtered through a small plug of glass wool in a Pasteur pipette.[2]
-
-
Instrument Setup:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
The instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Analysis:
-
The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS (0 ppm).
-
The integration of the signals in ¹H NMR is used to determine the relative number of protons.
-
The splitting patterns (multiplicity) of the signals in ¹H NMR provide information about neighboring protons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions within the molecule, which are influenced by the nature of the chromophore (the light-absorbing part of the molecule).
Methodology:
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen such that the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The instrument is set to scan a specific wavelength range (e.g., 200-400 nm).
-
-
Data Acquisition:
-
A cuvette filled with the pure solvent is placed in the reference beam path to serve as a blank.
-
A cuvette containing the sample solution is placed in the sample beam path.
-
The absorption spectrum is recorded.
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of thioesters and esters.
Caption: Workflow for the base-catalyzed conversion of an ester to a thioester.
Caption: Experimental workflow of a FRET-based assay to measure thioester reactivity.
References
- 1. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Spectra [chm.bris.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 13C NMR spectrum [chemicalbook.com]
Comparative Analysis of Quantitative Proteomics Strategies
A Comprehensive Guide to Isotopic Labeling Strategies for Quantitative Proteomics and Metabolomics
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate isotopic labeling strategy is a critical decision that influences experimental outcomes, accuracy, and throughput. While the initial topic of interest was isotopic labeling studies involving sodium thiobenzoate, a thorough review of the scientific literature reveals a lack of studies utilizing this specific compound as a labeling agent.
Therefore, this guide provides a comprehensive comparison of established isotopic labeling methodologies for functional groups chemically related to this compound—specifically, thiols (cysteine residues in proteins) and carboxylic acids (prevalent in metabolites). This guide will objectively compare the performance of various labeling techniques, supported by experimental data, and provide detailed protocols to assist researchers in making informed decisions for their quantitative mass spectrometry-based studies.
In quantitative proteomics, several key methodologies are employed to accurately determine the relative abundance of proteins across different samples. These can be broadly categorized into metabolic labeling (SILAC) and chemical labeling (iTRAQ, TMT, and cysteine-specific alkylation).
Overview of Common Proteomics Labeling Methods
| Method | Principle | Sample Type | Multiplexing | Stage of Labeling |
| SILAC | In vivo metabolic incorporation of "heavy" amino acids. | Cell culture | Up to 3-plex (or higher with specialized reagents) | During protein synthesis |
| iTRAQ | Chemical labeling of primary amines (N-terminus and lysine) with isobaric tags. | Cells, tissues, biofluids | 4-plex, 8-plex[1][2][3] | Post-digestion (peptides) |
| TMT | Chemical labeling of primary amines with isobaric tags. | Cells, tissues, biofluids | Up to 18-plex (TMTpro)[1] | Post-digestion (peptides) |
| Cysteine Alkylation | Chemical labeling of cysteine thiol groups. | Cells, tissues, biofluids | Typically 2-plex (light/heavy isotopes) | Pre- or post-digestion |
Performance Comparison of Proteomics Labeling Methods
| Parameter | SILAC | iTRAQ | TMT | Cysteine Alkylation |
| Accuracy & Precision | Very High[4][5][6] | High, but susceptible to ratio compression[4][6] | High, but susceptible to ratio compression[4][6] | Moderate to High |
| Labeling Efficiency | >95% incorporation after sufficient cell doublings | Typically >95% | Typically >95% | Variable, depends on reagent and conditions |
| Cost | High (labeled media and amino acids)[4][7] | High (reagent kits)[4][7] | High (reagent kits)[4][7] | Low to Moderate |
| Throughput | Low[1] | High[1][4] | Very High[1][4] | Low to Moderate |
| Applicability | Limited to culturable cells[4] | Broad (cells, tissues, fluids)[1] | Broad (cells, tissues, fluids)[1] | Broad, but only for cysteine-containing proteins/peptides |
Experimental Workflow: Quantitative Proteomics
References
- 1. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. iTRAQ® Reagents: Can Samples Labeled with Both the 4-Plex and 8-Plex Kits Be Mixed? [sciex.com]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of sodium thiobenzoate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of sodium thiobenzoate with various electrophilic functional groups. The information presented is intended to aid researchers in understanding the selectivity of this versatile nucleophile and to provide a basis for designing synthetic routes and predicting potential off-target reactions in biological systems. The data herein is supported by experimental findings from the scientific literature.
Overview of this compound Reactivity
This compound (C₆H₅COSNa) is the sodium salt of thiobenzoic acid. The thiocarboxylate anion is a potent, soft nucleophile due to the polarizability of the sulfur atom.[1] This inherent property governs its reactivity, making it highly reactive towards soft electrophiles. According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles like the thiobenzoate anion preferentially react with soft electrophiles.[2] This principle provides a framework for understanding its cross-reactivity with different functional groups.
Comparative Reactivity with Various Functional Groups
The following table summarizes the reactivity of this compound with a range of common electrophilic functional groups. The reactivity is categorized based on typical reaction outcomes and, where available, kinetic data. It is important to note that reaction conditions such as solvent, temperature, and stoichiometry can significantly influence the outcome and rate of these reactions.
| Functional Group | Electrophile Example | Typical Reaction | Product Type | Relative Reactivity | Notes |
| Alkyl Halides | Benzyl bromide | Sₙ2 Substitution | Thioester | High | Excellent reactivity with primary and secondary halides.[3] |
| Epoxides | Styrene oxide | Ring-opening | β-Hydroxy thioester | Moderate to High | Attack typically occurs at the less sterically hindered carbon. |
| Michael Acceptors | Acrylonitrile | Michael Addition | Thioether derivative | High | The reaction is a conjugate addition to an α,β-unsaturated system.[4][5] |
| Aldehydes | Benzaldehyde | Nucleophilic Addition | Hemithioacetal | Moderate | The initial adduct is often in equilibrium with the starting materials. |
| Ketones | Acetophenone | Nucleophilic Addition | Hemithioacetal | Low | Generally less reactive than aldehydes due to steric hindrance and electronics. |
| Acyl Halides | Benzoyl chloride | Acyl Substitution | Thioanhydride | Very High | Highly favorable reaction, but can be complex. |
| Isocyanates | Phenyl isocyanate | Nucleophilic Addition | Thiocarbamate | High | Rapid reaction at the electrophilic carbon of the isocyanate. |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are representative examples and may require optimization for specific substrates.
S-Alkylation of an Alkyl Halide
This protocol describes the synthesis of a thioester via the S-alkylation of an alkyl halide with this compound, a classic Sₙ2 reaction.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude thioester.
-
Purify the product by column chromatography on silica gel if necessary.
Ring-Opening of an Epoxide
This protocol outlines the nucleophilic ring-opening of an epoxide with this compound.
Materials:
-
This compound
-
Epoxide (e.g., styrene oxide)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve the epoxide (1.0 equivalent) in methanol.
-
Add a solution of this compound (1.1 equivalents) in water to the epoxide solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the β-hydroxy thioester.
-
Purification can be achieved by column chromatography.
Michael Addition to an α,β-Unsaturated Carbonyl
This protocol details the conjugate addition of this compound to a Michael acceptor.
Materials:
-
This compound
-
Michael acceptor (e.g., methyl acrylate)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Michael acceptor (1.0 equivalent) in ethanol in a reaction flask.
-
Add a solution of this compound (1.1 equivalents) in a small amount of water to the flask.
-
Stir the reaction at room temperature. The reaction is often exothermic.
-
Monitor the disappearance of the starting materials by TLC or GC-MS.
-
After the reaction is complete, remove the ethanol in vacuo.
-
Extract the product from the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by flash chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cross-reactivity and the logical relationship of this compound's reactivity.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Logical relationship of this compound's reactivity.
Conclusion
This compound exhibits a high degree of reactivity towards soft electrophiles, particularly primary and secondary alkyl halides and Michael acceptors. Its reactivity with epoxides and aldehydes is generally moderate, while reactions with ketones are significantly slower. This selectivity, grounded in the principles of HSAB theory, makes this compound a valuable tool in organic synthesis. For drug development professionals, understanding this reactivity profile is crucial for predicting potential interactions with biological macromolecules, which often contain a variety of electrophilic functional groups. The provided protocols and diagrams serve as a foundational guide for further investigation and application of this versatile reagent.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Sodium Thiobenzoate and Other Thiocarboxylic Acid Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of sodium thiobenzoate against other common thiocarboxylic acid salts, such as sodium thioacetate and potassium thiobenzoate. The following sections detail comparative data on their chemical properties, synthesis, and performance in key applications, supported by detailed experimental protocols.
Physicochemical Properties
The selection of a salt form in drug development and chemical synthesis is critically influenced by its physicochemical properties. Here, we compare the key properties of this compound, sodium thioacetate, and potassium thiobenzoate.
| Property | This compound | Sodium Thioacetate | Potassium Thiobenzoate |
| Molecular Formula | C₇H₅NaOS[1][2] | C₂H₃NaOS[3] | C₇H₅KOS[4] |
| Molecular Weight | 160.17 g/mol [1][2] | 98.10 g/mol [3] | 176.28 g/mol [4] |
| Appearance | White to off-white crystalline powder | White to yellowish powder | Colorless to yellow powder or crystalline powder[5] |
| Solubility in Water | Soluble[1] | Soluble, forming a clear solution[6] | Data not available, but expected to be soluble |
| pKa of Parent Acid | ~2.5 (Thiobenzoic Acid)[7] | ~3.4 (Thioacetic Acid) | ~2.5 (Thiobenzoic Acid)[7] |
Synthesis and Purity
The efficiency of synthesis and the purity of the final product are crucial factors in the selection of a chemical reagent. The most common method for synthesizing thiocarboxylic acid salts is through the neutralization of the corresponding thiocarboxylic acid.
| Parameter | This compound | Potassium Thiobenzoate |
| Starting Material | Thiobenzoic Acid | Thiobenzoic Acid |
| Base | Sodium Hydroxide or Sodium Hydride | Potassium Hydroxide |
| Typical Yield | 42% (from thiobenzoic acid and NaOH)[8], 66% (with sodium hydride) | 61-76% (for thiobenzoic acid synthesis, which is then converted)[9], 99% (from thiobenzoic acid and KOH)[10] |
| Typical Purity | >98% | >95%[5] |
Note: Yields can vary significantly based on reaction conditions and purification methods.
Performance Benchmarking
Nucleophilicity
| Salt | Parent Acid pKa | Expected Relative Nucleophilicity |
| Sodium Thioacetate | ~3.4 | Higher |
| This compound | ~2.5[7] | Lower |
| Potassium Thiobenzoate | ~2.5[7] | Similar to this compound |
Antioxidant Activity
Thiols and their derivatives can act as antioxidants. Their efficacy can be compared using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.
| Compound | Antioxidant Assay | Reported IC50 (µM) |
| Thiol-containing compounds (general) | DPPH, ABTS | Varies widely based on structure |
| This compound | Not available | Data not available |
| Sodium Thioacetate | Not available | Data not available |
Note: The table above is a template. While specific IC50 values for these simple salts are not readily found in the literature, the provided experimental protocols can be used to generate this comparative data.
In Vitro Cytotoxicity
Thiocarboxylic acid derivatives have been investigated for their potential as anticancer agents.[11][12] The cytotoxic effects of these salts can be evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | Reported IC50 (µM) |
| Thiol derivatives (general) | MCF-7 (Breast Cancer) | 119.2 µg/mL (for a specific thiol derivative)[11] |
| Benzochromene derivatives | Various cancer cell lines | 4.6-21.5 µM[12] |
| This compound | Not available | Data not available |
| Sodium Thioacetate | Not available | Data not available |
Note: The presented IC50 values are for more complex thiol-containing molecules and are for illustrative purposes. The experimental protocols provided can be used to determine the specific cytotoxicity of the thiocarboxylic acid salts.
Experimental Protocols
Synthesis of this compound
Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This protocol is adapted from a known synthetic procedure.[8]
-
Dissolve 152 g of thiobenzoic acid in 220 ml of 5 N sodium hydroxide solution with stirring.
-
This aqueous solution of this compound can then be used for subsequent reactions or the product can be isolated.
-
To isolate the product, the reaction solution can be acidified with hydrochloric acid with ice-cooling to precipitate the product.
-
The resulting crystals are collected by filtration and washed with water.
-
The product can be further purified by recrystallization from water.
DPPH Radical Scavenging Assay
Workflow for the DPPH antioxidant assay.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in methanol. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Methanol is used as a blank.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Determination of Aqueous Solubility
Workflow for determining aqueous solubility.
Caption: General workflow for the shake-flask method of solubility determination.
The shake-flask method is a common technique for determining equilibrium solubility.
-
Add an excess amount of the solid salt to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical method, such as HPLC with UV detection.
-
The determined concentration represents the equilibrium solubility of the salt.
Biological Activity and Signaling Pathways
Thiol-containing compounds, including thiocarboxylic acids, are known to interact with various cellular signaling pathways, primarily due to their redox-active nature. They can modulate pathways involved in inflammation and oxidative stress response.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Some thiol-containing compounds can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.
Potential inhibition of the NF-κB pathway by thiocarboxylic acid salts.
Caption: Putative mechanism of NF-κB inhibition by thiocarboxylic acid salts.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant responses. Electrophilic compounds and those that can modify cysteine residues on Keap1 can activate this pathway, leading to the expression of antioxidant enzymes.
Potential activation of the Nrf2 pathway by thiocarboxylic acid salts.
Caption: Potential mechanism of Nrf2 activation by thiocarboxylic acid salts.
Conclusion
This compound and other thiocarboxylic acid salts are valuable reagents in organic synthesis and potential candidates for therapeutic development. The choice between them depends on the specific requirements of the application, such as desired nucleophilicity, solubility, and ease of synthesis. While sodium thioacetate may offer higher nucleophilicity, this compound provides a different aromatic scaffold that can be advantageous in certain contexts. Potassium salts may offer an alternative with potentially different solubility and handling characteristics. This guide provides a framework for comparing these important compounds and includes the necessary protocols to generate further comparative data.
References
- 1. This compound (51066-54-7) for sale [vulcanchem.com]
- 2. Benzenecarbothioic acid, sodium salt (1:1) | C7H5NaOS | CID 23688990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioacetic acid, sodium salt | C2H3NaOS | CID 11320908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium thiobenzoate | C7H5KOS | CID 23681850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium thiobenzoate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Buy Sodium thioacetate (EVT-3188657) | 34832-35-4 [evitachem.com]
- 7. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PotassiuM thiobenzoate, 95%|lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Thiobenzoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and preventing environmental contamination. Sodium thiobenzoate, an organosulfur compound, requires specific disposal procedures due to its chemical nature. Adherence to these guidelines is essential for operational safety and regulatory compliance.
Immediate Safety and Logistical Information
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should occur in a well-ventilated laboratory fume hood. In the event of a spill, sweep the solid material to collect it into an airtight container, taking care not to disperse dust. The collected material should be promptly disposed of according to hazardous waste regulations.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration in a special incinerator equipped with afterburners and scrubbers. Burning organosulfur compounds in the open is forbidden.
Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. The original container is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Ensure the label is legible.
-
Storage: Keep the waste container tightly closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]
For Empty Containers:
Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Key Disposal and Safety Data
| Parameter | Information | Source |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal company. | [1][4] |
| Alternate Disposal (Small Quantities) | Oxidation to a sulfonic acid with sodium hypochlorite may be possible for small quantities of similar sulfur compounds, but specific data for this compound is not available. | [5] |
| Incompatible Materials | Strong oxidizing agents, acids. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1][6] |
| Spill Cleanup | Sweep solid material into an airtight container. | [1] |
| Waste Container Labeling | "Hazardous Waste," "this compound," and other components. | [3][6] |
| Storage Requirements | Tightly closed, compatible container in a designated satellite accumulation area. | [1][3] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling Sodium Thiobenzoate
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Sodium Thiobenzoate could not be located. The following guidance is based on available data for similar compounds and general laboratory safety principles. It is imperative to handle this substance with caution and to perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safe handling from receipt to disposal.
Hazard Identification and Classification
-
Skin and eye irritation: Similar compounds can cause irritation upon contact.
-
Respiratory irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
-
Stench: Many sulfur-containing organic compounds have a strong, unpleasant odor.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure personnel safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn. |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or glove box. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as "this compound" with the correct CAS number (51066-54-7).
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture and to contain any odors.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
3. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean the weighing area and equipment thoroughly after use to prevent cross-contamination.
4. Use in Experiments:
-
When adding this compound to a reaction, do so slowly and in a controlled manner.
-
Ensure that the experimental setup is in a well-ventilated area, preferably within a fume hood.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Segregate this compound waste from other waste streams. This includes contaminated PPE, weighing boats, and any unused material.
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the associated hazards.
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container.
3. Disposal Procedure:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour this compound waste down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
Quantitative Data Summary
Due to the lack of a comprehensive SDS, specific quantitative exposure limits for this compound are not available. The table below lists some of its known physical and chemical properties.
| Property | Value |
| CAS Number | 51066-54-7 |
| Molecular Formula | C7H5NaOS |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 259.3°C at 760 mmHg |
| Flash Point | 110.6°C |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
